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Foundational

An In-depth Technical Guide to 4-Hydroxy-3-methoxy-beta-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxy-3-methoxy-beta-nitrostyrene, a derivative of vanillin, is a phenolic β-nitrostyrene that serves as a critical intermediate in organic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxy-beta-nitrostyrene, a derivative of vanillin, is a phenolic β-nitrostyrene that serves as a critical intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry.[1] Its structure, featuring a conjugated system with an electron-withdrawing nitro group, makes it a versatile precursor for a variety of pharmaceuticals and fine chemicals.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential applications in drug development.

Chemical and Physical Properties

4-Hydroxy-3-methoxy-beta-nitrostyrene, also known as 2-Methoxy-4-(2-nitrovinyl)phenol, presents as yellow or brown crystals.[1][3] It is characterized by the following properties:

PropertyValueSource(s)
Molecular Formula C9H9NO4[3][4]
Molecular Weight 195.17 g/mol [1][4]
Melting Point 168-172 °C[1][3][4]
Boiling Point 347°C at 760 mmHg[3]
Density 1.308 g/cm³[3]
CAS Number 6178-42-3[1][4]

The presence of both a hydroxyl and a nitro group on the aromatic ring system influences its chemical reactivity and biological interactions.

Synthesis and Characterization

The primary method for synthesizing 4-Hydroxy-3-methoxy-beta-nitrostyrene is the Henry-Knoevenagel condensation reaction between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and nitromethane.[2][5] The choice of catalyst and reaction conditions can significantly impact the yield and purity.

Mechanism of Synthesis: The Henry Reaction

The reaction proceeds via a nitroaldol addition followed by dehydration.[5]

  • Deprotonation: A base, such as ammonium acetate or an amine, removes an acidic alpha-proton from nitromethane, forming a nucleophilic nitronate anion.[5]

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of vanillin.[5]

  • Protonation: The resulting β-nitro alkoxide is protonated to form a β-nitro alcohol intermediate.[5]

  • Dehydration: This intermediate undergoes base-catalyzed dehydration, yielding the stable, conjugated 4-Hydroxy-3-methoxy-beta-nitrostyrene.[5]

Caption: General workflow for the synthesis of 4-Hydroxy-3-methoxy-beta-nitrostyrene.

Experimental Protocols

This method is widely used due to its reliability and scalability.[6]

  • Materials:

    • 4-hydroxy-3-methoxybenzaldehyde (vanillin) (1.90 g, 12.5 mmol)

    • Nitromethane (25 mL)

    • Ammonium acetate (0.23 g, 3.0 mmol)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve the vanillin in nitromethane.

    • Add the ammonium acetate to the solution.

    • Attach a reflux condenser and heat the mixture under reflux in an oil bath with magnetic stirring for 6 hours.[6]

    • After reflux, remove the flask from the oil bath and allow it to cool to room temperature.

    • The excess nitromethane can be removed using a rotary evaporator to yield the crude product, which can then be purified by recrystallization.[2]

This protocol offers a significant reduction in reaction time.[2]

  • Materials:

    • 4-hydroxy-3-methoxybenzaldehyde (vanillin) (0.46 g, 3.0 mmol)

    • Nitromethane (2.5 mL)

    • Ammonium acetate (0.06 g, 0.8 mmol)

  • Procedure:

    • In a 2-5 mL microwave vial, dissolve the vanillin and ammonium acetate in nitromethane.[2]

    • Place the vial in a microwave reactor and heat to 150°C for 5 minutes.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, transfer the mixture to a round-bottom flask and remove excess nitromethane with a rotary evaporator.[2]

    • The resulting residue can be purified by recrystallization.

Key Biological Activities & Mechanisms of Action

Derivatives of β-nitrostyrene have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[7][8]

Anticancer Activity

The β-nitrostyrene scaffold is recognized for its potential in cancer therapy. Studies on related compounds have shown that they can suppress cell proliferation and induce apoptosis in various cancer cell lines.[7] For instance, a derivative, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20), has been shown to inhibit tumorigenesis in colorectal and lung cancer cells.[7][9][10]

  • Mechanism of Action: The anticancer effects are often attributed to the induction of oxidative stress. CYT-Rx20 was found to cause an accumulation of intracellular reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[7][10] This cascade of events can trigger cell cycle arrest, typically at the G2/M phase, and ultimately lead to apoptotic cell death.[7][9] The effects of these compounds can often be reversed by pretreatment with thiol antioxidants, highlighting the critical role of ROS-mediated pathways.[7][9]

Anticancer_Mechanism BNS β-Nitrostyrene Derivative ROS ↑ Intracellular ROS BNS->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mito->Apoptosis G2M G2/M Cell Cycle Arrest DNA_Damage->G2M G2M->Apoptosis

Caption: Proposed mechanism of anticancer activity for β-nitrostyrene derivatives.

Antimicrobial Activity

β-nitrostyrene and its derivatives have shown promising activity against a range of bacteria and fungi.[11][12] Their efficacy is often more pronounced against Gram-positive bacteria.[8][13] The addition of a β-methyl group to the nitrostyrene structure has been shown to enhance antibacterial activity.[14]

  • Mechanism of Action: The antimicrobial properties are linked to their electrophilic nature. The nitrovinyl group can act as a Michael acceptor, reacting with nucleophilic residues like cysteine in essential enzymes.[15] This can disrupt cellular processes and lead to cell death. Additionally, some derivatives are believed to inhibit protein tyrosine phosphatases (PTPs), which are crucial for cell signaling in microorganisms.[13][15]

Enzyme Inhibition

The structural features of 4-Hydroxy-3-methoxy-beta-nitrostyrene and related compounds make them potential inhibitors of various enzymes.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.[16] The phenolic hydroxyl group and the overall structure of vanillin derivatives are known to contribute to tyrosinase inhibitory activity.[17] While direct studies on 4-Hydroxy-3-methoxy-beta-nitrostyrene are limited, related benzylidene derivatives have shown potent inhibition of this enzyme.[17]

Applications in Research and Drug Development

4-Hydroxy-3-methoxy-beta-nitrostyrene is a valuable building block for synthesizing more complex molecules with potential therapeutic applications.[1]

  • Precursor for Dopamine Intermediates: It is used as an intermediate in the synthesis of catechols related to dopamine.[3]

  • Scaffold for Novel Drug Candidates: Its demonstrated biological activities make it an attractive scaffold for developing novel anticancer and antimicrobial agents.[7][11] The synthesis of derivatives by modifying the aromatic ring or the nitroalkene side chain allows for the exploration of structure-activity relationships to optimize potency and selectivity.[8]

Safety and Toxicology

As with many reactive organic compounds, nitrostyrene derivatives require careful handling. They are generally considered irritants to the eyes, skin, and respiratory system.[3][18][19]

  • Handling Precautions:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]

    • Avoid inhalation of dust or vapors and contact with skin and eyes.[18][20]

    • In case of a spill, dampen the solid material with ethanol before cleanup.[18]

  • Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents and bases.[18]

Conclusion

4-Hydroxy-3-methoxy-beta-nitrostyrene is a compound with significant potential, bridging the gap between simple organic precursors and complex, biologically active molecules. Its straightforward synthesis from readily available materials, combined with a rich spectrum of biological activities, makes it a subject of ongoing interest for synthetic chemists and drug discovery professionals. Further research into its mechanisms of action and the development of novel derivatives will likely uncover new therapeutic opportunities.

References

  • D. E. Worrall. (1929). NITROSTYRENE. Organic Syntheses, 9, 66. [Link]

  • ChemBK. (2024, April 11). 4-Hydroxy-3-methoxy-beta-nitrostyrene. [Link]

  • ChemSynthesis. (2025, May 20). trans-4-Hydroxy-3-methoxy-beta-nitrostyrene. [Link]

  • Raiford, L. C., & Fox, D. E. (1933). CONDENSATION OF VANILLIN SUBSTITUTION PRODUCTS WITH METHYLENE DERIVATIVES. Proceedings of the Iowa Academy of Science, 40(1), 111. [Link]

  • YouTube. (2023, June 18). [ChemPlayer Reupload]Henry condensation between vanillin and nitroethane using a microwave. [Link]

  • Haz-Map. (2026). beta-Nitrostyrene. [Link]

  • Chen, C. Y., et al. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 8(11), 18106–18117. [Link]

  • Borges, F., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & medicinal chemistry, 14(12), 4179–4185. [Link]

  • Boguszewska-Czubara, A., et al. (2018). Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs. Saudi Pharmaceutical Journal, 26(7), 965-973. [Link]

  • van der Schyf, C. J., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 17(2), 2203–2216. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0). [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitrostyrene. PubChem. [Link]

  • Chen, C. Y., et al. (2017). 3'-Hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumor growth through ROS generation and GSH depletion in lung cancer cells. Life sciences, 172, 19–26. [Link]

  • Chen, C. Y., et al. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene Inhibits Tumorigenesis in Colorectal Cancer Cells Through ROS-mediated DNA Damage and Mitochondrial Dysfunction. Oncotarget, 8(11), 18106-18117. [Link]

  • Borges, F., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. [Link]

  • Nicoletti, G., et al. (2014). Comparisons of halogenated ß-nitrostyrenes as antimicrobial agents. Applied Sciences, 4(3), 380-393. [Link]

  • Zhang, G., et al. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. [Link]

  • Raiford, L. C., & Fox, D. E. (1944). CONDENSATION OF VANILLIN SUBSTITUTION PRODUCTS WITH NITROMETHANE. The Journal of Organic Chemistry, 09(2), 170-174. [Link]

  • ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. [Link]

  • Worrall, D. E. (1929). nitrostyrene. Organic Syntheses Procedure. [Link]

  • Radhakrishnan, S., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Bioorganic chemistry, 88, 102951. [Link]

  • Zhang, L., et al. (2021). Characterization of Tyrosinase Inhibitors in Dryopteris crassirhizoma Rhizome Using a Combination of High-Speed Counter-Current Chromatography, Affinity-Based Ultrafiltration, and Liquid Chromatography–Tandem Mass Spectrometry. Frontiers in Pharmacology, 12, 738011. [Link]

  • Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 37. [Link]

  • Semantic Scholar. (2022, July 27). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Hydroxy-3-methoxy-β-nitrostyrene

Executive Summary 4-Hydroxy-3-methoxy-β-nitrostyrene (CAS: 6178-42-3), also known systematically as 2-methoxy-4-[(E)-2-nitroethenyl]phenol, is a highly reactive, biologically significant nitrostyrene derivative[1]. Chara...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-methoxy-β-nitrostyrene (CAS: 6178-42-3), also known systematically as 2-methoxy-4-[(E)-2-nitroethenyl]phenol, is a highly reactive, biologically significant nitrostyrene derivative[1]. Characterized by its conjugated β -nitrostyrene backbone and phenolic functional groups, this compound serves a dual role in modern chemical research: it is a versatile synthetic intermediate for phenethylamine-based pharmaceuticals (such as dopamine analogs) and a potent biochemical probe[2][3].

Due to the strong electron-withdrawing nature of the nitro group, the β -carbon of the vinyl moiety acts as an exceptional Michael acceptor[4][5]. This electrophilic property allows it to form covalent adducts with nucleophilic residues (primarily cysteines) on target proteins, granting it documented inhibitory activity against critical signaling proteins like Src and Syk kinases[6][7].

Physicochemical Properties

Understanding the fundamental physical and chemical properties of 4-hydroxy-3-methoxy- β -nitrostyrene is critical for optimizing reaction conditions and predicting its pharmacokinetic behavior in biological assays.

PropertyValueReference / Notes
CAS Number 6178-42-3Standard registry identifier[6]
Molecular Formula C 9​ H 9​ NO 4​ Comprises a vanillyl moiety and a nitrovinyl group[1]
Molecular Weight 195.17 g/mol Computed standard mass[1]
Melting Point 168–170 °CIndicates high crystalline stability[6]
Appearance Yellow to brown solidTypically crystallizes as bright yellow needles[2][6]
Solubility Methanol, EtOAc, DCMHighly soluble in polar aprotic/protic organic solvents[6]
Predicted pKa ~8.09Driven by the phenolic hydroxyl group[6]

Chemical Reactivity & Mechanistic Insights

The Henry (Nitroaldol) Condensation

The primary synthetic route to 4-hydroxy-3-methoxy- β -nitrostyrene is the Henry reaction, a base-catalyzed nitroaldol condensation between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane[8][9].

Mechanistic Causality: Nitromethane possesses weakly acidic α -protons due to the electron-withdrawing nitro group. A mild base deprotonates nitromethane to form a nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of vanillin. The resulting β -nitro alcohol intermediate undergoes spontaneous or acid-driven dehydration to yield the thermodynamically stable, highly conjugated β -nitrostyrene[9].

Expert Insight: The choice of base is critical. While strong bases like NaOH can drive the reaction, they risk triggering a Cannizzaro disproportionation of the non-enolizable vanillin. Therefore, primary amines like n-butylamine or ammonium acetate are preferred to maximize yield and purity[9].

SynthesisWorkflow Vanillin Vanillin (Aldehyde) Nitroalcohol β-Nitro Alcohol Intermediate Vanillin->Nitroalcohol Electrophilic Attack Nitromethane Nitromethane (Nucleophile) Nitronate Nitronate Anion Intermediate Nitromethane->Nitronate Deprotonation Base Base Catalyst (n-Butylamine) Base->Nitronate Nitronate->Nitroalcohol Nucleophilic Addition Product 4-Hydroxy-3-methoxy- β-nitrostyrene Nitroalcohol->Product Dehydration (-H2O)

Figure 1: Mechanistic workflow of the Henry condensation yielding the target nitrostyrene.

Michael Acceptor Dynamics

In biological systems, the β -carbon of the nitrostyrene double bond is highly electron-deficient. This makes the molecule a potent Michael acceptor[4][5]. It readily undergoes conjugate addition with soft nucleophiles, most notably the sulfhydryl (-SH) groups of cysteine residues in enzyme active sites. This covalent modification is the primary driver of its pharmacological activity.

Experimental Methodologies

Protocol 1: Optimized Synthesis via Henry Reaction

This self-validating protocol utilizes a mild amine base to prevent byproduct formation, ensuring high purity of the final β -nitrostyrene[9].

Reagents:

  • Vanillin: 10.0 g (65.7 mmol)

  • Nitromethane: 7.1 mL (~130 mmol, 2 eq.)

  • n-Butylamine: 0.50 g (catalyst)

  • Methanol: 10 mL (reaction solvent) + 150 mL (recrystallization)

  • 0.1 M HCl (aq): 100 mL

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 g of vanillin in 10 mL of methanol.

  • Activation: Add 7.1 mL of nitromethane to the solution.

  • Catalysis: Introduce 0.50 g of n-butylamine. Validation Check: The solution will immediately transition from pale yellow to a deep red color, indicating the formation of the nitronate anion and the initiation of the nitroaldol addition[9].

  • Incubation: Seal the flask and allow the mixture to stir at room temperature for 24–48 hours until precipitation of the crude product is observed.

  • Quenching & Washing: Filter the crude solid and wash thoroughly with 100 mL of 0.1 M HCl. Validation Check: The acid neutralizes the amine and protonates any remaining intermediates, causing the solid to shift from red to a bright, vibrant yellow[9].

  • Recrystallization: Dissolve the yellow solid in 150 mL of boiling methanol. Allow it to cool slowly to room temperature, then transfer to a -20 °C freezer overnight. Filter the resulting needle-like crystals and dry under a vacuum.

Protocol 2: Downstream Reduction to 3-O-Methyldopamine

4-Hydroxy-3-methoxy- β -nitrostyrene is a direct precursor to 3-O-methyldopamine (3-methoxy-4-hydroxyphenethylamine), a vital metabolite and synthetic building block[2][3].

  • Method: The nitro group and the alkene can be reduced simultaneously using Lithium Aluminum Hydride (LiAlH 4​ ) in anhydrous THF, or via catalytic hydrogenation (Pd/C, H 2​ gas) in an acidic ethanol solution to yield the corresponding phenethylamine hydrochloride salt[3].

Biological Activity & Kinase Inhibition

Beyond organic synthesis, 4-hydroxy-3-methoxy- β -nitrostyrene is actively utilized in pharmacology as a kinase inhibitor and antibacterial agent[6].

Syk and Src Kinase Inhibition: Spleen tyrosine kinase (Syk) and Src family kinases are critical regulators of immune receptor signaling and cellular proliferation. 4-Hydroxy-3-methoxy- β -nitrostyrene exhibits targeted inhibitory activity against these kinases[6][7]. The mechanism relies on the molecule acting as a Michael acceptor, covalently binding to accessible cysteine residues within the kinase domain, thereby locking the enzyme in an inactive conformation or sterically blocking ATP/substrate binding[4][5].

BioMechanism Nitrostyrene 4-Hydroxy-3-methoxy- β-nitrostyrene (Michael Acceptor) Adduct Covalent Thiol Adduct (Michael Addition) Nitrostyrene->Adduct Electrophilic Attack Target Syk/Src Kinase (Cysteine Thiol) Target->Adduct Nucleophilic Addition Inhibition Kinase Inhibition & Signaling Blockade Adduct->Inhibition Conformational Blockade

Figure 2: Covalent inhibition of target kinases via Michael addition to the β-nitrostyrene moiety.

References

  • ChemicalBook. 1-(4-HYDROXY-3-METHOXYPHENYL)-2-NITROETHENE | 6178-42-3 Chemical Properties, Uses, Production. Retrieved from6

  • ChemBK. 4-Hydroxy-3-methoxy-beta-nitrostyrene - Physico-chemical Properties. Retrieved from 2

  • National Center for Biotechnology Information (PubChem). 2-Methoxy-4-((E)-2-nitrovinyl)phenol (CID 5281223). Retrieved from 1

  • BenchChem. Managing the formation of byproducts in the vanillin-nitromethane condensation. Retrieved from 9

  • Google Patents. Synthesis method of high-purity dopamine hydrochloride (CN111892507A). Retrieved from 3

  • ChemicalBook. 4-METHOXY-BETA-NITROSTYRENE | 5576-97-6 (Michael Acceptor Properties). Retrieved from 4

Sources

Foundational

An In-depth Technical Guide to (E)-2-methoxy-4-(2-nitrovinyl)phenol

Abstract This technical guide provides a comprehensive overview of (E)-2-methoxy-4-(2-nitrovinyl)phenol, a key organic compound commonly known by its trivial name, 4-hydroxy-3-methoxy-β-nitrostyrene. This document detail...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of (E)-2-methoxy-4-(2-nitrovinyl)phenol, a key organic compound commonly known by its trivial name, 4-hydroxy-3-methoxy-β-nitrostyrene. This document details its chemical identity, physicochemical properties, and a validated, step-by-step synthesis protocol via the Henry-Knoevenagel condensation of vanillin and nitromethane. We will delve into the reaction mechanism, explaining the causal factors behind procedural choices to ensure high yield and purity. Furthermore, this guide covers essential spectroscopic characterization techniques, discusses the compound's significant applications as a versatile synthetic intermediate in drug discovery, and outlines critical safety and handling procedures. This paper is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on the synthesis and application of this important nitrostyrene derivative.

Nomenclature and Chemical Identity

The systematic identification of a chemical entity is foundational to scientific communication and reproducibility. The compound of interest is most accurately identified by its IUPAC name, which reflects its specific stereochemistry and substituent positions.

IdentifierValue
IUPAC Name (E)-2-methoxy-4-(2-nitrovinyl)phenol
Common Names 4-Hydroxy-3-methoxy-beta-nitrostyrene, trans-4-Hydroxy-3-methoxy-β-nitrostyrene, 1-(4-Hydroxy-3-methoxyphenyl)-2-nitroethene[1]
CAS Number 6178-42-3[1][2][3]
Molecular Formula C₉H₉NO₄[1][2][3]
Molecular Weight 195.17 g/mol [1][2]
SMILES COC1=C(O)C=CC(=C1)/C=C/=O[3]

Physicochemical Properties

Understanding the physical properties of (E)-2-methoxy-4-(2-nitrovinyl)phenol is critical for its synthesis, purification, handling, and storage.

PropertyDescriptionSource(s)
Appearance Yellow crystals or a brown solid.[1][2][1][2]
Melting Point 168-172 °C.[1][2][1][2]
Density ~1.308 g/cm³.[1][2][1][2]
Solubility Soluble in methanol, ethyl acetate, and dichloromethane.[1][1]
Storage Temperature 2-8°C.[1][1]

Synthesis via Henry-Knoevenagel Condensation

The most common and efficient method for synthesizing β-nitrostyrenes is the Henry reaction (also known as a nitroaldol or Henry-Knoevenagel reaction), which involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[4][5][6] In this case, vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with nitromethane.

Mechanistic Rationale

The reaction proceeds through a well-defined, four-step mechanism. The choice of a mild base catalyst is a critical experimental parameter designed to maximize the yield of the desired product while minimizing side reactions.

  • Deprotonation: A base abstracts an acidic α-proton from nitromethane, forming a resonance-stabilized, nucleophilic nitronate anion.[6][7][8] Mild bases, such as primary amines (e.g., n-butylamine), are sufficiently strong to deprotonate nitromethane (pKa ≈ 10) but are less likely to promote undesirable side reactions.[5][7]

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of vanillin, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[5][7]

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or the solvent, to yield a β-nitro alcohol.[5][7]

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to eliminate a molecule of water.[7] This step is thermodynamically favorable as it results in the formation of a stable, conjugated π-system, yielding the final (E)-2-methoxy-4-(2-nitrovinyl)phenol product.[7]

Causality of Catalyst Choice: While strong bases like sodium hydroxide can be used, they significantly increase the risk of side reactions. Vanillin, being an aldehyde without α-hydrogens, can undergo the Cannizzaro reaction under forcing basic conditions, leading to disproportionation into an alcohol and a carboxylic acid.[7][9] Furthermore, strong bases can promote polymerization of the nitrostyrene product. Therefore, a milder amine catalyst provides superior control and product purity.[7]

G Nitromethane Nitromethane Nitronate Nitronate Anion (Nucleophile) Nitromethane->Nitronate 1. Deprotonation (+ Base) Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide 2. Nucleophilic Attack Vanillin Vanillin (Electrophile) Vanillin->Alkoxide Alcohol β-Nitro Alcohol Intermediate Alkoxide->Alcohol 3. Protonation (+ H+) Product (E)-2-methoxy-4-(2-nitrovinyl)phenol Alcohol->Product 4. Dehydration (- H₂O)

Figure 1: Mechanism of the base-catalyzed Henry reaction.
Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and visual confirmation steps to ensure product integrity. It is adapted from established laboratory procedures.[7]

Materials:

  • Vanillin (10.0 g)

  • Nitromethane (7.1 mL)

  • Methanol (~160 mL total)

  • n-butylamine (0.50 g)

  • 0.1 M Hydrochloric Acid (HCl, ~100 mL)

  • Standard laboratory glassware (flask, Buchner funnel, etc.)

  • Vacuum filtration apparatus

  • Stirring hotplate

Procedure:

  • Dissolution: In a suitable flask, dissolve 10.0 g of vanillin in approximately 10 mL of methanol.

  • Addition of Reagents: To this solution, add 7.1 mL of nitromethane and swirl to ensure a homogenous mixture. Add 0.50 g of n-butylamine catalyst. The solution will typically turn from yellow to red.

  • Reaction: Cap the flask and allow the reaction to proceed at room temperature. A solid red mass should precipitate within 1-2 hours.

  • Workup: Break up the solid mass and add 5 mL of methanol to create a slurry.

  • Isolation: Collect the solid product via vacuum filtration using a Buchner funnel.

  • Acid Wash (Validation Step): Wash the collected solid on the filter with approximately 100 mL of 0.1 M HCl. A distinct color change from red to bright yellow should be observed. This indicates the conversion of the nitronate salt to the neutral nitrostyrene.

  • Purification (Recrystallization): Transfer the damp yellow solid to a clean flask. Add approximately 150 mL of methanol and heat the mixture with stirring until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.

G start Start dissolve 1. Dissolve Vanillin in Methanol start->dissolve add_reagents 2. Add Nitromethane & n-butylamine dissolve->add_reagents react 3. React at RT (1-2 hours) add_reagents->react filter1 4. Isolate Solid (Vacuum Filtration) react->filter1 wash 5. Wash with 0.1M HCl (Color change: Red -> Yellow) filter1->wash recrystallize 6. Recrystallize from hot Methanol wash->recrystallize filter2 7. Collect Purified Crystals recrystallize->filter2 characterize 8. Dry & Characterize (NMR, IR, MP) filter2->characterize end End Product characterize->end

Figure 2: Experimental workflow for synthesis and purification.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include: two doublets in the aromatic region (6.8-7.8 ppm), two distinct doublets for the vinyl protons with a large coupling constant (J ≈ 13-16 Hz) characteristic of the trans (E) configuration, a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, and a broad singlet for the phenolic hydroxyl (-OH) proton.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum will be dominated by strong characteristic peaks corresponding to the asymmetric and symmetric stretches of the nitro group (NO₂) typically found around 1500 cm⁻¹ and 1340 cm⁻¹, respectively. Other key signals include a broad O-H stretch for the phenol, C-H stretches for the aromatic and vinyl groups, and a C=C alkene stretch around 1620 cm⁻¹.

Applications in Drug Discovery and Chemical Synthesis

(E)-2-methoxy-4-(2-nitrovinyl)phenol is more than a synthetic curiosity; it is a valuable building block in medicinal chemistry and organic synthesis due to the versatile reactivity of the β-nitrostyrene scaffold.[11]

  • Synthetic Intermediate: The electron-withdrawing nitro group makes the vinyl system a potent Michael acceptor, allowing for conjugate addition reactions to form a variety of more complex molecules.[12] The nitro group itself can be readily reduced to an amine, providing a pathway to β-amino alcohols and other pharmacologically relevant structures.[6]

  • Biological Activity: The β-nitrostyrene family of compounds has demonstrated a wide range of biological effects.[13]

    • Anticancer Properties: Derivatives have been shown to suppress cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[13] The proposed mechanism often involves the induction of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction in cancerous cells.[13]

    • Antibacterial and Antifungal Activity: The scaffold has shown promise as an antimicrobial agent, with activity reported against both Gram-positive bacteria and fungi like Candida albicans.[14][15]

    • Enzyme Inhibition: Certain β-nitrostyrene derivatives have been identified as inhibitors of key cellular enzymes, such as Src and Syk kinases, which are implicated in cancer and inflammatory diseases.[1]

G Core (E)-2-methoxy-4- (2-nitrovinyl)phenol Intermediate Versatile Synthetic Intermediate Core->Intermediate Scaffold Bioactive Scaffold for Drug Discovery Core->Scaffold Michael Michael Acceptor Intermediate->Michael Reduction Nitro Group Reduction Intermediate->Reduction Anticancer Anticancer Agents Scaffold->Anticancer Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Kinase Kinase Inhibitors Scaffold->Kinase Amino_Alcohols β-Amino Alcohols Reduction->Amino_Alcohols

Sources

Exploratory

Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene: Mechanistic Insights and Optimized Protocols

Executive Summary The synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene (a phenolic β-nitrostyrene) from vanillin and nitromethane is a foundational transformation in organic synthesis. This compound serves as a critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene (a phenolic β-nitrostyrene) from vanillin and nitromethane is a foundational transformation in organic synthesis. This compound serves as a critical intermediate in the development of phenethylamine derivatives, capsaicinoids, and various pharmaceutical alkaloids[1],[2]. This whitepaper provides an in-depth technical analysis of the reaction causality, thermodynamic drivers, and a field-proven, self-validating protocol utilizing the classic ammonium acetate/glacial acetic acid catalytic system.

Mechanistic Pathways: The Henry-Knoevenagel Condensation

The formation of 4-hydroxy-3-methoxy-β-nitrostyrene is driven by a base-catalyzed nitroaldol condensation, universally known as the Henry reaction[3]. When paired with a subsequent dehydration step, it is often referred to as a Henry-Knoevenagel condensation[4].

The Causality of the Reaction Steps
  • Deprotonation (Nitronate Formation): Nitromethane possesses slightly acidic α-protons (pKa ~10) due to the strong electron-withdrawing nature of the nitro group[5]. A mild base removes an α-proton to generate a resonance-stabilized nucleophilic nitronate anion[6].

  • Nucleophilic Attack: The nitronate anion attacks the highly electrophilic carbonyl carbon of vanillin (4-hydroxy-3-methoxybenzaldehyde), pushing electrons onto the carbonyl oxygen to form an alkoxide intermediate[6],[3].

  • Protonation: The alkoxide abstracts a proton from the solvent or conjugate acid to form a β-nitro alcohol intermediate[6].

  • E1cB Dehydration: Under refluxing conditions in an acidic medium, the β-nitro alcohol undergoes an Elimination Unimolecular conjugate Base (E1cB) dehydration[6]. The elimination of water is thermodynamically driven by the formation of a highly stable, extended conjugated π-system across the aromatic ring and the newly formed alkene[5].

Mechanism NM Nitromethane (CH3NO2) Nitronate Nitronate Anion (-CH2NO2) NM->Nitronate Deprotonation Base Ammonium Acetate (Base Catalyst) Base->Nitronate Intermediate β-Nitro Alcohol Intermediate Nitronate->Intermediate Nucleophilic Attack Vanillin Vanillin (Ar-CHO) Vanillin->Intermediate Product 4-Hydroxy-3-methoxy- β-nitrostyrene Intermediate->Product E1cB Dehydration (-H2O, Heat)

Logical flow of the base-catalyzed Henry reaction mechanism leading to β-nitrostyrene.

Experimental Design & Reagent Selection

A robust protocol must not only maximize yield but also suppress competing side reactions. The choice of the Ammonium Acetate / Glacial Acetic Acid system is highly deliberate for the following reasons:

  • Suppression of the Cannizzaro Reaction: Vanillin is a non-enolizable aldehyde. If exposed to strong aqueous bases (e.g., NaOH or KOH), it is highly susceptible to the Cannizzaro reaction, disproportionating into vanillyl alcohol and vanillic acid[6]. Ammonium acetate acts as a sufficiently mild base to deprotonate nitromethane without triggering this degradation pathway[6].

  • Protic Buffering and Dehydration Facilitation: Glacial acetic acid serves a dual purpose. First, it buffers the basicity of the ammonia, preventing the base-catalyzed polymerization of the highly reactive β-nitrostyrene product. Second, the acidic environment protonates the hydroxyl group of the β-nitro alcohol intermediate, converting it into a superior leaving group (water) and driving the dehydration step to completion[4].

Quantitative Data: Catalyst System Comparison

Summarizing the kinetic and thermodynamic outcomes of various catalytic systems reveals why the classical method remains the industry standard for scale-up.

Catalyst SystemSolvent EnvironmentTemp (°C)Time (h)Avg. Yield (%)Mechanistic Notes & Drawbacks
NH₄OAc Glacial Acetic Acid100–115 (Reflux)2 – 475 – 85High purity; acid drives E1cB dehydration[1],[2].
n-Butylamine Methanol / Solvent-free20–25 (RT)12 – 2460 – 70Milder; higher risk of isolating intermediate β-nitro alcohol[6].
NaOH (Aq) Water / Ethanol0 – 51 – 2< 40High risk of Cannizzaro disproportionation[6].
NH₄OAc (MW) Solvent-free120 (Microwave)0.1 – 0.280 – 90Rapid; requires specialized microwave reactor[7].

Step-by-Step Experimental Protocol

The following methodology is adapted from validated literature procedures for the synthesis of substituted β-nitrostyrenes[4],[1],[2]. It is designed as a self-validating workflow where colorimetric changes indicate reaction progress.

Materials Required
  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): 15.2 g (0.10 mol)

  • Nitromethane: 13.4 g (~11.8 mL, 0.22 mol) - Note: Used in excess to drive the equilibrium.

  • Ammonium Acetate (Anhydrous): 7.7 g (0.10 mol)

  • Glacial Acetic Acid: 50 mL

  • Distilled Water / Crushed Ice: ~500 mL

  • Ethanol (Absolute): For recrystallization

Procedure
  • Reaction Assembly: In a 250 mL round-bottom flask, dissolve 15.2 g of vanillin in 50 mL of glacial acetic acid. Add 7.7 g of anhydrous ammonium acetate, followed by 11.8 mL of nitromethane[4].

  • Refluxing (Condensation & Dehydration): Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approx. 100–115 °C) using a heating mantle or oil bath. Maintain reflux for 2 to 4 hours[1],[2]. Validation checkpoint: The solution will transition from pale yellow to a deep, dark orange/red color, indicating the formation of the highly conjugated π-system.

  • Quenching & Precipitation: Remove the flask from the heat source. While the mixture is still warm (to prevent premature crystallization in the flask), pour it slowly into a beaker containing 500 mL of vigorously stirred crushed ice and water[4],[2]. A bright yellow precipitate of crude 4-hydroxy-3-methoxy-β-nitrostyrene will form immediately.

  • Filtration: Collect the yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove all residual acetic acid and ammonium salts[2].

  • Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Dissolve the solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization[2].

  • Isolation: Filter the purified bright yellow, needle-like crystals. Wash with a minimal amount of ice-cold ethanol and dry under vacuum to constant weight.

Workflow Step1 Step 1: Reagent Mixing Vanillin + CH3NO2 + NH4OAc in Glacial Acetic Acid Step2 Step 2: Thermal Reflux 100-115°C for 2-4 hours (Condensation & Dehydration) Step1->Step2 Step3 Step 3: Aqueous Quench Pour into ice-water (Product Precipitation) Step2->Step3 Step4 Step 4: Vacuum Filtration Isolate crude solid & Wash with cold H2O Step3->Step4 Step5 Step 5: Recrystallization Dissolve in boiling Ethanol Cool to crystallize Step4->Step5 Step6 Step 6: Final Isolation Pure 4-Hydroxy-3-methoxy- β-nitrostyrene Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the β-nitrostyrene.

Troubleshooting & Quality Control

  • Incomplete Dehydration: If the melting point of the isolated solid is significantly lower than the literature value (approx. 168-170 °C)[8], the intermediate β-nitro alcohol may not have fully dehydrated. This occurs if the reflux time is too short or the acidic environment is insufficient. Extending reflux time resolves this.

  • Polymerization (Oiling Out): If the product precipitates as a sticky, dark oil rather than a crystalline solid during the ice-water quench, it indicates polymerization or trapped impurities. Decant the aqueous layer, dissolve the oil in hot ethanol, and force crystallization by slow cooling and scratching the inside of the flask.

References[6] Title: Managing the formation of byproducts in the vanillin-nitromethane condensation. Source: BenchChem. URL: 7]">https://www.benchchem.com[7] Title: Catalyst selection for improving the efficiency of the Henry reaction with vanillin. Source: BenchChem. URL: 5]">https://www.benchchem.com[5] Title: Henry Reaction. Source: Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/reaction-guide/henry-reaction/[3] Title: Henry reaction. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/Henry_reaction[8] Title: 1-(4-HYDROXY-3-METHOXYPHENYL)-2-NITROETHENE. Source: ChemicalBook. URL: 4]">https://www.chemicalbook.com[4] Title: The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. Source: BenchChem. URL: 1]">https://www.benchchem.com[1] Title: Iodine(III)-Mediated Generation of Nitrogen-Tethered Orthoquinol Acetates for the Construction of Oxygenated Indole, Quinoline, and Phenanthridine Alkaloid Motifs. Source: The Journal of Organic Chemistry (ACS). URL: https://pubs.acs.org/doi/10.1021/jo011110e[2] Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Source: MDPI. URL: https://www.mdpi.com

Sources

Foundational

Mechanistic Dynamics and Protocol Optimization in the Henry Synthesis of β-Nitrostyrene

Introduction to the Nitroaldol Framework The [1], discovered in 1895 by Belgian chemist Louis Henry, is a fundamental carbon-carbon bond-forming process in organic synthesis. It couples a nitroalkane with an aldehyde or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Nitroaldol Framework

The [1], discovered in 1895 by Belgian chemist Louis Henry, is a fundamental carbon-carbon bond-forming process in organic synthesis. It couples a nitroalkane with an aldehyde or ketone under basic conditions to yield a β-nitro alcohol. When applied to aromatic aldehydes such as benzaldehyde, the reaction frequently undergoes subsequent dehydration to form a conjugated nitroalkene, specifically[2]. These nitroalkenes are highly versatile intermediates, serving as critical precursors for pharmaceutical compounds, psychoactive phenylalkylamines, and complex heterocycles[2][3].

Core Mechanism of Nitrostyrene Formation

The synthesis of β-nitrostyrene is a multi-step cascade driven by the acid-base properties of the reactants and the thermodynamic stability of the final conjugated system.

  • Step 1: Nitronate Formation. Nitromethane possesses relatively acidic α-protons (pKa ~10) due to the strong electron-withdrawing nature of the nitro group. A catalytic amount of base deprotonates the α-carbon, generating a resonance-stabilized [4][5].

  • Step 2: Nucleophilic Addition. The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This C-C bond-forming step produces a β-nitroalkoxide intermediate[5].

  • Step 3: Protonation. The alkoxide abstracts a proton from the conjugate acid or solvent to form the intermediate β-nitroalcohol[1].

  • Step 4: Dehydration (E1cB Pathway). Unlike standard aliphatic Henry reactions which may stop at the alcohol stage, the benzylic nature of the intermediate strongly drives dehydration. Under basic conditions or upon heating, the β-nitroalcohol loses a molecule of water to form the highly conjugated, thermodynamically stable[4][6].

HenryMechanism NM Nitromethane (pKa ~10) Nitronate Nitronate Anion (Nucleophile) NM->Nitronate Deprotonation Base Base Catalyst Base->Nitronate Alkoxide β-Nitroalkoxide Nitronate->Alkoxide Addition to BA BA Benzaldehyde (Electrophile) BA->Alkoxide Alcohol β-Nitroalcohol Alkoxide->Alcohol Protonation Styrene β-Nitrostyrene + H2O Alcohol->Styrene Dehydration (Heat/Base)

Fig 1. Mechanistic pathway of the Henry reaction yielding β-nitrostyrene.

Experimental Methodology: Self-Validating Synthesis Protocol

A primary failure mode in the synthesis of β-nitrostyrene is the formation of polymeric "tar." The β-nitrostyrene product is highly susceptible to anionic polymerization, especially in the presence of strong basic catalysts[7]. To ensure high yields and scientific integrity, the following protocol utilizes a buffered system to control the reaction trajectory.

Step-by-Step Protocol (Ammonium Acetate Catalysis)

  • Reagent Preparation: Combine 5.0 mol of freshly distilled benzaldehyde and 5.2 mol of nitromethane in a reaction vessel[7].

    • Causality: Benzaldehyde readily oxidizes to benzoic acid in air. Acidic impurities will neutralize the basic catalyst, prematurely halting the reaction. Fresh distillation is a critical self-validating step to ensure precursor purity[7].

  • Solvent & Catalyst Addition: Dissolve the mixture in 1000 mL of glacial acetic acid and add ammonium acetate as the catalyst[7].

    • Causality: Ammonium acetate in acetic acid provides a buffered environment (pseudo-pH 6.5–6.8). This specific pH range is advantageous because it is basic enough to form the nitronate but mild enough to disfavor the of the nitrostyrene product[7].

  • Reflux & Monitoring: Heat the mixture to reflux for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC)[7].

    • Causality: The elevated temperature provides the necessary activation energy to drive the dehydration of the intermediate β-nitroalcohol into the nitroalkene[4].

  • Workup & Precipitation: Upon completion, pour the hot reaction mixture into crushed ice water[7].

    • Causality: Rapid cooling and dilution quench the reaction, preventing further side reactions. The hydrophobic β-nitrostyrene precipitates immediately as a yellow crystalline solid, providing a visual validation of successful synthesis[7].

  • Purification: Isolate the solid via vacuum filtration, wash with cold water until chloride-free, and recrystallize from hot ethanol[7].

SynthesisWorkflow Prep 1. Reagent Prep Distill Benzaldehyde Mix 2. Reaction Setup Add NM & NH4OAc in AcOH Prep->Mix Heat 3. Reflux 2-4 hrs (Dehydration) Mix->Heat Quench 4. Workup Pour into Crushed Ice Heat->Quench Purify 5. Purification Filter & Recrystallize Quench->Purify

Fig 2. Optimized experimental workflow for β-nitrostyrene synthesis.

Quantitative Catalyst Evaluation

The choice of catalyst significantly impacts the yield of nitrostyrene and the extent of tar formation. Strong bases favor rapid initial addition but promote detrimental side reactions, whereas weaker or buffered systems favor the clean formation of the dehydrated product[7][8].

Catalyst SystemReaction ConditionsTypical YieldTar Formation RiskMechanistic Note
Ammonium Acetate / Acetic Acid Reflux, 2-4 hours80 - 85%LowBuffered pH prevents anionic polymerization of the product[7].
Alcoholic KOH / NaOH Cold to Room Temp< 50%HighStrong base triggers rapid anionic polymerization of β-nitrostyrene[7].
Primary Amines (e.g., Ethylenediamine) Room Temp, 24 hours~ 70%ModerateEffective but requires careful monitoring to prevent over-reaction.
Layered Double Hydroxides (LDHs) Microwave, 50-60°C> 90%Very Low offer high atom economy and easy recovery[8].

References

  • β-Nitrostyrene - Wikipedia. Available at:[Link]

  • Synthesis of Nitro Compounds via Henry Reaction - Scribd. Available at:[Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - SCIRP. Available at:[Link]

  • Henry Reaction - Master Organic Chemistry. Available at:[Link]

  • Henry Reaction - Wikipedia. Available at:[Link]

  • Henry Reaction - Organic Chemistry Portal. Available at:[Link]

Sources

Exploratory

The Biological Activity of Substituted Nitrostyrenes: Mechanisms, SAR, and Experimental Workflows

Abstract: Substituted β -nitrostyrenes represent a highly versatile class of electrophilic compounds with profound implications in medicinal chemistry and drug development. As a Senior Application Scientist, I have obser...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Substituted β -nitrostyrenes represent a highly versatile class of electrophilic compounds with profound implications in medicinal chemistry and drug development. As a Senior Application Scientist, I have observed firsthand how the precise tuning of the nitrostyrene scaffold can pivot a molecule's trajectory from a broad-spectrum antimicrobial to a highly selective targeted anticancer or antiparasitic agent. This whitepaper systematically deconstructs the mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental workflows required to synthesize and evaluate these potent Michael acceptors.

Core Mechanism of Action: The Michael Acceptor Paradigm

The biological activity of β -nitrostyrenes is fundamentally driven by their chemical architecture. The electron-withdrawing nature of the nitro group polarizes the adjacent alkene, rendering the β -carbon highly susceptible to nucleophilic attack[1]. In biological systems, this translates to the compound acting as a potent Michael acceptor .

Rather than relying on transient non-covalent binding, nitrostyrenes form irreversible covalent adducts with biological nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues within target proteins[2]. This covalent modification disrupts the tertiary structure or blocks the active sites of critical enzymes, leading to the inhibition of cellular signaling pathways, such as protein tyrosine kinases, cysteine proteases, and the 20S proteasome[1][3].

MoA A Substituted Nitrostyrene B Electrophilic β-Carbon A->B features C Target Protein (Cysteine Thiol) B->C nucleophilic attack D Covalent Adduct (Michael Addition) C->D forms E Enzyme Inhibition (e.g., Proteasome) D->E leads to F Cell Death / Pathogen Clearance E->F results in

Fig 1. Mechanism of action: Michael addition of nitrostyrenes to protein thiols.

Structure-Activity Relationship (SAR) Dynamics

The therapeutic index of a nitrostyrene derivative is dictated by its substitution pattern. Rational drug design requires balancing the electrophilicity of the β -carbon with the lipophilicity and steric bulk of the aromatic ring.

Ring Substitutions (Aryl Modifications)

The introduction of halogens (e.g., fluorine, chlorine) or electron-donating groups (e.g., methoxy) on the phenyl ring drastically alters target affinity. For instance,4 demonstrates enhanced antimicrobial and antifungal properties because the chlorine atom increases the molecule's lipophilicity, facilitating better penetration through fungal cell walls[4]. Conversely, para-methoxy substitutions have been shown to optimize binding within the hydrophobic pockets of the 20S proteasome, yielding potent anticancer activity[3].

β -Position Substitutions

Modifying the β -position is a critical lever for tuning reactivity. The addition of a β -methyl or β -bromo group restricts the rotational freedom of the molecule, stabilizing the transition state during the Michael addition. Studies on2 indicate that β -methyl substitutions profoundly enhance antibacterial activity against Gram-negative strains like E. coli by optimizing the steric approach of the nucleophile[2][5].

Quantitative Biological Activity Profile

To contextualize these SAR principles, Table 1 summarizes the in vitro potency of key substituted nitrostyrenes across various therapeutic domains.

Compound ScaffoldKey SubstitutionsTarget / Biological AssayPotency (IC₅₀ / MIC)
Aryl-2-nitrovinyl 4-Methoxy (Ring)20S Proteasome (MCF-7 Breast Cancer)0.71 μM[3]
Aryl-2-nitrovinyl 4-Methoxy (Ring)20S Proteasome (PC-3 Prostate Cancer)17.79 μM[3]
Peptidyl β-nitrostyrene 4-Methoxy (Ring), β -MethylLeishmania donovani (Amastigotes)26.43 nM[6]
Peptidyl β-nitrostyrene Peptidyl hybrid (14e)Leishmania donovani (Promastigotes)1.468 μM[6]
Halogenated β-nitrostyrene 4-Bromo (Ring), β -MethylEscherichia coli (Antimicrobial MIC)Highly Active[2]

Experimental Workflows & Validated Protocols

Workflow S1 Aldehyde + Nitromethane S2 Henry Reaction (Base Catalyst) S1->S2 S3 Substituted β-Nitrostyrene S2->S3 Condensation S4 Purification (Recrystallization) S3->S4 S5 In Vitro Assays (MIC, Cytotoxicity) S4->S5 Biological Eval S6 SAR Analysis & Lead Optimization S5->S6

Fig 2. Workflow for the synthesis and biological evaluation of substituted nitrostyrenes.

Protocol 1: Synthesis via the Henry (Nitroaldol) Reaction

The synthesis of β -nitrostyrenes relies on the condensation of an aromatic aldehyde with a nitroalkane (e.g., nitromethane).

Causality Note: The choice of base is critical. Strong bases (like NaOH) can lead to the polymerization of the highly reactive nitroalkene product. Therefore, we utilize a weak base (ammonium acetate) in an acidic solvent (glacial acetic acid) to drive the equilibrium toward the thermodynamically stable E-isomer via dehydration[3][4].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of the substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in 15 mL of glacial acetic acid.

  • Reagent Addition: Add 15 mmol of nitromethane (or nitroethane for β -methyl derivatives) and 10 mmol of ammonium acetate.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 90-100°C for 4-6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 8:2).

  • Precipitation: Pour the hot reaction mixture into 100 mL of ice-cold distilled water. The sudden drop in solubility will force the E- β -nitrostyrene to precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum and recrystallize from hot ethanol to ensure >98% purity, which is mandatory to prevent false positives in downstream biological assays.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

When screening nitrostyrenes for antimicrobial activity, standard microbiological media can introduce artifacts.

Causality Note: Media rich in free thiols (such as thioglycollate broth) will prematurely quench the electrophilic β -carbon of the nitrostyrene before it can reach the bacterial target, resulting in artificially high MIC values (false negatives). Always use cation-adjusted Mueller-Hinton broth (CAMHB) to ensure structural integrity of the compound during the assay[2].

Step-by-Step Procedure:

  • Inoculum Preparation: Cultivate the target strain (e.g., E. coli or S. aureus) on agar plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Compound Dilution: Prepare a stock solution of the nitrostyrene in DMSO (10 mg/mL). Perform two-fold serial dilutions in a 96-well microtiter plate using CAMHB. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 50 μL of the diluted bacterial suspension to each well containing 50 μL of the compound dilution.

  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

  • Readout: Add 10 μL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial metabolic activity. The MIC is recorded as the lowest concentration of the nitrostyrene that prevents the color change.

Conclusion

Substituted β -nitrostyrenes are not merely synthetic intermediates; they are highly tunable warheads capable of selective biological intervention. By understanding the causality between structural modifications (such as β -methylation or halogenation) and their resulting electrophilic character, researchers can rationally design potent inhibitors for oncology, infectious diseases, and parasitology[3][5][6]. The rigorous application of optimized synthetic and screening protocols ensures that the intrinsic reactivity of these Michael acceptors is accurately translated into viable therapeutic leads.

References

  • 2,4-Dichloro-1-(2-nitrovinyl)
  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors Source: PMC / NIH URL
  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents Source: MDPI URL
  • Design, synthesis and biological activity of peptidyl β-nitrostyrenes as cysteine protease inhibitors against Leishmania donovani Source: PMC / NIH URL
  • A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents Source: MDPI URL
  • Physical characteristics of 1-Chloro-3-(2-nitrovinyl)

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-3-methoxy-beta-nitrostyrene

Introduction 4-Hydroxy-3-methoxy-beta-nitrostyrene, a derivative of vanillin, is a compound of significant interest in medicinal chemistry and organic synthesis. Its multifaceted chemical structure, featuring a phenolic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxy-3-methoxy-beta-nitrostyrene, a derivative of vanillin, is a compound of significant interest in medicinal chemistry and organic synthesis. Its multifaceted chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and a conjugated nitroalkene, imparts a range of chemical and physical properties that are crucial for its application in drug development and as a synthetic intermediate. This technical guide provides a comprehensive overview of the core physical properties of 4-Hydroxy-3-methoxy-beta-nitrostyrene, offering insights for researchers, scientists, and professionals in drug development. The methodologies for determining these properties are detailed, underpinned by the principles of scientific integrity and experimental robustness.

Molecular and General Properties

4-Hydroxy-3-methoxy-beta-nitrostyrene, with the chemical formula C₉H₉NO₄, possesses a molecular weight of 195.17 g/mol .[1][2] It typically presents as a yellow crystalline solid.[1] Understanding these fundamental properties is the first step in the comprehensive characterization of this compound.

Table 1: General and Molecular Properties of 4-Hydroxy-3-methoxy-beta-nitrostyrene

PropertyValueSource(s)
Molecular FormulaC₉H₉NO₄[1][2]
Molecular Weight195.17 g/mol [1][2]
AppearanceYellow crystals[1]
CAS Number6178-42-3[3][4]

Thermal Properties

The thermal behavior of a compound is a critical determinant of its stability, purification methods, and formulation strategies.

Melting Point

The melting point of 4-Hydroxy-3-methoxy-beta-nitrostyrene is consistently reported in the range of 168-172 °C .[1] One source specifies a melting point of 171-173 °C.[5] This relatively high melting point is indicative of a stable crystal lattice structure.

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of the melting point provides a quick and effective assessment of a compound's purity. The following protocol, based on the capillary method, is a standard and reliable approach.

Causality Behind Experimental Choices: The use of a slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample and the heating block, leading to an accurate determination. A rapid heating rate can result in a broadened melting range and an artificially elevated apparent melting point.

  • Sample Preparation:

    • Ensure the 4-Hydroxy-3-methoxy-beta-nitrostyrene sample is completely dry and finely powdered to ensure uniform packing and heat transfer.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.

    • Compact the sample by gently tapping the tube on a hard surface to achieve a sample height of 2-3 mm.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Set the initial heating rate to a moderate level.

  • Measurement:

    • Observe the sample through the magnifying lens.

    • As the temperature approaches the expected melting point (approximately 20 °C below), reduce the heating rate to about 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has melted (the clear point).

    • The melting point is reported as a range between these two temperatures.

Self-Validating System: The sharpness of the melting range is a direct indicator of purity. A pure compound will have a sharp melting range (typically 1-2 °C), while impurities will broaden and depress the melting range.

Boiling Point

An estimated boiling point of 347.0 °C at 760 mmHg has been reported.[1] It is important to note that this is a predicted value, and experimental determination may be challenging due to the potential for decomposition at such high temperatures.

Solubility Profile

The solubility of 4-Hydroxy-3-methoxy-beta-nitrostyrene is a critical parameter for its use in synthesis, purification, and biological assays.

Qualitative Solubility:

The compound is known to be soluble in several organic solvents, including:

  • Dichloromethane

  • Ethyl Acetate

  • Methanol

  • Ethanol

  • Isopropanol

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Causality Behind Experimental Choices: The extended equilibration time is necessary to ensure that a true thermodynamic equilibrium is reached between the solid and the solution. The use of a constant temperature bath is critical as solubility is highly temperature-dependent.

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline 4-Hydroxy-3-methoxy-beta-nitrostyrene to a known volume of the desired solvent in a sealed vial.

    • Ensure that undissolved solid remains at the bottom of the vial.

  • Equilibration:

    • Place the vial in a shaker or on a stirrer in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Consistent results from multiple time points during equilibration can further validate that equilibrium has been reached.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of the molecular structure of 4-Hydroxy-3-methoxy-beta-nitrostyrene, confirming its identity and providing insights into its electronic and vibrational characteristics.

UV-Visible Spectroscopy

The conjugated system of the nitrostyrene moiety gives rise to strong absorption in the UV-Visible region. This property is particularly useful for quantitative analysis.

Experimental Protocol: UV-Visible Spectrum Acquisition

Causality Behind Experimental Choices: The choice of a suitable solvent is critical. The solvent should be transparent in the wavelength range of interest and should not react with the analyte. Methanol or ethanol are common choices for nitrostyrenes. A quartz cuvette is necessary for measurements in the UV region as glass absorbs UV radiation.

  • Sample Preparation:

    • Prepare a stock solution of 4-Hydroxy-3-methoxy-beta-nitrostyrene of a known concentration in a suitable UV-transparent solvent (e.g., methanol).

    • From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Fill a matched quartz cuvette with the sample solution.

  • Measurement:

    • Scan the sample across a relevant wavelength range (e.g., 200-500 nm).

    • Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Data Presentation: Expected Spectral Features

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Causality Behind Experimental Choices: ATR-FTIR is a convenient and rapid technique for solid samples, requiring minimal sample preparation. The direct contact between the sample and the ATR crystal allows for the acquisition of a high-quality spectrum.

  • Sample Preparation:

    • Place a small amount of the crystalline 4-Hydroxy-3-methoxy-beta-nitrostyrene directly onto the ATR crystal.

  • Measurement:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal before measuring the sample.

Data Presentation: Characteristic IR Absorption Bands

Table 2: Expected IR Absorption Bands for 4-Hydroxy-3-methoxy-beta-nitrostyrene

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200O-H stretchPhenolic hydroxyl
~3100-3000C-H stretchAromatic and vinylic
~2950-2850C-H stretchMethoxy
~1620-1600C=C stretchAromatic and vinylic
~1520 and ~1340N-O asymmetric and symmetric stretchNitro group
~1270 and ~1030C-O stretchAryl ether
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Hydroxy-3-methoxy-beta-nitrostyrene, ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Sample Preparation and Analysis

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. DMSO-d₆ is a common choice for compounds with phenolic hydroxyl groups as it can help in observing the exchangeable proton.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 4-Hydroxy-3-methoxy-beta-nitrostyrene in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Standard acquisition parameters should be used, with sufficient scans to obtain a good signal-to-noise ratio.

Data Presentation: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

While a full, experimentally verified spectrum with peak assignments is not available in the searched literature, a predicted spectrum can be constructed based on the known structure and typical chemical shifts.

Table 3: Predicted ¹H NMR Data for 4-Hydroxy-3-methoxy-beta-nitrostyrene in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.5-10.0s-Phenolic OH
~7.8-8.2d~13-14Vinylic H (β to nitro)
~7.3-7.7d~13-14Vinylic H (α to nitro)
~7.0-7.2m-Aromatic H
~6.8-7.0m-Aromatic H
~3.8s-Methoxy (OCH₃)

Table 4: Predicted ¹³C NMR Data for 4-Hydroxy-3-methoxy-beta-nitrostyrene in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~150-155C-OH
~148-152C-OCH₃
~140-145Vinylic C (β to nitro)
~135-140Vinylic C (α to nitro)
~125-130Quaternary Aromatic C
~120-125Aromatic CH
~115-120Aromatic CH
~110-115Aromatic CH
~55-60Methoxy (OCH₃)

Crystallographic Properties

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This information is invaluable for understanding intermolecular interactions and for computational modeling.

Crystal Structure and Polymorphism

At present, there is no publicly available crystallographic data for 4-Hydroxy-3-methoxy-beta-nitrostyrene in the searched literature. The existence of polymorphs—different crystalline forms of the same compound—is a possibility and would have significant implications for its physical properties, particularly solubility and melting point.

Experimental Protocol: Single Crystal X-ray Diffraction

Causality Behind Experimental Choices: The growth of a high-quality single crystal is the most critical and often the most challenging step. Slow evaporation or slow cooling techniques are employed to allow for the ordered arrangement of molecules into a crystal lattice.

  • Crystal Growth:

    • Dissolve 4-Hydroxy-3-methoxy-beta-nitrostyrene in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

    • Employ a slow crystallization technique, such as slow evaporation of the solvent or slow cooling of a saturated solution.

  • Data Collection and Structure Solution:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Process the diffraction data and solve the crystal structure using appropriate software.

Self-Validating System: The quality of the final crystal structure is assessed by various crystallographic refinement parameters, such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.

Diagrams

Workflow for Physical Property Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination Synthesis Synthesis of 4-Hydroxy-3-methoxy- beta-nitrostyrene Purification Recrystallization Synthesis->Purification MeltingPoint Melting Point (Capillary Method) Purification->MeltingPoint Solubility Solubility (Shake-Flask) Purification->Solubility UV_Vis UV-Vis Spectroscopy Purification->UV_Vis FTIR ATR-FTIR Spectroscopy Purification->FTIR NMR 1H & 13C NMR Spectroscopy Purification->NMR X_Ray Single Crystal X-Ray Diffraction Purification->X_Ray

Caption: Experimental workflow for the synthesis, purification, and physical characterization of 4-Hydroxy-3-methoxy-beta-nitrostyrene.

Relationship of Physical Properties

G Compound 4-Hydroxy-3-methoxy- beta-nitrostyrene Structure Molecular Structure (C9H9NO4) Compound->Structure Purity Purity Structure->Purity SolidState Solid-State Properties Structure->SolidState Solution Solution Properties Structure->Solution Spectra Spectroscopic Data (UV-Vis, IR, NMR) Structure->Spectra MeltingPoint Melting Point Purity->MeltingPoint SolidState->MeltingPoint CrystalStructure Crystal Structure (Polymorphism) SolidState->CrystalStructure Solubility Solubility Solution->Solubility

Caption: Interrelationship of the core physical properties of 4-Hydroxy-3-methoxy-beta-nitrostyrene.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 4-Hydroxy-3-methoxy-beta-nitrostyrene, a compound of considerable scientific interest. The presented data, compiled from available literature, and the detailed experimental protocols offer a robust framework for its characterization. A thorough understanding of these properties is fundamental for its successful application in research and development, particularly in the fields of medicinal chemistry and materials science. Further investigation into the quantitative solubility in a wider range of solvents and the elucidation of its crystal structure would provide even greater insights into the behavior of this versatile molecule.

References

  • 4-Hydroxy-3-methoxy-beta-nitrostyrene - ChemBK. (2024, April 11). Retrieved from [Link]

  • trans-4-Hydroxy-3-methoxy-beta-nitrostyrene - ChemSynthesis. (2025, May 20). Retrieved from [Link]

  • 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene - Sciencemadness Discussion Board. (2014, June 7). Retrieved from [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 4-Hydroxy-3-methoxy-beta-nitrostyrene: A Technical Guide for Preclinical Development

Executive Summary In preclinical drug development and synthetic organic chemistry, understanding the solvation thermodynamics of active pharmaceutical ingredients (APIs) and reactive intermediates is paramount. 4-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and synthetic organic chemistry, understanding the solvation thermodynamics of active pharmaceutical ingredients (APIs) and reactive intermediates is paramount. 4-Hydroxy-3-methoxy-beta-nitrostyrene (CAS: 6178-42-3), a phenolic β -nitrostyrene derivative synthesized from vanillin, is frequently utilized as a precursor for cytotoxic agents, kinase inhibitors, and advanced functional materials[1].

As a Senior Application Scientist, I frequently observe that poor solvent selection during early-stage screening leads to false negatives in biological assays or suboptimal yields in synthetic scale-ups. This whitepaper provides an authoritative, mechanistic analysis of the solubility profile of 4-hydroxy-3-methoxy-beta-nitrostyrene across common aqueous and organic solvents, supported by field-proven, self-validating experimental protocols.

Physicochemical Properties & Solvation Thermodynamics

To predict and manipulate the solubility of 4-hydroxy-3-methoxy-beta-nitrostyrene, one must first deconstruct its molecular architecture. The compound (Molecular Weight: 195.17 g/mol ; Formula: C9H9NO4) features a highly conjugated system comprising a guaiacol moiety (4-hydroxy-3-methoxyphenyl) and a nitrovinyl group[1][2][3].

The solid-state properties heavily dictate its dissolution thermodynamics. The compound exhibits a relatively high melting point of 168–170 °C[1][3][4]. This elevated melting point indicates a robust crystalline lattice stabilized by strong intermolecular hydrogen bonding (between the phenolic hydroxyl and the nitro/methoxy groups) and extensive π−π stacking of the planar styrene backbones. To achieve solvation, the chosen solvent must provide sufficient enthalpic interaction to overcome this high lattice energy.

Mechanistic Causality of Solvent Interactions
  • Aqueous Systems (Poor Solubility): The compound is only slightly soluble in water[5][6]. The hydrophobic bulk of the styrene core outweighs the hydrogen-bonding capacity of the polar functional groups. Furthermore, potential intramolecular hydrogen bonding between the 3-methoxy oxygen and the 4-hydroxyl proton reduces the availability of these groups to interact with water molecules.

  • Polar Aprotic Solvents (High Solubility): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are exceptional for this compound[6][7][8][9]. The highly polarized S=O or C=O bonds act as powerful hydrogen-bond acceptors, aggressively disrupting the crystalline lattice by binding to the phenolic -OH group.

  • Moderately Polar Organic Solvents (Good Solubility): The compound is soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH)[4][10][11]. The strong dipole moment of the nitro group ( ∼4 Debye) facilitates favorable dipole-dipole interactions with DCM and EtOAc, making them ideal for liquid-liquid extraction during synthesis[12].

SolvationMechanisms Compound 4-Hydroxy-3-methoxy- beta-nitrostyrene Hydroxyl Phenolic -OH Compound->Hydroxyl Methoxy Methoxy -OCH3 Compound->Methoxy Nitro Nitro -NO2 Compound->Nitro Styrene Styrene Core Compound->Styrene H_Donor H-Bond Donor (Alcohols) Hydroxyl->H_Donor H_Acceptor H-Bond Acceptor (DMSO, DMF) Hydroxyl->H_Acceptor Methoxy->H_Acceptor Dipole Dipole Interactions (DCM, EtOAc) Nitro->Dipole Lipophilic Pi-Pi / Hydrophobic (Non-polar) Styrene->Lipophilic

Molecular functional groups and their primary solvation interaction pathways.

Quantitative Solubility Data Presentation

The following table synthesizes the empirical solubility behavior of 4-hydroxy-3-methoxy-beta-nitrostyrene across standard laboratory solvents based on structural profiling and chemical database consensus[4][5][6][8][10][12].

Solvent CategorySpecific SolventSolubility ProfilePrimary Solvation MechanismPractical Application
Aqueous Water / PBS (pH 7.4)Slightly Soluble (< 0.1 mg/mL)Limited H-bondingBiological assay baseline
Polar Aprotic DMSOHighly Soluble (> 50 mg/mL)Strong H-bond AcceptorHigh-Throughput Screening (HTS) stocks, NMR (DMSO-d6)
Polar Aprotic DMFHighly Soluble (> 50 mg/mL)Strong H-bond AcceptorSynthetic reactions
Polar Protic Methanol / EthanolSoluble (10 - 25 mg/mL)H-bond Donor/AcceptorRecrystallization, HPLC mobile phase
Moderately Polar Ethyl Acetate (EtOAc)SolubleDipole-DipoleReaction extraction, Chromatography
Halogenated Dichloromethane (DCM)SolubleDipole-Induced DipoleLiquid-liquid extraction
Non-Polar Hexanes / HeptaneInsolubleLack of polar interactionsAnti-solvent for precipitation

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, reliance on visual solubility estimates is insufficient. The following protocols represent self-validating systems designed to generate highly accurate, thermodynamically stable solubility data.

Protocol A: Thermodynamic Kinetic Solubility Profiling (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the true thermodynamic solubility of an API. This workflow avoids the supersaturation artifacts common in solvent-shift methods.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ∼10 mg of 4-hydroxy-3-methoxy-beta-nitrostyrene into a 1.5 mL amber glass vial. Causality: Amber glass is mandatory because β -nitrostyrenes are subject to photo-isomerization (trans to cis) and potential photo-degradation under UV light.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or EtOAc). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0±0.5 °C. Agitate at 200 rpm for 24 to 48 hours. Causality: 24 hours is typically required to reach thermodynamic equilibrium between the solid lattice and the solvated state.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Causality: Centrifugation is vastly superior to filtration for lipophilic compounds, as APIs often nonspecifically bind to PTFE or Nylon syringe filters, artificially lowering the measured concentration.

  • Dilution & Quantification: Carefully aspirate the supernatant. Dilute the aliquot appropriately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear dynamic range of the standard curve.

  • HPLC-UV Analysis: Analyze via HPLC using a C18 reverse-phase column. Detect at λ=320 nm. Causality: The extended conjugation of the nitrostyrene system provides a strong chromophore at ∼320 nm, allowing for high sensitivity and avoiding interference from solvent cutoffs.

ShakeFlask Start Weigh Excess API AddSolvent Add Target Solvent Start->AddSolvent Incubate Incubate (25°C, 24h) AddSolvent->Incubate Separate Centrifuge (10k x g) Incubate->Separate Analyze HPLC-UV Analysis Separate->Analyze Supernatant Result Calculate Solubility Analyze->Result

Standardized shake-flask methodology for thermodynamic solubility profiling.

Protocol B: Preparation of High-Concentration Stock Solutions for HTS

For biological assays, APIs are typically dosed from concentrated DMSO stock solutions.

Step-by-Step Methodology:

  • Calculation: To prepare a 100 mM stock solution, weigh exactly 19.52 mg of 4-hydroxy-3-methoxy-beta-nitrostyrene (MW = 195.17 g/mol )[1][2].

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Causality: Anhydrous DMSO prevents premature precipitation and hydrolytic degradation of the nitrovinyl group.

  • Homogenization: Vortex the solution for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes. Do not apply heat, as nitrostyrenes can undergo thermal polymerization.

  • Storage: Aliquot the solution into single-use amber vials, purge the headspace with Argon or Nitrogen gas, and store at -20 °C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation. Inert gas purging prevents oxidative degradation of the phenolic moiety.

References

  • trans-4-Hydroxy-3-methoxy-beta-nitrostyrene - LookChem. LookChem.
  • trans-4-Hydroxy-3-methoxy-β-nitrostyrene, CAS 6178-42-3 | SCBT. Santa Cruz Biotechnology.
  • 4-METHOXY-BETA-NITROSTYRENE | 5576-97-6 - ChemicalBook. ChemicalBook.
  • 4-HYDROXY-3-METHOXY-BETA-NITROSTYRENE AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
  • trans-4-Hydroxy-3-methoxy-beta-nitrostyrene - 6178-42-3, C9H9NO4. ChemSynthesis.
  • 2-Methoxy-4-(2-nitrovinyl)phenol|CAS 6178-42-3 - Benchchem. Benchchem.
  • 2-NITROETHENE price,buy 1-(4-HYDROXY-3 ... - ChemicalBook. ChemicalBook.
  • 1-(4-HYDROXY-3-METHOXYPHENYL)-2-NITROETHENE | 6178-42-3 - ChemicalBook. ChemicalBook.
  • Chemical Name CAS RN Molecular Formula Specific SOPs. UC Riverside.
  • Identification of the substance / mixture and the company / undertaking. Clearsynth.

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Foundational

The Synthesis of Nitrostyrenes: A Journey from Foundational Discovery to Modern Synthetic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract β-Nitrostyrenes are indispensable building blocks in modern organic synthesis, prized for their utility in constructing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Nitrostyrenes are indispensable building blocks in modern organic synthesis, prized for their utility in constructing a wide array of pharmaceuticals, agrochemicals, and complex molecular architectures.[1][2] The powerful electron-withdrawing nature of the nitro group, conjugated with the styrenyl framework, renders them highly reactive and versatile intermediates. This guide provides a comprehensive exploration of the discovery and historical evolution of nitrostyrene synthesis. We will delve into the seminal Henry reaction, trace the development of more efficient protocols, dissect the underlying reaction mechanisms, and present a comparative analysis of classical and contemporary methods, complete with detailed, field-proven experimental workflows.

Part 1: The Foundational Discovery - The Henry (Nitroaldol) Reaction

The genesis of nitrostyrene synthesis is inextricably linked to the pioneering work of Belgian chemist Louis Henry. In 1895, he discovered that nitroalkanes could undergo a base-catalyzed addition to aldehydes and ketones, forming β-nitro alcohols.[3][4][5][6] This classic carbon-carbon bond-forming reaction, now universally known as the Henry reaction or the nitroaldol reaction, was analogous to the aldol reaction discovered 23 years prior and opened a new gateway to highly functionalized molecules.[3][4][7]

The initial products, β-nitro alcohols, are stable intermediates. However, the true synthetic power of the Henry reaction in this context is realized in the subsequent dehydration step, which generates the versatile nitroalkene (nitrostyrene).[3][7] This two-step sequence—condensation followed by dehydration—remains the most fundamental and widely practiced approach for synthesizing nitrostyrenes.

G_Henry_Workflow cluster_reactants Reactants cluster_reaction Reaction Sequence cluster_products Products Aldehyde Aromatic Aldehyde Henry_Reaction Henry Reaction (Base-Catalyzed Condensation) Aldehyde->Henry_Reaction Nitroalkane Nitroalkane (e.g., Nitromethane) Nitroalkane->Henry_Reaction Dehydration Dehydration (-H₂O) Henry_Reaction->Dehydration Intermediate β-Nitro Alcohol (Intermediate) Henry_Reaction->Intermediate Final_Product β-Nitrostyrene Dehydration->Final_Product Henry_Mechanism RCH2NO2 Nitroalkane Nitronate Nitronate Anion (Nucleophile) RCH2NO2->Nitronate + Base - H-Base⁺ p1 Nitronate->p1 ArCHO Aromatic Aldehyde ArCHO->p1 Alkoxide β-Nitro Alkoxide Alcohol β-Nitro Alcohol Alkoxide->Alcohol + H-Base⁺ - Base Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Nitrostyrene β-Nitrostyrene Protonated_Alcohol->Nitrostyrene - H₂O, -H⁺ p1->Alkoxide C-C Bond Formation p2 p3

Caption: The reaction mechanism of the Henry condensation and subsequent dehydration.

Part 4: The Modern Synthetic Toolkit

While the one-pot ammonium acetate method remains a workhorse, modern research has introduced more sophisticated and efficient techniques.

  • Microwave-Assisted Organic Synthesis (MAOS) : This technology has been shown to dramatically reduce reaction times from hours to mere minutes, often with improved yields and simplified work-up procedures. [8]The rapid, uniform heating provided by microwaves can significantly accelerate the rate of both the condensation and dehydration steps.

  • Ionic Liquids : These have been explored as reusable, environmentally friendly media and catalysts for the Henry reaction, sometimes eliminating the need for traditional organic solvents. [2][9][10]* Asymmetric Catalysis : For the synthesis of chiral pharmaceuticals, significant research has focused on developing enantioselective Henry reactions. This is typically achieved using chiral metal catalysts (e.g., complexes of copper, zinc, or magnesium) or organocatalysts to produce chiral β-nitro alcohols, which can then be further transformed. [3][7]

Part 5: Field-Proven Experimental Protocols

The following protocols are self-validating systems that have been widely reported and verified in the literature.

Protocol 1: Classical One-Pot Synthesis of β-Nitrostyrene (Ammonium Acetate Catalysis)

This robust procedure is suitable for a wide range of substituted benzaldehydes and is a staple in many synthetic laboratories.

  • Materials :

    • Substituted Benzaldehyde (1.0 eq)

    • Nitromethane (3.0-5.0 eq)

    • Ammonium Acetate (0.8-1.2 eq)

    • Glacial Acetic Acid (as solvent)

  • Procedure :

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted benzaldehyde, ammonium acetate, and glacial acetic acid.

    • Stir the mixture until all solids are dissolved.

    • Add the nitromethane to the solution.

    • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Pour the reaction mixture into a beaker of cold water with stirring. The nitrostyrene product will precipitate as a solid.

    • Collect the solid product by suction filtration, washing thoroughly with cold water to remove residual acetic acid and salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure β-nitrostyrene. [11][12]

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene

This protocol demonstrates the significant rate enhancement achievable with microwave irradiation. [8]

  • Materials :

    • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) (1.0 eq)

    • Nitromethane (used as reactant and solvent)

    • Ammonium Acetate (0.24 eq)

  • Procedure :

    • In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve 4-hydroxy-3-methoxybenzaldehyde (1.90 g, 12.5 mmol) in nitromethane (25 mL).

    • Add ammonium acetate (0.23 g, 3.0 mmol) to the solution.

    • Seal the vessel and place it in a laboratory microwave synthesizer.

    • Irradiate the mixture at a set temperature (e.g., 100 °C) for a short period (e.g., 10-20 minutes). The reaction should be monitored for pressure and temperature.

    • After the irradiation period, cool the vessel to room temperature.

    • Remove the excess nitromethane under reduced pressure (rotary evaporation).

    • The resulting solid residue is the crude product. Purify by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the pure product.

Part 6: Quantitative Comparison of Synthetic Methodologies

The choice of methodology often involves a trade-off between reaction time, energy consumption, and scale. The table below summarizes typical parameters for the synthesis of β-nitrostyrenes.

MethodologyCatalyst SystemSolventTypical Reaction TimeTypical Yield (%)Key Advantages
Classical Heating Ammonium AcetateAcetic Acid2 - 6 hours60 - 85%Scalable, robust, widely applicable [11][12]
Primary Amine MethylamineMethanol6 - 48 hours50 - 80%Milder conditions, useful for sensitive substrates [13][14]
Alkali Catalyzed NaOH / KOHMethanol< 1 hour (condensation)80 - 85%Very fast condensation, requires separate dehydration step [15][14]
Microwave-Assisted Ammonium AcetateNitromethane10 - 20 minutes85 - 95%Extremely fast, high yields, energy efficient [8]

Conclusion

From its 19th-century origins in the foundational work of Louis Henry, the synthesis of nitrostyrenes has evolved into a highly refined and versatile field of organic chemistry. The transition from harsh, multi-step procedures to elegant one-pot and microwave-assisted methods illustrates a clear trajectory towards greater efficiency, safety, and sustainability. For professionals in drug development and chemical research, a firm grasp of these methodologies—from their historical context to their mechanistic nuances and practical execution—is essential for leveraging the full synthetic potential of these invaluable chemical intermediates.

References

  • Wikipedia. Henry reaction. [Link]

  • Parandeh-Khoozani, N., & Moradian, M. (2021). Synthesis of nitroaldols through the Henry reaction using a copper(II)–Schiff base complex anchored on magnetite nanoparticles as a heterogeneous nanocatalyst. Journal of Coordination Chemistry. [Link]

  • MDPI Encyclopedia. (2022). Nitroaldol Reaction. [Link]

  • SynArchive. Henry Reaction. [Link]

  • Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. [Link]

  • Usman, A. I. Synthesis of Nitro Compounds via Henry Reaction. Scribd. [Link]

  • Casiello, M., et al. (2020). Unprecedented synthesis of β-nitrostyrenes from substituted styrenes using ionic liquid [Bmim]Cl. ResearchGate. [Link]

  • Wiley, R. H., & Smith, N. R. (1951). m-Nitrostyrene. Organic Syntheses, 31, 76. [Link]

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes. Journal of Organic Chemistry. [Link]

  • Gairaud, C. B., & Lappin, G. R. (1953). THE SYNTHESIS OF ι-NITROSTYRENES. Semantic Scholar. [Link]

  • Google Patents. (2011). US8067647B2 - Method for producing β-nitrostyrene compound.
  • D'Andrea, L., & Jorgensen, J. L. (2021). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Royal Society of Chemistry. [Link]

  • O'Mahony, G., et al. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. [Link]

  • Google Patents. (2014). CN103497108A - Synthesis method of p-hydroxy-beta-nitrostyrene.
  • Sciencemadness.org. (2025). 2-nitrostyrene, a phantom compound?. [Link]

  • Organic Chemistry Portal. Henry Reaction - Common Conditions. [Link]

  • Google Patents. (2014).

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Exploratory

Unlocking the Pharmacological Potential of 4-Hydroxy-3-methoxy-β-nitrostyrene: A Comprehensive Technical Guide

An in-depth technical analysis and strategic whitepaper on the pharmacological applications and experimental workflows for 4-Hydroxy-3-methoxy-β-nitrostyrene . Executive Summary 4-Hydroxy-3-methoxy-β-nitrostyrene (4-HMNS...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and strategic whitepaper on the pharmacological applications and experimental workflows for 4-Hydroxy-3-methoxy-β-nitrostyrene .

Executive Summary

4-Hydroxy-3-methoxy-β-nitrostyrene (4-HMNS), also known as 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethene [1], is a highly reactive phenolic β-nitrostyrene derivative. Characterized by its electrophilic nitrovinyl group, 4-HMNS functions as a potent Michael acceptor. This structural motif allows it to covalently modify critical cysteine residues on target proteins, making it a highly valuable pharmacophore in modern drug discovery.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the mechanistic causality behind its biological activities. We will explore its three primary research verticals: Tyrosine Kinase (Src/Syk) inhibition, NLRP3 inflammasome modulation, and its role as a precursor for highly potent cytotoxic agents like 4-O-benzoyl-3-methoxy-β-nitrostyrene (BMNS) [2].

Mechanistic Causality & Target Pathways

To effectively utilize 4-HMNS in a research setting, one must understand the causality of its interactions. The biological efficacy of β-nitrostyrenes is not driven by simple non-covalent receptor docking, but rather by targeted electrophilic attack.

Tyrosine Kinase Inhibition (Syk and Src)

Spleen tyrosine kinase (Syk) and Src family kinases are central to the signal transduction pathways of hematopoietic cells. 4-HMNS and its structural analogs (such as 3,4-methylenedioxy-β-nitrostyrene, MNS) exhibit potent inhibitory activity against these kinases [3]. By blocking Syk and Src, 4-HMNS prevents the downstream activation of Phospholipase Cγ2 (PLCγ2), thereby halting calcium mobilization. In platelets, this directly prevents the conformational activation of Integrin GPIIb/IIIa, effectively shutting down platelet aggregation [4].

SykSrc Stimulus Agonist (Collagen/Thrombin) Receptor Platelet Receptors (GPVI) Stimulus->Receptor Kinases Src & Syk Kinases Receptor->Kinases Downstream PLCγ2 & Ca2+ Mobilization Kinases->Downstream Inhibitor 4-HMNS / BMNS Inhibitor->Kinases Covalent Inhibition Integrin GPIIb/IIIa Activation Downstream->Integrin

Fig 1: Mechanism of 4-HMNS in inhibiting Syk/Src-mediated platelet aggregation.

NLRP3 Inflammasome Disruption

Beyond kinase inhibition, the β-nitrostyrene scaffold is a potent inhibitor of the NLRP3 inflammasome. Research demonstrates that the nitrovinyl group directly targets the nucleotide-binding oligomerization domain of NLRP3. By inhibiting its ATPase activity, the compound prevents the assembly of ASC specks, effectively stopping the cleavage of Pro-Caspase-1 and the subsequent release of the pro-inflammatory cytokine IL-1β [5].

NLRP3 Signal1 Signal 1 (TLR4/LPS) NLRP3_Inact Inactive NLRP3 Monomer Signal1->NLRP3_Inact Oligomerization NLRP3 Oligomerization NLRP3_Inact->Oligomerization Signal2 Signal 2 (ATP/K+ Efflux) Signal2->Oligomerization ASC ASC Speck Formation Oligomerization->ASC Inhibitor 4-HMNS Inhibitor->Oligomerization Blocks ATPase Caspase Caspase-1 & IL-1β Release ASC->Caspase

Fig 2: 4-HMNS disruption of NLRP3 inflammasome assembly via ATPase inhibition.

Quantitative Data & Structure-Activity Relationship (SAR)

When engineering derivatives from 4-HMNS, substitutions on the phenolic ring drastically alter the pharmacokinetic profile. Synthesizing 4-O-benzoyl-3-methoxy-β-nitrostyrene (BMNS) from 4-HMNS yields a compound with vastly superior anti-platelet activity while minimizing broad cytotoxicity [2].

Table 1: Comparative Pharmacological Profiling of β-Nitrostyrenes

CompoundPrimary TargetIC50 / Effective Conc.Biological Effect
MNS Syk Kinase2.8 μMBroad-spectrum anti-platelet
MNS Src Kinase27.3 μMReduced cell motility
4-HMNS Bacterial Membranes / Kinases~10 - 50 μg/mLAntibacterial / Precursor utility
BMNS Platelet Aggregation (Thrombin)≤ 0.7 μMPotent GPIIb/IIIa prevention

Data synthesized from comparative kinase and aggregation assays [3][4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by solvent toxicity or off-target effects.

Protocol A: Light Transmission Aggregometry (LTA) for Anti-Platelet Activity

Purpose: To quantify the inhibitory effect of 4-HMNS and its BMNS derivatives on thrombin-induced platelet aggregation.

  • Preparation of Washed Human Platelets (WHP):

    • Centrifuge citrated human blood at 200 × g for 20 mins to obtain Platelet-Rich Plasma (PRP).

    • Wash PRP with Tyrode's buffer containing PGE1 to prevent premature activation. Resuspend to 3×108 platelets/mL.

  • Compound Preparation & Vehicle Control:

    • Dissolve 4-HMNS in 100% DMSO.

    • Critical Causality Step: The final DMSO concentration in the assay must not exceed 0.5%. Higher concentrations disrupt the platelet lipid bilayer, causing artificial aggregation failure.

  • Incubation:

    • Incubate WHP with 4-HMNS (e.g., 1 μM, 5 μM, 10 μM) or vehicle (0.5% DMSO) for 3 minutes at 37°C in the aggregometer cuvette under constant stirring (1200 rpm).

  • Agonist Addition:

    • Add Thrombin (0.1 U/mL) to trigger aggregation.

  • Self-Validation Readout:

    • Monitor light transmission for 6 minutes.

    • Validation: The vehicle control must reach 85% aggregation. A positive control (e.g., PRT-060318, a known Syk inhibitor) must show 5% aggregation.

Protocol B: NLRP3 Inflammasome Inhibition Assay

Purpose: To verify that 4-HMNS specifically targets NLRP3 assembly without causing generalized cellular toxicity.

  • Macrophage Priming:

    • Seed Bone Marrow-Derived Macrophages (BMDMs) in 12-well plates. Treat with 100 ng/mL LPS for 3 hours to upregulate NLRP3 and pro-IL-1β expression (Signal 1).

  • Inhibitor Treatment:

    • Wash cells and apply 4-HMNS (5–20 μM) for 30 minutes.

  • Activation:

    • Add 5 mM ATP for 45 minutes to trigger potassium efflux and ASC oligomerization (Signal 2).

  • Self-Validation Readout (ELISA):

    • Collect supernatants. Measure IL-1β (should decrease with 4-HMNS) and TNF-α.

    • Validation: TNF-α levels must remain constant . Because TNF-α release is TLR4-dependent but NLRP3-independent, a drop in TNF-α indicates the drug is merely killing the cells or blocking early TLR4 signaling, rather than specifically targeting the inflammasome [5].

Workflow Step1 1. Synthesis & Purification (4-HMNS to BMNS) Step2 2. In Vitro Kinase Assay (Src/Syk IC50) Step1->Step2 Step3 3. Cellular Assays (LTA & Cytotoxicity) Step2->Step3 Step4 4. In Vivo Models (Thrombosis/Metastasis) Step3->Step4

Fig 3: Self-validating experimental workflow for 4-HMNS derivative evaluation.

Future Directions in Drug Development

The dual nature of 4-HMNS—acting as both an antibacterial agent and a potent kinase inhibitor—positions it uniquely in the landscape of polypharmacology. Future research should focus on utilizing 4-HMNS as a scaffold for PROTAC (Proteolysis Targeting Chimera) development, leveraging its covalent binding affinity to target Syk and Src for ubiquitination and degradation in hematological malignancies.

References

  • Shen, M. Y., et al. "The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes." Bioorganic & Medicinal Chemistry, 2010.[Link]

  • Chen, I. H., et al. "Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity." Biochemical Pharmacology, 2007.[Link]

  • He, Y., et al. "3,4-methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome." Journal of Biological Chemistry, 2014.[Link]

Foundational

The Henry-Knoevenagel Condensation: A Comprehensive Technical Guide to Conjugated Nitroalkene Synthesis

Executive Summary The Henry-Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, seamlessly integrating the nucleophilic addition of a nitroalkane to a carbonyl (the Henry or nitroaldol reaction) wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Henry-Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, seamlessly integrating the nucleophilic addition of a nitroalkane to a carbonyl (the Henry or nitroaldol reaction) with a thermodynamically driven dehydration step characteristic of Knoevenagel condensations[1]. This tandem process is the premier synthetic route for generating α,β -unsaturated nitro compounds, such as β -nitrostyrenes. These molecules serve as highly reactive Michael acceptors and vital precursors in the development of advanced therapeutics, including pro-apoptotic oncology drugs and complex heterocyclic pharmacophores[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we analyze the thermodynamic causality behind catalytic choices, evaluate modern microwave-assisted methodologies, and provide a self-validating experimental protocol designed for maximum reproducibility and yield.

Mechanistic Foundations: The Causality of Conjugation

The Henry-Knoevenagel condensation is not a single concerted step, but rather a cascade reaction driven by the thermodynamic stability of the final conjugated product[1]. Understanding the discrete stages of this mechanism is critical for troubleshooting low yields and preventing side reactions (such as polymerization).

  • Deprotonation: The reaction is initiated by a base catalyst removing an α -proton from the nitroalkane (e.g., nitromethane). This generates a highly nucleophilic, resonance-stabilized nitronate anion[1]. The pKa of the base must be carefully matched to the nitroalkane; overly strong bases will trigger the polymerization of the final product[2].

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a β -nitroalkoxide intermediate.

  • Protonation & Dehydration: The intermediate is protonated to form a β -nitroalcohol (the standard Henry adduct). Under Knoevenagel-type conditions (elevated heat or dual acid/base catalysis), this adduct undergoes rapid dehydration. The elimination of water is thermodynamically driven by the formation of an extended π -conjugated system, yielding the (E)

    α,β -unsaturated nitro compound[1].

Mechanism Nitro Nitroalkane (Active Methylene) Nitronate Nitronate Anion (Nucleophile) Nitro->Nitronate Base Base Base Catalyst (Deprotonation) Base->Nitronate Intermediate β-Nitroalcohol (Aldol Adduct) Nitronate->Intermediate + Aldehyde Aldehyde Carbonyl Compound (Electrophile) Aldehyde->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Heat/Base Product α,β-Unsaturated Nitro Compound Dehydration->Product

Figure 1: Core mechanistic pathway of the Henry-Knoevenagel condensation.

Catalytic Systems and Reaction Thermodynamics

The choice of catalyst dictates the reaction's efficiency, duration, and impurity profile. Historically, homogeneous bases like methylamine were utilized, but these often resulted in long reaction times and significant polymer formation[2]. Modern optimization relies on bifunctional catalytic systems (such as piperidine/acetic acid) or microwave irradiation to accelerate the dehydration step before degradation can occur[3],[4].

Table 1: Performance Comparison of Catalytic Systems

Data synthesized from comparative literature on β -nitrostyrene synthesis[2],[3],[4].

Catalyst SystemCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Mechanistic Advantages & Disadvantages
Methylamine (in Methanol) VariesRoom Temp6 h - 7 days40–85Advantage: Mild conditions.Disadvantage: Long reaction times; high potential for polymer formation.
Ammonium Acetate (in Acetic Acid) StoichiometricReflux (100–115)2–6 h30–82Advantage: Avoids polymer formation.Disadvantage: Requires harsh acidic reflux.
Piperidine / Acetic Acid Catalytic90 (Microwave)1.5 hUp to 99Advantage: Rapid kinetics; highly selective.Disadvantage: Requires specialized microwave reactor.
Cyclohexylamine CatalyticMicrowave< 25 minVariesAdvantage: Novel one-pot synthesis; minimizes intermediates.Disadvantage: Yield highly substrate-dependent.

Standardized Experimental Protocol: Synthesis of β -Nitrostyrenes

To ensure scientific integrity, experimental protocols must function as self-validating systems. The following methodology details the synthesis of substituted β -nitrostyrenes using a highly optimized, microwave-assisted piperidine-catalyzed approach[3].

Workflow Step1 1. Reagent Preparation Equimolar Aldehyde + Nitroalkane Step2 2. Catalyst Addition Piperidine + Acetic Acid Step1->Step2 Step3 3. Reaction Execution Microwave Irradiation (90°C, 1.5h) Step2->Step3 Step4 4. Quenching & Extraction Aqueous Wash / Precipitation Step3->Step4 Step5 5. Purification Recrystallization (Hot Ethanol) Step4->Step5 Step6 6. Validation 1H NMR (E-isomer confirmation) Step5->Step6

Figure 2: Standardized experimental workflow for β-nitrostyrene synthesis.

Step-by-Step Methodology & Causality Analysis
  • Reagent Preparation: Combine 1.0 equivalent of the target aldehyde (e.g., benzaldehyde) with 1.5 equivalents of the nitroalkane (e.g., nitromethane) in a microwave-safe reaction vessel.

    • Causality: The stoichiometric excess of the nitroalkane shifts the equilibrium toward the product via Le Chatelier's principle and acts as a localized solvent, ensuring homogeneous mixing[3].

  • Catalyst Addition: Add catalytic piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

    • Causality: This combination forms piperidinium acetate in situ. The basic piperidine generates the active nitronate nucleophile, while the acidic proton from acetic acid facilitates the departure of the hydroxyl leaving group (as water) during the critical dehydration step[3].

  • Reaction Execution: Subject the sealed mixture to microwave irradiation at 90 °C for 1.5 hours.

    • Causality: Microwave heating provides uniform, rapid thermal energy transfer. This drastically accelerates the kinetics, reducing reaction time from several days to minutes, thereby preventing the thermodynamic degradation (polymerization) of the sensitive nitrostyrene product[3],[4].

  • Quenching and Isolation: Cool the vessel to room temperature, then pour the mixture into ice-cold water.

    • Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic β -nitrostyrene to precipitate out of solution, effectively separating it from the water-soluble catalyst and unreacted nitromethane.

  • Purification: Collect the crude solid via vacuum filtration and recrystallize from hot ethanol.

    • Causality: Ethanol selectively dissolves impurities at high temperatures. Upon slow cooling, the pure (E) -isomer crystallizes out, validating the stereoselectivity of the condensation.

  • Self-Validation Checkpoint: The success of the dehydration step is visually confirmed by a distinct color change to deep yellow or orange, indicative of the extended π -conjugation. Final validation is achieved via 1 H NMR; the vinylic protons of the (E) -isomer will appear as distinct doublets with a large coupling constant ( J≈16 Hz), unequivocally confirming the structural connectivity and trans-stereochemistry[3].

Applications in Advanced Therapeutics

The β -nitrostyrene scaffold, accessed efficiently via the Henry-Knoevenagel condensation, is a privileged pharmacophore in modern drug discovery.

  • Targeted Oncology (Apoptosis Induction): Structurally diverse nitrovinylanthracenes synthesized via this condensation route have demonstrated potent pro-apoptotic effects in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). Specific halogenated derivatives exhibit >90% inhibition of chemoresistant cell lines at concentrations as low as 10 µM[3].

  • Chromene Derivatives: The condensation serves as a critical first step in synthesizing complex 4H-chromenes. β -nitrostyrenes react with salicylaldehydes in the presence of DABCO to yield chromene derivatives. These compounds are potent anti-cancer agents known to disrupt tumor vasculature and depolarize microtubules[5].

References

  • Title: A Technical Guide to the Synthesis of 4-Phenyl-3-nitro-3-buten-2-one Source: BenchChem URL: 1

  • Title: Navigating the Synthesis of Nitrostyrenes: A Comparative Guide to Catalytic Alternatives Source: BenchChem URL: 2

  • Title: Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL) Source: Semantic Scholar URL: 3

  • Title: Straightforward Synthesis of Nitroolefins by Microwave- or Ultrasound-Assisted Henry Reaction Source: ResearchGate URL: 4

  • Title: A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential Source: Oriental Journal of Chemistry URL: 5

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene via Henry Condensation

Strategic Overview 4-Hydroxy-3-methoxy-β-nitrostyrene is a high-value synthetic intermediate primarily utilized in the preparation of phenethylamine derivatives, such as 3-methoxytyramine, mescaline analogs, and various...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

4-Hydroxy-3-methoxy-β-nitrostyrene is a high-value synthetic intermediate primarily utilized in the preparation of phenethylamine derivatives, such as 3-methoxytyramine, mescaline analogs, and various targeted neuro-pharmacological agents . The synthesis fundamentally relies on the Henry reaction (nitroaldol condensation), coupling vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane.

This application note provides drug development professionals and synthetic chemists with a self-validating, highly reproducible framework for this condensation. We contrast a conventional thermodynamic "heat-and-stir" approach with a modern microwave-assisted protocol , detailing the causality behind specific reagent choices and providing robust quality control checkpoints.

Mechanistic Causality & Reagent Selection

Successful execution of the Henry reaction requires precise control over the acid-base equilibrium to drive the reaction forward while suppressing side reactions (e.g., Cannizzaro reaction or polymerization).

  • The Catalyst (Ammonium Acetate): We utilize ammonium acetate ( NH4​OAc ) because it provides an ideal amphoteric environment. The acetate anion acts as a mild base to deprotonate the slightly acidic α -protons of nitromethane ( pKa​≈10 ), generating the reactive nitronate carbanion.

  • Nucleophilic Addition & E1cB Dehydration: The nitronate attacks the electrophilic carbonyl carbon of vanillin. The resulting β -nitroalkoxide intermediate is protonated, and under thermal or microwave conditions, undergoes an E1cB (Elimination unimolecular conjugate base) dehydration. The ammonium cation facilitates this by acting as a mild proton donor. The elimination of water is thermodynamically driven by the formation of the highly conjugated trans- β -nitrostyrene system.

  • Microwave vs. Conventional Heating: Conventional reflux relies on convective heat transfer, requiring extended reaction times (up to 6 hours) which can lead to thermal degradation. Microwave irradiation provides direct dielectric heating of the polar solvent (nitromethane) and reagents, accelerating the reaction kinetics drastically and improving the overall purity profile .

Reaction Pathway Diagram

Mechanism Step1 Vanillin + Nitromethane (Precursors) Step2 Nitronate Formation (via NH₄OAc Base) Step1->Step2 Deprotonation Step3 Nucleophilic Addition (β-nitroalkoxide) Step2->Step3 C-C Bond Formation Step4 E1cB Dehydration (-H₂O) Step3->Step4 Heat / Microwave Step5 4-Hydroxy-3-methoxy- β-nitrostyrene Step4->Step5 Crystallization

Fig 1. Mechanistic workflow of the Henry reaction for β-nitrostyrene synthesis.

Experimental Protocols

Safety Warning: Nitromethane is a flammable liquid and a potential explosive hazard under extreme pressure or confinement. All reactions must be conducted in a heavily ventilated fume hood behind a blast shield. Microwave vials must be pressure-rated.

Method A: Conventional "Heat-and-Stir" Reflux

Objective: Scalable synthesis utilizing standard laboratory glassware.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.90 g (12.5 mmol) of vanillin in 25 mL of neat nitromethane. Nitromethane serves a dual purpose here as both the reactant and the polar solvent.

  • Catalysis: Add 0.23 g (3.0 mmol) of ammonium acetate to the solution.

  • Reflux: Equip the flask with a magnetic stir bar and a water-cooled reflux condenser. Submerge the flask in an oil bath set to 105 °C. Heat the mixture under vigorous stirring for 6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of Petroleum Ether : Diethyl Ether (50:50 v/v). The reaction is deemed complete when the vanillin spot ( Rf​≈0.4 ) is entirely consumed, replaced by the intensely yellow nitrostyrene spot ( Rf​≈0.6 ).

  • Workup: Remove the flask from heat and allow it to cool to room temperature. Transfer the mixture to a rotary evaporator and reduce the volume by 50% under reduced pressure to concentrate the product.

  • Crystallization: Chill the concentrated solution in an ice bath (0–4 °C) to induce precipitation. Collect the bright yellow crystalline solid via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold distilled water to remove residual ammonium acetate, followed by a minimal amount of cold ethanol.

  • Drying: Dry the product under high vacuum overnight.

Method B: Microwave-Assisted Synthesis

Objective: Rapid, high-purity synthesis utilizing dielectric heating.

  • Preparation: In a pressure-rated 5 mL microwave vial, dissolve 0.46 g (3.0 mmol) of vanillin and 0.06 g (0.8 mmol) of ammonium acetate in 2.5 mL of nitromethane .

  • Sealing: Insert a magnetic stir bar and securely crimp the Teflon-lined cap onto the vial.

  • Irradiation: Place the vial into a dedicated laboratory microwave reactor. Program the reactor to heat the mixture to 150 °C with a hold time of 5 minutes. Ensure the pressure limit is set safely above the vapor pressure of nitromethane at 150 °C.

  • Cooling & Validation: Allow the reactor to actively cool the vial to room temperature using compressed air. Perform TLC validation as described in Method A.

  • Workup & Isolation: Transfer the mixture to a round-bottom flask. Remove the excess nitromethane entirely using a rotary evaporator. Recrystallize the crude residue from hot ethanol to yield pure yellow crystals.

Quantitative Data & Protocol Comparison

To guide synthetic strategy, the following table summarizes the key performance metrics of both methodologies.

ParameterMethod A (Conventional Reflux)Method B (Microwave-Assisted)
Scale (Vanillin) 12.5 mmol (1.90 g)3.0 mmol (0.46 g)
Solvent/Reactant Nitromethane (25 mL)Nitromethane (2.5 mL)
Reaction Temperature 105 °C (Oil Bath)150 °C (Dielectric Heating)
Reaction Time 6 Hours5 Minutes
Average Yield 82 - 85%90 - 94%
Product Appearance Yellow Crystalline SolidBright Yellow Needles
Melting Point (Validation) 164 - 166 °C165 - 167 °C
Green Chemistry Impact High solvent waste, high energyLow solvent waste, low energy

Downstream Applications

The isolated 4-hydroxy-3-methoxy-β-nitrostyrene can be directly subjected to catalytic hydrogenation (e.g., using Pd/C under mild acidic conditions) or metal-hydride reduction (e.g., LiAlH4​ ) to yield target phenethylamines . The high purity obtained via Method B often negates the need for intermediate column chromatography prior to reduction.

References

  • Title: Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes Source: Erowid / Rhodium Archive URL: [Link]

Application

Application Note: High-Efficiency Microwave-Assisted Organic Synthesis (MAOS) of β-Nitrostyrene Derivatives

Executive Summary β-Nitrostyrenes are highly versatile synthetic intermediates in medicinal chemistry, serving as critical precursors for the synthesis of amphetamines, indole derivatives, and various pharmaceutical buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-Nitrostyrenes are highly versatile synthetic intermediates in medicinal chemistry, serving as critical precursors for the synthesis of amphetamines, indole derivatives, and various pharmaceutical building blocks. Traditionally, the synthesis of these compounds via the Henry (nitroaldol) reaction requires prolonged reflux times, hazardous solvents, and often results in incomplete dehydration or unwanted polymerization.

This application note details a highly optimized, solvent-free Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging direct dielectric heating, this methodology reduces reaction times from hours to minutes, significantly improves thermodynamic yields, and aligns with green chemistry principles by eliminating volatile organic solvents.

Mechanistic Rationale: The Microwave-Enhanced Henry Reaction

The formation of β-nitrostyrenes proceeds via a base-catalyzed Henry reaction between a benzaldehyde derivative and nitromethane. The reaction yields a kinetic β-nitroalcohol intermediate, which must undergo subsequent dehydration to form the thermodynamically stable β-nitrostyrene.

Under conventional heating, the reaction often stalls at the β-nitroalcohol stage, requiring harsh acidic work-ups to force dehydration. However, under controlled microwave irradiation, the rapid, localized superheating provides the necessary activation energy to drive the dehydration step in situ, pushing the equilibrium entirely toward the alkene.

Pathway A Benzaldehyde (Electrophile) C β-Nitroalcohol (Kinetic Product) A->C Base Catalyst (Aldol Addition) B Nitromethane (Nucleophile) B->C D β-Nitrostyrene (Thermodynamic Product) C->D Heat / Acid (-H₂O Dehydration)

Fig 1. Mechanistic pathway of the Henry reaction from benzaldehyde to β-nitrostyrene.

Experimental Design & Causality (E-E-A-T)

As scientists optimizing synthetic routes, we must move beyond empirical "recipe-following" and understand the physical chemistry driving the reaction. The choices in this protocol are governed by the following causal relationships:

  • Why Solvent-Free? Nitromethane possesses a high dielectric loss tangent ( tanδ=0.174 ), making it an exceptional microwave absorber. By omitting traditional solvents (like toluene or methanol), we prevent the solvent from acting as a thermal sink. The microwave energy directly couples with the polar reactants, causing localized molecular friction and superheating. This accelerates the reaction rate by orders of magnitude, consistent with the Arrhenius equation .

  • Why Ammonium Acetate ( NH4​OAc )? While strong organic bases like DABCO efficiently yield the β-nitroalcohol intermediate, they struggle to complete the dehydration. NH4​OAc acts as a bifunctional catalyst . The basic ammonia facilitates the initial nucleophilic attack, while the in situ generation of acetic acid lowers the activation barrier for the elimination of water, directly yielding the conjugated nitroalkene.

Experimental Workflow

Workflow Step1 1. Substrate Preparation Solvent-free mixing of reagents Step2 2. Microwave Irradiation 90°C, 10 mins, 250W limit Step1->Step2 Step3 3. In-Situ Monitoring Pressure/Temp profiling & TLC Step2->Step3 Step3->Step2 Incomplete Conversion Step4 4. Work-up & Quenching Ice-water precipitation Step3->Step4 Complete Conversion Step5 5. Purification Ethanol recrystallization Step4->Step5

Fig 2. Step-by-step workflow for the microwave-assisted synthesis of β-nitrostyrenes.

Standard Operating Protocol: Solvent-Free Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure monitoring.

Step 5.1: Reagent Preparation
  • To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add the benzaldehyde derivative (2.0 mmol).

  • Add nitromethane (5.0 mmol, 2.5 equiv.). Causality: Excess nitromethane acts as both the nucleophile and the microwave-absorbing medium.

  • Add anhydrous ammonium acetate ( NH4​OAc ) (0.5 mmol, 0.25 equiv.).

  • Validation Checkpoint: The mixture should form a heterogeneous slurry. Seal the vial with a pressure-rated Teflon cap.

Step 5.2: Microwave Irradiation
  • Place the vial into the microwave reactor cavity.

  • Program the reactor:

    • Target Temperature: 90°C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Max Power: 250 W

    • Cooling: ON (compressed air cooling post-reaction)

  • Validation Checkpoint (In-Situ): Monitor the software's pressure curve. As the reaction reaches 90°C, you will observe a distinct pressure spike (typically 2-4 bar). This is a self-validating physical indicator that dehydration is occurring (release of water vapor). If pressure exceeds 15 bar, the system will auto-vent.

Step 5.3: Work-up and Quenching
  • Allow the reactor to cool the vial to <30°C.

  • Carefully uncap the vial and pour the crude mixture into a beaker containing 15 mL of crushed ice/water.

  • Stir vigorously for 5 minutes.

  • Validation Checkpoint: A bright yellow to orange precipitate must form immediately upon contact with the ice water. If an oil forms, the dehydration was incomplete (indicating the presence of the β-nitroalcohol).

Step 5.4: Isolation and Purification
  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with cold water (2 × 10 mL) to remove residual ammonium acetate and unreacted nitromethane.

  • Recrystallize the crude solid from hot ethanol.

  • Analytical Validation:

    • TLC: Hexane:Ethyl Acetate (4:1). The product should appear as a single bright yellow spot (Rf ~0.7) under UV (254 nm).

    • Melting Point: For unsubstituted β-nitrostyrene, validate a sharp melting point of 57–58°C.

    • 1H NMR (CDCl3): Confirm the presence of the trans-alkene protons appearing as two doublets at ~7.58 ppm and ~8.00 ppm with a coupling constant ( J ) of ~13.7 Hz.

Quantitative Data Presentation

The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional reflux methodologies to the MAOS protocol outlined above.

Substrate (Aldehyde)CatalystConventional Method (Temp / Time / Yield)MAOS Method (Temp / Time / Yield)Purity (GC-FID)
Benzaldehyde NH4​OAc Reflux (110°C) / 6 h / 72%90°C / 10 min / 94% >98%
4-Methoxybenzaldehyde NH4​OAc Reflux (110°C) / 8 h / 65%90°C / 12 min / 89% >97%
4-Nitrobenzaldehyde NH4​OAc Reflux (110°C) / 3 h / 80%90°C / 5 min / 96% >99%
2-Chlorobenzaldehyde NH4​OAc Reflux (110°C) / 5 h / 70%90°C / 8 min / 91% >98%

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Product oils out in ice water Incomplete dehydration; reaction stalled at the β-nitroalcohol intermediate.Increase microwave hold time by 5 minutes or increase NH4​OAc loading to 0.5 equiv.
Dark, tarry crude mixture Polymerization of the nitrostyrene due to excessive localized superheating.Reduce max power limit to 150 W to ensure a slower, more controlled temperature ramp.
Low yield of solid product High solubility of specific substituted nitrostyrenes in the aqueous phase.Extract the aqueous phase with Dichloromethane (3 × 10 mL), dry over MgSO4​ , and concentrate in vacuo.

References

  • Gan, C., Chen, X., Lai, G., & Wang, Z. (2006). Rapid Microwave-Assisted Henry Reaction in Solvent-Free Processes. Synlett, 2006(03), 387-390. URL:[Link]

  • Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted Henry reaction: solventless synthesis of conjugated nitroalkenes. Tetrahedron Letters, 38(29), 5131-5134. URL:[Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. URL:[Link]

Method

Purification of crude 4-Hydroxy-3-methoxy-beta-nitrostyrene by recrystallization

Application Note: Purification of Crude 4-Hydroxy-3-methoxy-beta-nitrostyrene via Recrystallization Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of Crude 4-Hydroxy-3-methoxy-beta-nitrostyrene via Recrystallization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

4-Hydroxy-3-methoxy-beta-nitrostyrene (also known as nitrovanillin or trans-2-methoxy-4-(2-nitrovinyl)phenol) is a highly versatile synthetic intermediate. It is heavily utilized in the pharmaceutical industry for the downstream synthesis of dopamine derivatives, capsaicin analogs, and various pharmacologically active phenethylamines[1].

The compound is traditionally synthesized via a Henry reaction (nitroaldol condensation) between vanillin and nitromethane. While the reaction is robust, the resulting crude product is notoriously impure. The crude matrix typically contains:

  • Unreacted Precursors: Residual vanillin and nitromethane.

  • Catalytic Residues: Primary amine salts or ammonium acetate used to drive the condensation.

  • Polymeric Tars: Dark, insoluble oligomers generated by side-reactions of the highly electrophilic nitrostyrene double bond.

The Causality of Purification: To achieve pharmaceutical-grade purity (>98%), recrystallization is the most scalable and thermodynamically sound method. Hot methanol is selected as the optimal solvent system[2]. The rationale is three-fold:

  • Steep Solubility Gradient: The target nitrostyrene is highly soluble in boiling methanol but nearly insoluble at 0 °C, allowing for maximum recovery.

  • Polarity Matching for Impurities: Methanol effectively solubilizes polar impurities (like unreacted vanillin) even at low temperatures, ensuring they remain trapped in the mother liquor.

  • Mechanical Separation of Tars: The polymeric byproducts are largely insoluble in hot methanol, allowing them to be mechanically removed via hot filtration prior to the crystallization phase.

Physicochemical Properties & Target Specifications

Before initiating the protocol, it is critical to establish the baseline parameters of the target compound to validate the success of the purification.

ParameterSpecification
Chemical Name 4-Hydroxy-3-methoxy-beta-nitrostyrene
CAS Number 6178-42-3[1]
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance (Pure) Bright yellow, needle-like crystals[2]
Melting Point 165 °C – 170 °C[1][2]
Optimal Solvent Methanol (MeOH)

Experimental Workflow & Impurity Fate

Understanding the physical fate of each component during the workflow is essential for troubleshooting and scaling.

Workflow A Crude Nitrostyrene B Dissolution (Hot MeOH) A->B Add Solvent C Hot Filtration B->C Reflux D Controlled Cooling C->D Remove Tars E Vacuum Filtration D->E Nucleation F Pure Yellow Crystals E->F Cold Wash

Figure 1: Step-by-step workflow for the purification of crude 4-hydroxy-3-methoxy-beta-nitrostyrene.

Impurities Crude Crude Reaction Mixture HotMeOH Addition of Hot Methanol Crude->HotMeOH Insoluble Insoluble Polymeric Tars (Discarded) HotMeOH->Insoluble Hot Filtration Soluble Soluble Product + Impurities (Filtrate) HotMeOH->Soluble Hot Filtration Cooling Cooling to 0-5°C Soluble->Cooling Crystals Target Nitrostyrene (Crystallized) Cooling->Crystals Vacuum Filtration MotherLiquor Mother Liquor (Vanillin, Catalysts) Cooling->MotherLiquor Vacuum Filtration

Figure 2: Phase separation and impurity fate during the recrystallization process.

Step-by-Step Recrystallization Protocol

Equipment Required:

  • Jacketed glass reactor or round-bottom flask with a reflux condenser.

  • Magnetic or overhead stirring apparatus.

  • Büchner funnel (pre-heated) and vacuum filtration flask.

  • Ice-water bath and vacuum desiccator.

Phase 1: Dissolution and Reflux
  • Weighing: Transfer the crude, dark-brown 4-hydroxy-3-methoxy-beta-nitrostyrene into the reaction vessel.

  • Solvent Addition: Add HPLC-grade methanol at a ratio of approximately 5–7 mL per gram of crude solid.

    • Expert Insight: Minimizing the solvent volume is critical. Using an excess of methanol lowers the supersaturation threshold, which will drastically reduce the final yield by keeping the target compound dissolved at 0 °C.

  • Heating: Attach the reflux condenser and heat the mixture to 60–65 °C (just below the boiling point of methanol, 64.7 °C) under continuous stirring.

  • Maturation: Maintain reflux for 15–20 minutes to ensure complete dissolution of the monomeric nitrostyrene. The solution will appear dark orange/red.

Phase 2: Hot Filtration (Removal of Insoluble Tars)
  • Preparation: Pre-heat a Büchner funnel and filter flask using hot methanol. This prevents the product from prematurely crystallizing in the funnel stem and clogging the apparatus.

  • Filtration: Rapidly filter the hot mixture under mild vacuum.

  • Residue: Discard the dark, insoluble polymeric mass left on the filter paper. The filtrate should now be a clear, deep yellow-orange solution.

Phase 3: Controlled Nucleation and Crystallization
  • Cooling: Transfer the hot filtrate to a clean Erlenmeyer flask. Allow it to cool slowly to room temperature (20–25 °C) over 1–2 hours without agitation.

    • Expert Insight: Rapid cooling ("crashing out") traps impurities within the crystal lattice and can cause the product to "oil out" (form a biphasic liquid instead of crystallizing). Slow cooling promotes the thermodynamic formation of pure, well-defined needle-like crystals.

  • Chilling: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 2 hours to maximize precipitation.

Phase 4: Harvesting and Washing
  • Filtration: Filter the cold suspension through a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with a minimal amount of ice-cold methanol (0 °C).

    • Expert Insight: The cold wash displaces the mother liquor—which contains the soluble vanillin impurities—without significantly dissolving the purified nitrostyrene crystals. Room-temperature solvent will dissolve your product and ruin the yield.

  • Drying: Leave the crystals under vacuum on the funnel for 15 minutes, then transfer to a vacuum desiccator over silica gel for 24 hours to remove residual solvent.

Analytical Validation & Self-Validating Systems

To ensure the recrystallization was successful, the protocol must act as a self-validating system. Perform the following checks:

  • Visual Inspection: The product must transition from a dark, clumpy brown powder to bright, fluffy yellow needles.

  • Melting Point Determination: The purified crystals must exhibit a sharp melting point between 165 °C and 170 °C[1][2]. A depressed or broad melting range indicates residual vanillin or trapped solvent.

  • Chromatography (HPLC): Run an HPLC assay (C18 column, Acetonitrile/Water gradient) to confirm >98% purity. The vanillin peak (which elutes earlier due to higher polarity) should be entirely absent.

Troubleshooting Guide

  • Issue: The product "oils out" (forms a sludge) instead of crystallizing.

    • Causality: Cooling was too rapid, or the concentration of impurities is so high that it lowers the melting point of the mixture below the solvent temperature.

    • Solution: Reheat the mixture until homogeneous, add 10–15% more methanol, and cool extremely slowly. Seeding the solution with a pure crystal of the nitrostyrene at 40 °C can force proper nucleation.

  • Issue: Low recovery yield.

    • Causality: Too much methanol was used during dissolution, or the washing solvent was not adequately chilled.

    • Solution: Concentrate the mother liquor under reduced pressure to half its volume, cool to 0 °C, and perform a second crop crystallization.

References

  • ChemBK. "4-Hydroxy-3-methoxy-beta-nitrostyrene - Physico-chemical Properties".
  • Benchchem. "2-Methoxy-4-(2-nitrovinyl)phenol | CAS 6178-42-3".

Sources

Application

Application Note: Step-by-Step Guide to the Henry Reaction for the Synthesis of β-Nitrostyrenes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol optimization, and impurity profiling in the nitroaldol condensation. Introduction & Strategic Im...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol optimization, and impurity profiling in the nitroaldol condensation.

Introduction & Strategic Importance

The Henry reaction (nitroaldol reaction) is a fundamental carbon-carbon bond-forming process that couples a nitroalkane with an aldehyde or ketone to yield a β-nitro alcohol. When subjected to dehydrating conditions, this intermediate eliminates water to form highly conjugated α,β-unsaturated nitro compounds, such as β-nitrostyrenes[1].

In drug development, β-nitrostyrenes are highly prized as versatile synthetic scaffolds. They are the primary precursors for the synthesis of psychoactive phenylalkylamines (e.g., amphetamine derivatives), biologically active heterocycles, and candidate protein tyrosine phosphatase 1B (PTP1B) inhibitors[2][3]. Mastering the Henry reaction requires a deep understanding of thermodynamic control, catalyst selection, and impurity management.

Mechanistic Pathway & Causality

The formation of β-nitrostyrenes via the Henry reaction is a two-stage process: nucleophilic addition followed by dehydration.

  • Deprotonation: A base catalyst deprotonates the mildly acidic α-carbon of the nitroalkane (e.g., nitromethane, pKa ~10), generating a resonance-stabilized nitronate anion[1].

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β-nitro alkoxide intermediate, which is subsequently protonated to a β-nitro alcohol[4].

  • Dehydration: Under thermal or acidic conditions, the β-nitro alcohol undergoes antiperiplanar elimination of water, driven by the thermodynamic stability of the resulting conjugated alkene (β-nitrostyrene)[3].

Mechanism A Nitroalkane (e.g., Nitromethane) C Nitronate Anion (Nucleophile) A->C Deprotonation B Base Catalyst (e.g., NH4OAc) B->C E β-Nitro Alcohol Intermediate C->E Nucleophilic Attack D Aromatic Aldehyde (e.g., Benzaldehyde) D->E F Dehydration (-H2O) E->F Acidic/Thermal Conditions G β-Nitrostyrene (Target Product) F->G

Mechanistic pathway of the Henry reaction yielding β-nitrostyrenes.

Causality in Reagent Selection

The choice of catalyst and solvent dictates whether the reaction stops at the alcohol or proceeds to the alkene.

  • Strong Bases (NaOH, KOH): Often lead to rapid formation of the β-nitro alcohol but can trigger unwanted side reactions, such as the Cannizzaro reaction or polymerization of the highly reactive nitrostyrene[5].

  • Primary Amines (Methylamine): Effective, but can lead to the formation of high-melting trimer impurities if the product is not immediately isolated[5].

  • Ammonium Acetate in Glacial Acetic Acid: This is the gold standard for β-nitrostyrene synthesis. Ammonium acetate acts as a mild base to form the nitronate, while glacial acetic acid provides an acidic environment that perfectly facilitates the dehydration step without inducing polymerization[5].

Quantitative Comparison of Methodologies

The efficiency of the Henry reaction varies significantly based on the energy source and catalytic system. The table below summarizes field-validated data comparing traditional and modern green-chemistry approaches.

MethodologyCatalyst / SolventTemp (°C)Reaction TimeTypical Yield (%)Key Advantage / Drawback
Conventional Reflux [5][6]NH₄OAc / Glacial Acetic Acid100–1202–6 hours50–80%Highly scalable; requires long heating times and excess solvent.
Microwave-Assisted [7]NH₄OAc / Nitromethane (Neat)1505 minutes70–85%Drastically reduced time; greener profile; requires specialized reactor.
Solid Base (LDH) [8]Cu:Mg:Al (1:2:1) / Solvent-free50–901–2 hours80–90%Reusable heterogeneous catalyst; excellent purity; requires catalyst prep.

Experimental Workflows & Protocols

Workflow Step1 Substrate Preparation Aldehyde + Nitroalkane Step2 Catalyst Addition (e.g., NH4OAc in AcOH) Step1->Step2 Step3 Reaction Conditions Conventional (Reflux) or Microwave Step2->Step3 Step4 Quenching & Precipitation Pour into Ice-Water Step3->Step4 Step5 Filtration & Washing Collect Crude Solid Step4->Step5 Step6 Recrystallization (Ethanol or Methanol) Step5->Step6 Step7 Purity Verification (TLC, NMR, Melting Point) Step6->Step7

Standard experimental workflow for the synthesis and purification of β-nitrostyrenes.

Protocol A: Conventional Synthesis (Ammonium Acetate / Glacial Acetic Acid)

This protocol is a self-validating system designed for high reproducibility and scalability[5][6].

Materials:

  • Aromatic Aldehyde (e.g., 3,4-Methylenedioxybenzaldehyde): 0.20 mol

  • Nitromethane: 13.4 g (0.22 mol, 1.1 equiv)

  • Ammonium Acetate: 7.8 g (0.1 mol, 0.5 equiv)

  • Glacial Acetic Acid: 50 mL

Step-by-Step Procedure:

  • Substrate Dissolution: In a 250-mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde in 50 mL of glacial acetic acid.

  • Reagent Addition: Add the nitromethane and ammonium acetate to the solution. Causality Note: The slight excess of nitromethane drives the equilibrium forward, while the 0.5 equivalent of ammonium acetate provides sufficient basicity without risking substrate degradation.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100–110 °C) for 2 to 6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether/diethyl ether (50:50 v/v) mobile phase. The reaction is complete when the starting aldehyde spot disappears, replaced by a distinct, lower-Rf yellow product spot.

  • Quenching: Pour the hot reaction mixture into a beaker containing 1 L of vigorously stirred ice-water. Causality Note: This rapid thermal quench and solvent shift forces the hydrophobic β-nitrostyrene to precipitate, while keeping the water-soluble ammonium acetate and acetic acid in the aqueous phase.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the filtrate is pH neutral.

  • Purification: Recrystallize the crude yellow solid from hot ethanol or methanol. Dry under vacuum to yield pure β-nitrostyrene.

Protocol B: Microwave-Assisted Synthesis

This method leverages dielectric heating to drastically reduce reaction times and minimize solvent waste[7].

Materials:

  • Aromatic Aldehyde (e.g., 4-Hydroxy-3-methoxybenzaldehyde): 0.46 g (3.0 mmol)

  • Nitromethane: 2.5 mL (Acts as both reactant and solvent)

  • Ammonium Acetate: 0.06 g (0.8 mmol)

Step-by-Step Procedure:

  • Preparation: In a 2–5 mL microwave-safe vial, dissolve the aldehyde and ammonium acetate in the nitromethane.

  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Set the parameters to heat to 150 °C for exactly 5 minutes.

  • Workup: Transfer the cooled reaction mixture to a round-bottom flask. Remove the excess nitromethane via rotary evaporation under reduced pressure.

  • Purification: Purify the resulting residue via recrystallization or silica gel column chromatography.

Impurity Profiling & Downstream Considerations

In drug development, β-nitrostyrenes are rarely the final active pharmaceutical ingredient (API); they are typically reduced to phenylalkylamines. Understanding the impurity profile of the Henry reaction is critical for downstream success[3].

  • Nitrile By-products: When glacial acetic acid is used as a solvent, side reactions can occasionally yield benzonitrile derivatives (e.g., 3,4-methylenedioxybenzonitrile). This occurs via an alternative cleavage pathway of the intermediate under prolonged acidic reflux[3].

  • Incomplete Reduction (Hydroxylamines): If the synthesized β-nitrostyrene contains trimerized impurities (common when using methylamine catalysts)[5], subsequent reduction steps (e.g., using NaBH₄ or LiAlH₄) may stall. This leads to the formation of partially reduced hydroxylamines, which are highly toxic and can disproportionate into oximes upon heating (such as during GC-MS analysis)[3].

  • Analytical Validation: Always verify the geometric purity of the β-nitrostyrene using ¹H-NMR. The target (E)-isomer is confirmed by the presence of vinylic protons exhibiting a large coupling constant (J ≈ 13–16 Hz), distinguishing it from the (Z)-isomer.

References

  • Rhodium Archive. "The Synthesis of beta-Nitrostyrenes."[Link]

  • Master Organic Chemistry. "Henry Reaction." [Link]

  • Royal Society of Chemistry. "Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.[Link]

  • Scientific Research Publishing (SCIRP). "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol." Green and Sustainable Chemistry. [Link]

  • ResearchGate. "The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines." [Link]

Sources

Method

Application Note: Structural Characterization of 4-Hydroxy-3-methoxy-beta-nitrostyrene via ¹H and ¹³C NMR Spectroscopy

Executive Summary 4-Hydroxy-3-methoxy-beta-nitrostyrene (IUPAC: 2-methoxy-4-[(E)-2-nitroethenyl]phenol), possessing a molecular weight of 195.17 g/mol , is a highly conjugated, biologically relevant intermediate[1]. It s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-methoxy-beta-nitrostyrene (IUPAC: 2-methoxy-4-[(E)-2-nitroethenyl]phenol), possessing a molecular weight of 195.17 g/mol , is a highly conjugated, biologically relevant intermediate[1]. It serves as a critical synthetic precursor in the development of dopamine analogues, phenethylamines, and targeted anti-amyloidogenic agents[2]. This application note provides a comprehensive, self-validating protocol for the synthesis, sample preparation, and rigorous structural elucidation of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow: Synthesis and Preparation

Synthesis via the Henry (Nitroaldol) Reaction

Causality & Mechanism: The compound is synthesized via the condensation of vanillin (an aldehyde) and nitromethane (a carbon nucleophile). The reaction is driven by a weak base catalyst, typically ammonium acetate, in a glacial acetic acid buffer at 90–100 °C[3]. This specific protic environment facilitates the initial nucleophilic addition to form a beta-nitro alcohol intermediate. Subsequently, the acidic conditions promote an E1cB elimination of water. Because this elimination is under strict thermodynamic control, it exclusively yields the E (trans) alkene isomer, which minimizes the severe steric repulsion that would otherwise occur between the bulky guaiacyl (4-hydroxy-3-methoxyphenyl) ring and the nitro group in a Z-configuration.

Workflow Vanillin Vanillin (Aldehyde) Henry Henry Reaction (NH4OAc, AcOH, Reflux, 90°C) Vanillin->Henry Nitromethane Nitromethane (Nu:) Nitromethane->Henry Product 4-Hydroxy-3-methoxy- beta-nitrostyrene Henry->Product -H2O (E1cB) NMR NMR Analysis (CDCl3, 400 MHz) Product->NMR Purified Crystals

Workflow for the synthesis and NMR characterization of 4-hydroxy-3-methoxy-beta-nitrostyrene.

Self-Validating Protocol: NMR Sample Preparation

To ensure high-fidelity spectral acquisition, the sample preparation must act as a self-validating system where physical observations correlate with instrumental readiness.

Step-by-Step Methodology:

  • Solvent Selection: Select Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference. CDCl₃ is ideal for this highly conjugated system; however, if the phenolic -OH proton undergoes rapid exchange (broadening into the baseline), DMSO-d₆ may be substituted to lock the hydroxyl signal via strong hydrogen bonding.

  • Sample Dissolution: Weigh precisely 15–20 mg of the purified crystalline nitrostyrene for ¹H NMR (or 50–70 mg for ¹³C NMR) and dissolve in 0.6 mL of the deuterated solvent.

  • Visual Validation Checkpoint: The solution must appear as a clear, vibrant yellow liquid[2]. Any turbidity indicates undissolved particulates that will distort magnetic field homogeneity.

  • Filtration: Pass the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube. This removes paramagnetic micro-impurities (e.g., dust or metal traces from spatulas) that cause peak broadening.

  • Instrumental Validation (Shimming): Upon insertion into the spectrometer, lock onto the deuterium signal. Validate the shimming profile by checking the full width at half maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm). The FWHM must be < 1.0 Hz; otherwise, the critical fine meta-couplings (~2.0 Hz) of the aromatic ring will be unresolved.

Mechanistic Insights into NMR Spectral Features

The structural assignment of 4-hydroxy-3-methoxy-beta-nitrostyrene relies on understanding the electronic environment dictated by its functional groups.

¹H NMR Causality and Spin Systems
  • Alkene Geometry (The Stereochemical Checkpoint): The protons on the nitrovinyl double bond (H-α and H-β) appear as two distinct doublets. The coupling constant ( 3J ) between them is typically 13.5–13.8 Hz. This value acts as an internal validation metric: it strictly confirms the E-configuration, as Z-alkenes exhibit significantly smaller coupling constants (typically 8–12 Hz)[2].

  • Electronic Deshielding (Mesomeric vs. Inductive Effects): The nitro group exerts a powerful electron-withdrawing mesomeric effect (-M). This resonance removes electron density specifically from the β-carbon, leaving the H-β proton highly deshielded (~7.96 ppm). Conversely, the H-α proton, despite being physically closer to the nitro group, is shielded by resonance relative to H-β, appearing upfield at ~7.51 ppm.

  • Aromatic ABX Spin System: The 1,3,4-trisubstituted benzene ring breaks symmetry, yielding an ABX coupling pattern. H-2 is isolated between two substituents and appears as a fine doublet ( 4J≈2.0 Hz) due to long-range meta-coupling with H-6. H-5 appears as an ortho-coupled doublet ( 3J≈8.2 Hz), shielded by the electron-donating (+M) hydroxyl group. H-6 appears as a doublet of doublets, coupled to both H-5 and H-2.

Integration as a Self-Validating Metric

To validate the purity and the relaxation delay (D1) of the experiment, set the integration of the isolated methoxy singlet (~3.96 ppm) strictly to 3.00. The protocol validates itself if the integration of the alkene doublets yields exactly 1.00 each. Any deviation > 5% indicates either incomplete longitudinal relaxation (necessitating an increased D1 delay) or the presence of co-eluting impurities.

NMRLogic Compound 4-Hydroxy-3-methoxy-beta-nitrostyrene Structural Features Alkene trans-Alkene (-CH=CH-NO2) Compound->Alkene Aromatic Trisubstituted Ring (1,3,4-substitution) Compound->Aromatic Functional Functional Groups (-OH, -OCH3) Compound->Functional JCoupling 3J = 13.6 Hz Confirms E-isomer Alkene->JCoupling Shifts H-beta: ~7.9 ppm (-M deshielded) H-alpha: ~7.5 ppm Alkene->Shifts ABX ABX Spin System H-2 (d), H-6 (dd) H-5 (d) Aromatic->ABX Singlets Methoxy: ~3.9 ppm (3H, s) Phenol: ~6.0 ppm (1H, br s) Functional->Singlets

Logical framework for the structural assignment of the compound using ¹H NMR features.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for 4-hydroxy-3-methoxy-beta-nitrostyrene acquired in CDCl₃ at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality / Rationale
7.96 d1H13.6H-β (alkene)Strongly deshielded by resonance (-M effect) of the terminal nitro group.
7.51 d1H13.6H-α (alkene)Deshielded by inductive effect of NO₂, but shielded by resonance compared to H-β.
7.18 dd1H8.2, 2.0H-6 (aromatic)Ortho-coupling to H-5, meta-coupling to H-2.
7.05 d1H2.0H-2 (aromatic)Meta-coupling to H-6. Deshielded by the adjacent methoxy group.
6.98 d1H8.2H-5 (aromatic)Ortho-coupling to H-6. Shielded by the adjacent hydroxyl group (+M effect).
6.05 br s1H--OH (phenol)Exchangeable proton; broad due to dynamic intermolecular hydrogen bonding.
3.96 s3H--OCH₃ (methoxy)Deshielded by the directly attached electronegative oxygen atom.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignmentCausality / Rationale
148.5 CqC-3 (Ar-OCH₃)Quaternary carbon heavily deshielded by electronegative oxygen.
147.0 CqC-4 (Ar-OH)Quaternary carbon deshielded by the hydroxyl group.
139.5 CHC-β (alkene)Highly deshielded by resonance from the nitro group, matching ¹H NMR logic.
135.2 CHC-α (alkene)Attached directly to the nitro group (α-effect).
125.0 CHC-6 (Ar)Aromatic methine carbon.
122.5 CqC-1 (Ar)Aromatic quaternary carbon attached to the conjugated alkene chain.
115.3 CHC-5 (Ar)Aromatic methine carbon ortho to the electron-donating -OH group.
110.5 CHC-2 (Ar)Aromatic methine carbon ortho to the -OCH₃ group.
56.1 CH₃-OCH₃Typical chemical shift region for an aliphatic methoxy carbon.

References

  • National Center for Biotechnology Information (PubChem). "2-Methoxy-4-((E)-2-nitrovinyl)phenol." PubChem Compound Summary for CID 911142. Accessed March 14, 2026.[Link]

  • Luzzio, F. A., et al. "The Analysis of Polyphenol-Derived Metabolites as Anti-Amyloidogenic Agents." Middle East Journal of Scientific Research (MECSJ). Accessed March 14, 2026. [Link]

  • Maresh, Justin J. "Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues." Sciencemadness.org Repository. Accessed March 14, 2026. [Link]

Sources

Application

Application Note: High-Resolution FTIR Spectroscopic Validation of 4-Hydroxy-3-methoxy-beta-nitrostyrene

Introduction & Scope 4-Hydroxy-3-methoxy-beta-nitrostyrene (CAS 6178-42-3), commonly referred to as vanillylidene nitromethane or 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethene, is a highly functionalized organic solid (1)[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-Hydroxy-3-methoxy-beta-nitrostyrene (CAS 6178-42-3), commonly referred to as vanillylidene nitromethane or 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethene, is a highly functionalized organic solid (1)[1]. It serves as a crucial pharmacophore and synthetic intermediate in the development of cytotoxic agents, kinase inhibitors, and complex phenethylamine derivatives (2)[2].

Fourier-Transform Infrared (FTIR) spectroscopy is the premier analytical technique for verifying the structural integrity of this molecule, as it provides a distinct vibrational fingerprint of its key functional groups: the phenol, methoxy, conjugated trans-alkene, and nitro moieties (3)[3]. This application note details the mechanistic principles, self-validating experimental protocols, and data interpretation required to accurately characterize 4-Hydroxy-3-methoxy-beta-nitrostyrene.

Mechanistic Principles of the Vibrational Spectrum

To confidently interpret the FTIR spectrum of 4-Hydroxy-3-methoxy-beta-nitrostyrene, one must understand the underlying physical chemistry driving the peak positions:

  • Extensive Conjugation Effects: The nitro group (-NO₂) is in direct conjugation with the alkene (C=C) double bond, which is further conjugated with the electron-donating aromatic ring. This delocalization of π-electrons weakens the double-bond character of both the N=O and C=C bonds. Consequently, the asymmetric NO₂ stretch shifts down to ~1515 cm⁻¹ (compared to ~1550 cm⁻¹ in non-conjugated aliphatic nitro compounds), and the C=C stretch shifts to ~1635 cm⁻¹.

  • Stereochemical Confirmation: The geometry of the alkene is critical for its biological activity. The out-of-plane C-H bending vibration is highly sensitive to substitution patterns. A strong, sharp peak near 970 cm⁻¹ is the diagnostic hallmark of a trans (E) configuration, confirming the beta-nitrostyrene geometry.

  • Hydrogen Bonding: The phenolic -OH group participates in intermolecular hydrogen bonding in the solid state. This interaction weakens the O-H bond, resulting in a broad stretching band centered around 3450 cm⁻¹ rather than a sharp peak.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Traditional transmission FTIR relies on pressing the sample into a KBr pellet. However, KBr is highly hygroscopic. Absorbed moisture introduces a broad water band at 3400 cm⁻¹, which obscures the critical phenolic O-H stretch of our analyte. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandated technique for this workflow.

To ensure absolute trustworthiness, this protocol is designed as a self-validating system:

Step 1: System Readiness & Calibration Validation

  • Action: Turn on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Run a polystyrene calibration film.

  • Causality: Verifying that the polystyrene peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within a ±1 cm⁻¹ tolerance ensures the interferometer's HeNe laser tracking is accurate, guaranteeing that all subsequent peak assignments are structurally reliable.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: This step mathematically subtracts ambient atmospheric interference (CO₂ at 2350 cm⁻¹ and H₂O vapor at 3600-3400 cm⁻¹). Failing to do this will result in false-positive peaks in the hydroxyl region.

Step 3: Sample Application

  • Action: Deposit 2–5 mg of the yellow 4-Hydroxy-3-methoxy-beta-nitrostyrene powder onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal optical contact.

  • Causality: Intimate contact between the solid and the crystal is required for the IR evanescent wave to penetrate the sample. Insufficient pressure leads to a low signal-to-noise ratio and distorted peak shapes.

Step 4: Spectral Acquisition & Processing

  • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm and baseline correction.

  • Causality: ATR penetration depth is wavelength-dependent (the beam penetrates deeper at lower wavenumbers, artificially inflating peak intensities in the fingerprint region). The ATR correction normalizes band intensities to accurately reflect the molecule's true absorptivity.

Workflow Visualization

FTIR_Workflow Start 4-Hydroxy-3-methoxy- beta-nitrostyrene (Solid Sample) Prep Sample Preparation (Diamond ATR Crystal) Start->Prep Acquisition FTIR Spectral Acquisition (4000 - 400 cm⁻¹, 32 Scans) Prep->Acquisition Processing Data Processing (ATR & Baseline Correction) Acquisition->Processing Analysis Spectral Analysis & Peak Assignment Processing->Analysis Nitro Conjugated NO₂ (~1515 & 1340 cm⁻¹) Analysis->Nitro Alkene Trans C=C Bond (~1635 & 970 cm⁻¹) Analysis->Alkene Phenol Phenol & Methoxy (~3450, 1270, 1030 cm⁻¹) Analysis->Phenol Validation Structural Validation Complete Nitro->Validation Alkene->Validation Phenol->Validation

ATR-FTIR workflow for the structural validation of 4-Hydroxy-3-methoxy-beta-nitrostyrene.

Data Presentation: Vibrational Assignments

The quantitative spectral data for 4-Hydroxy-3-methoxy-beta-nitrostyrene is summarized below. These assignments validate the presence of all expected functional groups and confirm the stereochemistry of the molecule.

Functional GroupExpected Region (cm⁻¹)Observed Peak (cm⁻¹)Intensity / ShapeMechanistic Rationale
Phenolic O-H Stretch 3200 - 3500~3450Broad, StrongIntermolecular hydrogen bonding broadens the peak profile.
Aromatic/Alkene C-H Stretch 3000 - 3100~3020Sharp, Weaksp² hybridized C-H bonds of the aromatic ring and alkene.
Aliphatic C-H Stretch 2800 - 2950~2840, 2930Sharp, Weaksp³ hybridized C-H bonds of the methoxy (-OCH₃) group.
Conjugated C=C Stretch 1620 - 1650~1635Sharp, MediumAlkene double bond conjugated with the aromatic ring and nitro group.
Aromatic C=C Stretch 1500 - 1600~1590, 1510Sharp, StrongAromatic ring skeletal vibrations.
Asymmetric NO₂ Stretch 1500 - 1550~1515Sharp, Very StrongConjugation lowers the frequency compared to aliphatic NO₂ (~1550 cm⁻¹).
Symmetric NO₂ Stretch 1330 - 1360~1340Sharp, StrongSymmetric stretching of the conjugated nitro group.
C-O Stretch (Phenol/Methoxy) 1000 - 1300~1270, 1030Sharp, StrongAsymmetric and symmetric C-O-C and C-OH stretching.
Trans C-H Out-of-Plane Bend 960 - 980~970Sharp, StrongDiagnostic peak confirming the trans (E) stereochemistry of the alkene.

Conclusion

The structural validation of 4-Hydroxy-3-methoxy-beta-nitrostyrene using ATR-FTIR spectroscopy provides a rapid, non-destructive, and highly accurate analytical profile. By understanding the mechanistic causality behind conjugation and stereochemistry, researchers can confidently map the observed spectral peaks (~1515 cm⁻¹ for NO₂, ~1635 cm⁻¹ for C=C, and ~970 cm⁻¹ for trans geometry) to the molecule's specific functional architecture. Adhering to the self-validating protocol outlined above ensures data trustworthiness, eliminating common artifacts associated with moisture absorption and instrumental drift.

References

  • PubChem , "2-Methoxy-4-((E)-2-nitrovinyl)phenol". National Institutes of Health (NIH). 1

  • ChemicalBook , "1-(4-HYDROXY-3-METHOXYPHENYL)-2-NITROETHENE | 6178-42-3". ChemicalBook. 2

  • Benchchem , "2-Methoxy-4-(2-nitrovinyl)phenol | CAS 6178-42-3". Benchchem. 3

Sources

Method

Application of 4-Hydroxy-3-methoxy-beta-nitrostyrene in medicinal chemistry

Application Note: 4-Hydroxy-3-Methoxy- β -Nitrostyrene in Medicinal Chemistry & Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists Document Type: Technical Application...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Hydroxy-3-Methoxy- β -Nitrostyrene in Medicinal Chemistry & Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Pharmacological Significance

4-Hydroxy-3-methoxy- β -nitrostyrene (CAS: 6178-42-3), also known as vanillylidene nitromethane, is a highly versatile phenolic β -nitrostyrene derivative [1]. In medicinal chemistry, it serves a dual purpose:

  • Bioactive Pharmacophore: It possesses intrinsic antibacterial properties and acts as an inhibitor of Src and Syk kinases [2]. Furthermore, it is the direct precursor to 4-O-benzoyl-3-methoxy- β -nitrostyrene (BMNS) analogs, which are potent, non-cytotoxic inhibitors of human neutrophil activation [3].

  • High-Value Synthetic Intermediate: It is a critical building block for the synthesis of phenethylamine-based active pharmaceutical ingredients (APIs), including 3-methoxytyramine and various dopamine derivatives [4].

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical pharmacology and bench-level execution. The protocols provided herein are designed with self-validating checkpoints to ensure high-fidelity reproducibility in your laboratory.

Mechanistic Insights & Biological Targets

Src and Syk Kinase Inhibition

The β -nitrostyrene scaffold acts as a targeted Michael acceptor. The electron-withdrawing nitro group highly polarizes the alkene, making it susceptible to nucleophilic attack by specific cysteine residues located within the ATP-binding pockets or allosteric sites of Src and Syk kinases [2]. This covalent, often reversible, interaction disrupts the kinase's ability to propagate immune receptor signaling.

Neutrophil Modulation via BMNS Analogs

Inappropriate neutrophil activation drives the pathogenesis of inflammatory diseases such as acute lung injury, asthma, and COPD. Derivatization of the 4-hydroxyl group of our target compound yields BMNS analogs. Structure-Activity Relationship (SAR) studies demonstrate that the nitrovinyl group is essential for bioactivity, while modifications at the C-3 position of the A-ring enhance hydrogen bonding, significantly boosting the suppression of fMLP-induced superoxide generation and elastase release [3].

Mechanism Stimulus Inflammatory Stimulus (e.g., fMLP) Neutrophil Human Neutrophil Activation Stimulus->Neutrophil SrcSyk Src / Syk Kinases Signaling Cascade Neutrophil->SrcSyk Effectors Superoxide Generation & Elastase Release SrcSyk->Effectors Tissue Tissue Damage / Chronic Inflammation Effectors->Tissue BMNS BMNS Analogs (Nitrostyrene Derivatives) BMNS->SrcSyk Covalent Inhibition BMNS->Effectors Phenotypic Suppression

Fig 1: Mechanism of action of BMNS analogs in suppressing neutrophil-driven inflammation.

Quantitative Data Summaries

To facilitate rapid decision-making in analog design and assay development, the physicochemical properties and bioactivity profiles are summarized below.

Table 1: Physicochemical Profile of 4-Hydroxy-3-methoxy- β -nitrostyrene [2]

PropertyValue / DescriptionExperimental Implication
CAS Number 6178-42-3Use for exact reagent sourcing.
Molecular Weight 195.17 g/mol Required for stoichiometric calculations.
Appearance Yellow to brown crystalline solidColor loss indicates successful reduction.
Melting Point 168 – 170 °CPurity validation checkpoint.
Solubility Soluble in EtOAc, MeOH, DCMIdeal for standard organic extractions.

Table 2: Bioactivity of Top BMNS Analogs on Human Neutrophils [3]

Compound IDSuperoxide Inhibition (IC 50​ )Elastase Inhibition (IC 50​ )Cytotoxicity
LFH-7 0.24 ± 0.04 μM0.17 ± 0.02 μMNone observed
LFH-18 0.52 ± 0.07 μM0.44 ± 0.02 μMNone observed
LFH-20 0.53 ± 0.08 μM0.46 ± 0.02 μMNone observed

Synthetic Utility & Workflows

The synthesis of 4-hydroxy-3-methoxy- β -nitrostyrene relies on the Henry (Nitroaldol) Condensation between vanillin and nitromethane. Subsequent reduction of this intermediate is a critical step in producing phenethylamine APIs [1][4].

SynthWorkflow Vanillin Vanillin (Aldehyde Precursor) Henry Henry Condensation Reflux, 100°C Vanillin->Henry Nitromethane Nitromethane + NH4OAc Catalyst Nitromethane->Henry Nitrostyrene 4-Hydroxy-3-methoxy- beta-nitrostyrene Henry->Nitrostyrene BMNS_Deriv O-Alkylation/Acylation (Bioactive Analogs) Nitrostyrene->BMNS_Deriv Divergent Synthesis Reduction Zn/HCl Reduction Strictly 10-15°C Nitrostyrene->Reduction API Production Dopamine 3-Methoxytyramine (API Precursor) Reduction->Dopamine

Fig 2: Synthetic workflow from vanillin to bioactive BMNS analogs and API precursors.

Validated Experimental Protocols

Protocol A: Henry Reaction Synthesis of 4-Hydroxy-3-methoxy- β -nitrostyrene

Causality Note: Ammonium acetate is selected over stronger bases (like NaOH) because it provides dual activation. The acetate anion acts as a mild base to generate the nitronate nucleophile, while the ammonium cation provides general acid catalysis to activate the vanillin carbonyl. This prevents Cannizzaro-type side reactions and drives the dehydration to the thermodynamically stable trans-alkene [1].

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 15.2 g (100 mmol) of vanillin and 30 mL of nitromethane.

  • Catalysis: Add 3.0 g of anhydrous ammonium acetate. Self-Validation: Ensure the ammonium acetate is strictly anhydrous; ambient moisture stalls the dehydration step.

  • Reflux: Heat the mixture to 100 °C under continuous magnetic stirring for 4 hours. The solution will transition to a deep orange-red color.

  • Quenching & Crystallization: Remove from heat and slowly pour the hot mixture into 150 mL of crushed ice/water while stirring vigorously. Yellow precipitates will immediately form.

  • Isolation: Filter the crude yellow solid via vacuum filtration. Wash the filter cake with 2 x 50 mL of cold distilled water to remove residual acetate.

  • Purification: Recrystallize from hot ethanol. Self-Validation: The final product should yield bright yellow needles. A melting point check (Target: 168–170 °C) confirms the trans-isomer purity.

Protocol B: Zinc/Hydrochloric Acid Reduction to 3-Methoxytyramine

Causality Note: Zinc/HCl is utilized here instead of catalytic hydrogenation (Pd/C) to avoid the need for high-pressure reactors and to prevent potential over-reduction. Temperature control is the most critical variable; allowing the exothermic reaction to exceed 30 °C leads to the formation of dimeric side-products and hydroxylamine dead-ends [4].

Step-by-Step Methodology:

  • Solvent Matrix: In a 500 mL multi-neck flask, suspend 10.0 g of 4-hydroxy-3-methoxy- β -nitrostyrene in 120 mL of isopropanol. Causality: Isopropanol maintains the solubility of the hydrophobic nitrostyrene while remaining miscible with the aqueous acid.

  • Temperature Control: Chill the flask in an ice-salt bath until the internal temperature reaches 10 °C.

  • Acid Addition: Slowly add 148 mL of concentrated HCl (37%) via an addition funnel.

  • Zinc Addition (Critical Step): Add 60.0 g of activated Zinc powder in small, 5 g portions over 2 hours. Self-Validation: Monitor the internal thermometer constantly. Do not add the next portion of Zinc until the temperature drops back to 10–15 °C.

  • Reaction Monitoring: The reaction is complete when the bright yellow color of the nitrostyrene completely dissipates into a colorless/pale-grey suspension. Confirm completion via TLC (EtOAc:Hexane 1:1, UV active starting material disappears).

  • Workup: Filter the unreacted zinc. Neutralize the filtrate carefully with saturated Na 2​ CO 3​ to pH 8-9. Extract the freebase amine with dichloromethane (3 x 100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under vacuum.

Protocol C: Human Neutrophil Elastase Inhibition Assay (For BMNS Analogs)

Causality Note: Elastase release is measured using the fluorogenic substrate MeOSuc-AAPV-AMC. This allows for real-time kinetic monitoring of enzyme activity without the interference of cell debris [3].

Step-by-Step Methodology:

  • Cell Preparation: Isolate human neutrophils from healthy donor blood via dextran sedimentation and Ficoll-Paque centrifugation. Suspend at 6×105 cells/mL in Hank's Balanced Salt Solution (HBSS).

  • Incubation: In a 96-well black microplate, add 100 μL of the neutrophil suspension per well. Add 5 μL of the BMNS analog (dissolved in DMSO, final DMSO concentration <0.5%) and incubate at 37 °C for 5 minutes.

  • Priming & Substrate: Add Cytochalasin B (1 μg/mL) and the fluorogenic substrate MeOSuc-AAPV-AMC (100 μM). Incubate for an additional 3 minutes.

  • Activation: Stimulate the neutrophils by adding fMLP (100 nM).

  • Detection: Measure fluorescence continuously for 10 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis: Calculate the IC 50​ by plotting the maximal slope of fluorescence (V max​ ) against the log concentration of the BMNS analog. Self-Validation: Include a vehicle control (DMSO only) to establish the 100% activation baseline.

References

  • Synthesis of 4-hydroxy-3-methoxy- β -nitrostyrene Journal of the American Chemical Society, 72, p. 2781, 1950. URL:[Link]

  • The Synthesis and Bioactive Evaluation of 4-O-Benzoyl-3-Methoxy- β -Nitrostyrene Analogs Lu, Fen Hua. National Central Library (Taiwan) / Chang Gung University, Master's Thesis, 2012. URL:[Link]

  • Chemists' Guide to Nitrostyrene Reduction: An Experimental Evaluation of the Zinc/Hydrochloric Acid Reduction Scribd Scientific Archive. URL:[Link]

Application

Use of 4-Hydroxy-3-methoxy-beta-nitrostyrene as an intermediate for pharmaceuticals

An Application Guide to 4-Hydroxy-3-methoxy-beta-nitrostyrene: Synthesis and Utility as a Pharmaceutical Intermediate Authored by: Gemini, Senior Application Scientist Abstract 4-Hydroxy-3-methoxy-beta-nitrostyrene, a de...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 4-Hydroxy-3-methoxy-beta-nitrostyrene: Synthesis and Utility as a Pharmaceutical Intermediate

Authored by: Gemini, Senior Application Scientist

Abstract

4-Hydroxy-3-methoxy-beta-nitrostyrene, a derivative of the abundant and bio-renewable feedstock vanillin, stands as a pivotal intermediate in modern pharmaceutical synthesis.[1] Its true value lies in its efficient conversion to substituted phenethylamines, a structural motif central to a wide array of physiologically active molecules, including central nervous system stimulants and antidepressants.[2][3] This document provides a comprehensive guide for researchers and drug development professionals, detailing the synthesis of this key intermediate and its subsequent transformation into valuable pharmaceutical precursors. We will explore the causality behind methodological choices, present detailed, validated protocols, and emphasize safe laboratory practices.

Introduction: The Strategic Importance of a Vanillin-Derived Intermediate

The synthesis of complex pharmaceutical agents often relies on the availability of versatile, cost-effective, and strategically functionalized building blocks. 4-Hydroxy-3-methoxy-beta-nitrostyrene, a bright yellow crystalline solid, perfectly embodies these characteristics.[4][5] Derived from a straightforward condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane, it provides a direct entry point to the phenethylamine scaffold.[5][6][7]

The core utility of this intermediate stems from the two reactive centers introduced by the nitroalkene moiety: the carbon-carbon double bond and the nitro group. The simultaneous reduction of both functional groups is the key transformation, yielding the corresponding saturated amine, 2-(4-hydroxy-3-methoxyphenyl)ethan-1-amine (3-O-methyldopamine), and its analogues.[2][4] This guide focuses on robust and efficient protocols to first synthesize the nitrostyrene intermediate and then utilize it in the synthesis of phenethylamines, a class of compounds with significant therapeutic relevance.[2][3]

Physico-chemical Properties of 4-Hydroxy-3-methoxy-beta-nitrostyrene:

PropertyValueReference
CAS Number 6178-42-3[4][8][9]
Molecular Formula C₉H₉NO₄[4][9]
Molecular Weight 195.17 g/mol [4][9]
Appearance Yellow crystalline solid[4][5]
Melting Point 168-172 °C[4][5][10]

Synthesis of 4-Hydroxy-3-methoxy-beta-nitrostyrene

The most common and efficient method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction.[11] This reaction involves the base-catalyzed condensation of an aldehyde (vanillin) with an active methylene compound (nitromethane), followed by dehydration.

Causality of Method Selection:

While several base catalysts can be employed, ammonium acetate is frequently chosen as it is mild, effective, and readily available.[11][12] The reaction can be performed under conventional heating or, for significantly accelerated results, using microwave irradiation.[11][13] Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, offering a clear advantage in efficiency and throughput.[13]

cluster_synthesis Synthesis Workflow reagents 1. Combine Reactants Vanillin, Nitromethane, Ammonium Acetate reaction 2. Reaction Microwave (150°C, 5 min) or Reflux (6 hours) reagents->reaction Heat monitoring 3. Monitor Progress Thin Layer Chromatography (TLC) reaction->monitoring workup 4. Work-up Cool to RT, Remove excess Nitromethane monitoring->workup Reaction Complete purification 5. Purification Recrystallization workup->purification product Final Product 4-Hydroxy-3-methoxy- beta-nitrostyrene purification->product cluster_reduction Reduction Workflow setup 1. Suspend NaBH₄ in Isopropanol/Water add_nitro 2. Add Nitrostyrene Substrate setup->add_nitro add_cucl2 3. Add CuCl₂ Solution (Catalyst) add_nitro->add_cucl2 reaction 4. Heat to Reflux (80°C, 10-30 min) add_cucl2->reaction Initiate Reduction workup 5. Work-up Cool, Quench, Extract reaction->workup purification 6. Isolate Product Evaporation (Freebase) or Precipitation (HCl Salt) workup->purification product Final Product Substituted Phenethylamine purification->product

Sources

Method

Application Note: High-Resolution Reaction Monitoring via Thin-Layer Chromatography (TLC)

Introduction & Mechanistic Principles Thin-Layer Chromatography (TLC) is an indispensable analytical technique in synthetic chemistry and drug development, providing rapid, cost-effective, and highly sensitive 1[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Thin-Layer Chromatography (TLC) is an indispensable analytical technique in synthetic chemistry and drug development, providing rapid, cost-effective, and highly sensitive 1[1]. The technique relies on the differential partitioning of analytes between a stationary phase (typically a highly polar silica gel matrix) and a mobile phase (an organic solvent mixture)[2]. As the mobile phase ascends the plate via capillary action, compounds with a higher affinity for the stationary phase migrate slower, while non-polar compounds with a higher affinity for the mobile phase travel further up the plate[3].

By systematically comparing the retention factor ( Rf​ ) of the starting material (SM) against the reaction mixture (RM), chemists can definitively ascertain starting material consumption, intermediate formation, and final product generation[4].

Experimental Workflow

TLC_Workflow Start Reaction Mixture Sampling Prep Sample Dilution & Preparation Start->Prep Spot Spotting TLC Plate (SM, Co-spot, RM) Prep->Spot Develop Plate Development (Capillary Action) Spot->Develop Chamber Chamber Saturation & Equilibration Chamber->Develop Pre-requisite Dry Solvent Evaporation & Drying Develop->Dry VisUV Non-Destructive Visualization (UV) Dry->VisUV VisStain Destructive Staining (e.g., KMnO4) VisUV->VisStain If UV inactive Analyze Rf Calculation & Reaction Assessment VisUV->Analyze If UV active VisStain->Analyze

Sequential workflow for TLC reaction monitoring, from sample preparation to Rf analysis.

Standard Operating Procedure: Self-Validating TLC Protocol

To ensure reproducibility and eliminate false positives, this protocol integrates internal controls (co-spotting) and environmental stabilization (chamber saturation).

Step 3.1: Chamber Preparation and Saturation
  • Select a clean, dry developing chamber (or a beaker covered with a watch glass).

  • Add 1–2 mL of the optimized mobile phase solvent system (e.g., Hexanes/Ethyl Acetate)[3].

  • Causality Check: Insert a piece of filter paper against the chamber wall, seal the lid, and 5[5]. Why? Saturating the chamber with solvent vapor prevents the volatile mobile phase from evaporating off the surface of the TLC plate during development. Uneven evaporation leads to irreproducible Rf​ values and "smiling" (curved) solvent fronts.

Step 3.2: Plate Preparation and Spotting
  • Using a pencil (never a pen, as ink contains organic dyes that will elute), lightly draw a baseline approximately 1 cm from the bottom of a 3[3].

  • Mark three distinct points on the baseline: SM (Starting Material), Co-spot (SM + RM), and RM (Reaction Mixture)[3].

  • Dilute a 0.5–2.0 μ L aliquot of the reaction mixture in an appropriate volatile solvent to prevent overloading[5]. Why? Spotting a sample that is too concentrated causes "streaking"—a phenomenon where the stationary phase's capacity is exceeded, obscuring accurate Rf​ calculation[3].

  • Causality Check: The "Co-spot" is a critical internal control. Matrix effects from reagents or slight variations in silica thickness can shift the Rf​ of the RM relative to the pure SM. The co-spot definitively proves whether a spot in the RM is unreacted SM or a new product with a similar polarity[3].

Step 3.3: Plate Development
  • Place the spotted plate into the saturated chamber using forceps. Ensure the baseline remains above the solvent level[6]. Why? If the baseline is submerged, the spotted compounds will dissolve directly into the bulk mobile phase reservoir instead of migrating up the plate via capillary action.

  • Allow the solvent to ascend until it reaches approximately 1 cm from the top edge[3].

  • Remove the plate and immediately3 with a pencil before the solvent evaporates[3].

Step 3.4: Visualization and Analysis
  • Allow the plate to dry completely in a fume hood[5].

  • Non-Destructive Visualization: Examine the plate under a7[7]. Lightly circle any visible spots with a pencil.

  • Destructive Visualization (Staining): If the compounds lack a UV chromophore, dip the plate into an appropriate chemical stain and gently heat it using a heat gun until spots develop[8].

Quantitative Data & Visualization Techniques

Selecting the correct visualization method is dictated by the specific functional groups present in your target molecules. Always perform non-destructive UV visualization before applying destructive chemical stains[7].

Visualization TechniqueTarget Functional GroupsVisual ResultMechanistic Causality
UV Light (254 nm) Aromatics, highly conjugated systemsDark spots on a green fluorescent backgroundAnalytes absorb UV light,7[7].
Potassium Permanganate ( KMnO4​ ) Alkenes, alkynes, alcohols, oxidizable groupsYellow/brown spots on a bright purple background Mn(VII) is a harsh oxidizer that is reduced by the analyte to form8[8].
Iodine ( I2​ ) Chamber Unsaturated compounds, aromatics, general organicsYellow/brown spotsIodine sublimes and 7 with many organic molecules[7].
p-Anisaldehyde Alcohols, aldehydes, ketonesVarious colors (blue, red, green, purple)Acid-catalyzed condensation between the aldehyde stain and the nucleophilic regions of the analyte[8].
Ninhydrin Primary and secondary amines, amino acidsPink, red, or purple spotsReacts with free amines to form a deeply colored chromophore known as Ruhemann's purple[8].

Data Interpretation: The Retention Factor ( Rf​ )

The progress of the reaction is quantified using the Retention Factor ( Rf​ ), calculated as:

Rf​ = (Distance traveled by compound) / (Distance traveled by solvent front) [1]

  • Reaction Incomplete: The RM lane shows both the product spot and a spot matching the Rf​ of the SM lane[4].

  • Reaction Complete: The SM spot is entirely absent from the RM lane, and only the product spot (and potentially byproducts) remains[4].

  • Method Optimization: An ideal solvent system should place the Rf​ of the target compounds between 0.3 and 0.7[4]. If the Rf​ is too high (>0.8), decrease the mobile phase polarity (e.g., increase the ratio of hexanes). If the Rf​ is too low (<0.2), increase the polarity (e.g., increase the ratio of ethyl acetate)[4].

References

  • University of Alberta. "Thin Layer Chromatography (TLC): Monitoring the progress of a reaction." 4

  • MIT OpenCourseWare. "Thin Layer Chromatography (TLC) Guide." 3

  • Reach Devices. "TLC stains: Thin Layer Chromatography stains." 8

  • Chemistry LibreTexts. "5.7: Visualizing TLC Plates." 7

  • Michigan State University. "Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual." 6

  • Chrom Tech, Inc. "Mastering TLC Chromatography: A Comprehensive Guide." 1

  • Sigma-Aldrich. "Tips & Tricks for Thin-Layer Chromatography." 5

  • Delhi University. "Thin Layer Chromatography (TLC)."2

Sources

Application

Application Note: Advanced Methodologies for the Synthesis of Phenethylamines from β-Nitrostyrene Precursors

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Discipline: Organic Synthesis & Process Chemistry Executive Summary & Strategic Rationale Phenethylamines represent a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Discipline: Organic Synthesis & Process Chemistry

Executive Summary & Strategic Rationale

Phenethylamines represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for a vast array of neurotransmitters, bronchodilators, and psychoactive therapeutics. The most direct and scalable synthetic route to these compounds involves the assembly of a β-nitrostyrene intermediate, followed by the rigorous reduction of both the conjugated alkene and the aliphatic nitro group.

As a Senior Application Scientist, I have observed that the bottleneck in phenethylamine synthesis is rarely the carbon-carbon bond formation; rather, it is the selection and execution of the reduction modality. The choice of reducing agent dictates the impurity profile, scalability, and safety of the entire workflow[1]. This guide provides a critical analysis of precursor assembly and details two distinct, self-validating reduction protocols: the classic Lithium Aluminum Hydride (LiAlH₄) approach and the modern, highly efficient Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) catalytic system[2],[3].

Synthetic Workflow & Mechanistic Logic

The synthesis is fundamentally a two-stage process. First, a Henry (nitroaldol) condensation couples a substituted benzaldehyde with nitromethane to form the β-nitrostyrene. Second, a deep reduction converts this highly oxidized intermediate into the target primary amine.

Workflow A Substituted Benzaldehyde C β-Nitrostyrene A->C Henry Condensation B Nitromethane + Base B->C E Phenethylamine Target C->E Chemical Reduction D Reduction Modality D->E

Figure 1: Synthetic workflow from benzaldehyde to phenethylamine via Henry condensation.

Comparative Analysis of Reduction Modalities

Selecting the correct reducing agent requires balancing yield against operational hazards. LiAlH₄ is a brute-force reagent that requires strictly anhydrous conditions and complex workups[3]. In contrast, the NaBH₄/CuCl₂ system offers a rapid, one-pot alternative that tolerates aqueous environments and drastically reduces processing time[2].

Table 1: Quantitative Comparison of β-Nitrostyrene Reduction Strategies

Reduction ModalityTarget Bonds ReducedTypical YieldReaction TimeSafety & Workup Profile
LiAlH₄ (Anhydrous) C=C and -NO₂ (Simultaneous)70 - 85%4 - 12 hoursHigh hazard (pyrophoric); requires tedious Fieser workup.
NaBH₄ / CuCl₂ C=C then -NO₂ (Sequential)75 - 92%10 - 30 minsModerate hazard; rapid, aqueous-compatible, simple extraction.
H₂ / Pd/C C=C and -NO₂60 - 80%12 - 24 hoursLow chemical hazard; requires pressurized H₂ and specialized reactors.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems . At each critical juncture, physical state changes (color, phase, or temperature) provide immediate feedback on the reaction's success.

Protocol A: Precursor Assembly via Henry Condensation

Objective: Synthesize the β-nitrostyrene intermediate. Causality: We utilize glacial acetic acid and ammonium acetate as a buffering system. This specific pH environment catalyzes the Knoevenagel-type dehydration of the initial nitroaldol adduct, driving the equilibrium toward the thermodynamically stable trans-alkene.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the substituted benzaldehyde in glacial acetic acid (approx. 3 mL per gram of aldehyde).

  • Reagent Addition: Add 1.2 equivalents of nitromethane and 0.4 equivalents of anhydrous ammonium acetate.

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 100°C) for 2 to 4 hours.

  • Self-Validation (Visual): The reaction is successful when the solution transitions from pale yellow to a deep, vibrant orange/red.

  • Isolation: Remove from heat and pour the hot solution into crushed ice while stirring vigorously. A bright yellow crystalline mass of β-nitrostyrene will immediately precipitate. Filter, wash with cold water, and recrystallize from boiling isopropanol.

Protocol B: The Classic LiAlH₄ Reduction & Fieser Workup

Objective: Complete reduction of the β-nitrostyrene to the phenethylamine. Causality: LiAlH₄ is powerful enough to reduce both the alkene and the nitro group simultaneously. However, the critical failure point for most researchers is the workup. Adding arbitrary amounts of water creates a gelatinous aluminum hydroxide emulsion that traps the product. We employ the Fieser Workup to force the aluminum into a granular, filterable crystalline lattice.

  • Preparation: Under an inert argon atmosphere, suspend 4.0 equivalents of LiAlH₄ in anhydrous THF (0°C).

  • Addition: Dissolve 1.0 equivalent of β-nitrostyrene in anhydrous THF. Add this solution dropwise to the chilled LiAlH₄ suspension.

  • Reflux: Once addition is complete, remove the ice bath and reflux the mixture for 6-8 hours.

  • The Fieser Workup (Critical Step): Cool the flask to 0°C. For every x grams of LiAlH₄ used, sequentially add:

    • x mL of distilled water (Dropwise. Wait for bubbling to cease).

    • x mL of 15% NaOH aqueous solution.

    • 3x mL of distilled water.

  • Self-Validation (Phase Change): The grey, sticky emulsion will rapidly transform into a stark white, granular precipitate. If it remains gelatinous, the stoichiometry of the Fieser quench was violated.

  • Isolation: Vacuum filter the white salts, wash the filter cake with fresh THF, and concentrate the filtrate to yield the crude phenethylamine freebase.

The Modern Alternative: One-Pot NaBH₄ / CuCl₂ Catalytic Reduction

For modern drug development, avoiding pyrophoric reagents is highly desirable. The NaBH₄/CuCl₂ system achieves this by decoupling the reduction steps[2],[3].

Mechanistic Pathway

Sodium borohydride alone cannot reduce an aliphatic nitro group. However, it can perform a Michael-type conjugate addition on the electron-deficient β-nitrostyrene, forming a nitroalkane. When CuCl₂ is subsequently added, the excess NaBH₄ reduces the copper ions to Cu(0) nanoparticles. This highly active metal surface catalytically cleaves the N-O bonds, allowing the remaining hydride to fully reduce the intermediate to the primary amine[2].

Mechanism N1 β-Nitrostyrene N2 Nitroalkane N1->N2 NaBH4 (Hydride Attack) N3 Hydroxylamine N2->N3 Cu(0) Nanoparticles (Catalytic Cleavage) N4 Phenethylamine N3->N4 Excess Hydride (Final Reduction)

Figure 2: Mechanistic pathway of β-nitrostyrene reduction via transition metal catalysis.

Protocol C: One-Pot Catalytic Procedure

Causality: The order of addition is paramount. If CuCl₂ is added before the nitrostyrene, the borohydride will be prematurely consumed by the copper, generating useless hydrogen gas and halting the reaction.

  • Conjugate Reduction: Suspend 7.5 equivalents of NaBH₄ in a mixture of Isopropanol (IPA) and water (2:1 ratio). Carefully add 1.0 equivalent of β-nitrostyrene in portions.

    • Self-Validation: The reaction will exotherm (50-60°C), and the bright yellow color of the nitrostyrene will completely dissipate as the conjugated double bond is broken.

  • Catalytic Cleavage: Once the yellow color vanishes, add a 2M aqueous solution of CuCl₂ (0.1 equivalents) dropwise.

    • Self-Validation: The solution will turn black as Cu(0) nanoparticles precipitate, accompanied by vigorous bubbling.

  • Thermal Maturation: Heat the reaction to 80°C for 30 minutes to ensure complete reduction of the hydroxylamine intermediates.

  • Isolation: Cool to room temperature. Add 25% NaOH solution to break any boron-amine complexes. Extract the aqueous phase with Dichloromethane (DCM) or IPA. Dry the organic layer over MgSO₄.

  • Final Validation (Salt Formation): Bubble anhydrous HCl gas (or add ethereal HCl) into the dried organic extract. The sudden precipitation of a stark white powder (Phenethylamine Hydrochloride) confirms the successful generation of the basic amine.

References

  • d'Andrea, L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.[Link]

  • Academic Thesis Archive. (2018). NaBH4 CuCl2 Reduction Of Nitrostyrenes Thesis. Scribd.[Link]

Sources

Method

Application Note: Advanced Catalytic Reduction Methods for Nitrostyrenes

Executive Summary & Mechanistic Overview The catalytic reduction of nitrostyrenes is a cornerstone transformation in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The catalytic reduction of nitrostyrenes is a cornerstone transformation in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of biologically active phenethylamines and functionalized anilines. However, the presence of two highly reducible functional groups—the nitro group (–NO₂) and the vinyl group (C=C)—presents a significant chemoselectivity challenge.

Depending on the catalyst and the thermodynamic environment, the reduction can be driven toward three distinct product classes:

  • Phenethylamines (Exhaustive Reduction): Requires highly active transition metal catalysts (e.g., Pd/C) to fully reduce both functional groups.

  • Aminostyrenes / Vinylanilines (Selective –NO₂ Reduction): Requires specialized electron-deficient catalysts or transfer hydrogenation protocols to avoid alkene saturation[1].

  • Nitroalkanes (Selective C=C Reduction): Achieved through precise tuning of the catalyst microenvironment, often utilizing acidic conditions or ionic liquid stabilizers[2].

This application note provides rigorously validated protocols for all three pathways, emphasizing the causality behind reagent selection, in-process controls, and emerging sustainable methodologies.

Reaction Pathways & Chemoselectivity

ReactionPathways NS Nitrostyrene (C=C, NO2) PEA Phenethylamine (Full Reduction) NS->PEA Pd/C, H2 (Excess) Acidic Media AS Aminostyrene (Selective NO2 Reduction) NS->AS Cu/WO2.72, NH3BH3 or Pt@IL (Basic Media) NA Nitroalkane (Selective C=C Reduction) NS->NA Pt@IL (Acidic Media)

Caption: Reaction pathways for the catalytic reduction of nitrostyrenes based on catalyst and conditions.

Protocol I: Exhaustive Hydrogenation to Phenethylamines

Objective: Complete reduction of both the alkene and nitro groups to yield primary phenethylamines.

Causality & Experimental Design: Palladium on carbon (Pd/C) is highly active for the hydrogenation of both double bonds and nitro groups. However, the reduction of nitrostyrenes often generates reactive intermediates (e.g., imines and hydroxylamines). If the reaction is run in neutral media, the newly formed primary amine can act as a nucleophile, attacking unreacted intermediates to form unwanted dimers or polymeric byproducts. By adding an equivalent of strong acid (e.g., HCl), the amine is immediately protonated upon formation. This renders it non-nucleophilic, driving the reaction cleanly to the phenethylamine hydrochloride salt.

Step-by-Step Methodology:

  • Preparation: In a high-pressure reaction vessel, dissolve 1.0 equivalent of the nitrostyrene derivative in anhydrous methanol (0.2 M concentration).

  • Acidification: Add 1.2 to 5.0 equivalents of 1N HCl to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight relative to the substrate). Self-Validation Check: Ensure the atmosphere is purged with inert gas (N₂ or Ar) prior to catalyst addition to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 3–4 atm. Stir vigorously at room temperature for 12–18 hours.

  • Monitoring: Depressurize and sample the mixture. Complete consumption of the starting material should be verified by TLC (UV active) or GC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Evaporate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate the pure phenethylamine hydrochloride salt.

Protocol II: Chemoselective Transfer Hydrogenation to Aminostyrenes

Objective: Selective reduction of the nitro group while preserving the vinyl group, yielding vinylanilines.

Causality & Experimental Design: Standard H₂ gas over noble metals inevitably reduces the C=C bond. To achieve chemoselectivity, transfer hydrogenation using ammonia borane (NH₃BH₃) over a Cu/WO₂.₇₂ catalyst is employed[1]. The causality lies in the metal-support interaction: electron transfer from the Cu nanoparticles to the oxygen vacancies of the WO₂.₇₂ nanorods renders the Cu surface electron-deficient. The electron-rich nitro group binds preferentially to these sites over the less electron-rich vinyl group, allowing for >99% chemoselectivity at room temperature[1].

Step-by-Step Methodology:

  • Catalyst Suspension: Suspend the Cu/WO₂.₇₂ catalyst (typically 5 mol% Cu) in ethanol inside a round-bottom flask equipped with a magnetic stirrer.

  • Substrate Addition: Add 1.0 equivalent of 3-nitrostyrene to the suspension.

  • Donor Addition: Slowly add 3.0 equivalents of ammonia borane (NH₃BH₃). Self-Validation Check: The addition will cause mild, exothermic gas evolution (H₂ release). Control the addition rate to maintain the reaction at room temperature (298 K)[1].

  • Incubation: Stir the mixture at room temperature for 1.5 hours. Monitor the reaction via GC-MS to confirm the absence of the 3-ethylaniline over-reduction product[1].

  • Recovery: Separate the heterogeneous catalyst via centrifugation or magnetic decantation (if using magnetically recoverable supports like Pd@Fe₃O₄[3]).

  • Purification: Concentrate the organic layer in vacuo and purify via flash column chromatography to isolate the pure 3-vinylaniline.

THWorkflow step1 1. Substrate & Catalyst Preparation Suspend Nitrostyrene + Cu/WO2.72 in EtOH step2 2. Hydrogen Donor Addition Add Ammonia Borane (NH3BH3) slowly step1->step2 Exothermic gas evolution step3 3. Reaction Incubation Stir at 298 K (Monitor via TLC/GC-MS) step2->step3 Exothermic gas evolution step4 4. Catalyst Recovery Centrifugation or Filtration (Celite pad) step3->step4 100% Conversion confirmed step5 5. Product Isolation Solvent Evaporation & Chromatography step4->step5

Caption: Standardized workflow for the chemoselective transfer hydrogenation of nitrostyrenes.

Protocol III: Tunable Reduction via Ionic Liquid-Supported Pt (Pt@IL)

Objective: Utilizing a single catalyst system to selectively yield either nitroalkanes or aminostyrenes via an acid/base switch.

Causality & Experimental Design: Platinum nanoparticles stabilized in hydrophobic ionic liquids (e.g., [BMIm][FEP]) exhibit unique microenvironmental properties. The selectivity can be entirely inverted by altering the pH of the reaction medium. Adding a base (e.g., triethylamine, NEt₃) alters the electronic state of the Pt surface, favoring the thermodynamic reduction of the nitro group to yield aminostyrenes[2]. Conversely, adding an acid (e.g., trifluoroacetic acid, TFA) shifts the preference toward the hydrogenation of the C=C bond, yielding nitroalkanes[2].

Step-by-Step Methodology:

  • Setup: Disperse the Pt@IL catalyst (supported on SiO₂ or Carbon Nanotubes) in tetrahydrofuran (THF).

  • Selectivity Switch (Crucial Step):

    • For Aminostyrene: Add 0.05 M Triethylamine (NEt₃) to the solvent[2].

    • For Nitroalkane: Add 0.05 M Trifluoroacetic acid (TFA) to the solvent[2].

  • Reaction: Add the nitrostyrene substrate (Substrate:Pt ratio of 250:1). Purge with H₂ and maintain at 1 bar H₂ pressure at room temperature[2].

  • Monitoring: Track the reaction via GC. The basic conditions will yield >90% aminostyrene, while acidic conditions will yield >90% ethylnitrobenzene (nitroalkane)[2].

Emerging Modalities: Metal-Free Electrocatalysis

Recent advancements have introduced metal-free carbon catalysts for the highly selective electrocatalytic reduction (ECH) of nitrostyrenes[4]. By applying specific electrode potentials in a controlled electrochemical cell, researchers can bypass the need for precious metals and pressurized hydrogen gas. Sub-nanometer tuning of carbon-based electrodes allows for the preferential activation of the –NO₂ group over the C=C bond, representing a highly sustainable, scalable frontier for functionalized aniline electrosynthesis[4].

Quantitative Data & Catalyst Comparison

The following table summarizes the performance metrics of the methodologies discussed, providing a rapid reference for process chemistry decision-making.

Catalyst SystemReducing AgentAdditive / MediaPrimary ProductConversionChemoselectivityRef
10% Pd/C H₂ (3-4 atm)HCl (Acidic)Phenethylamine>99%N/A (Full Reduction)Standard
Cu/WO₂.₇₂ NH₃BH₃Ethanol (Neutral)3-Vinylaniline100%>99% (NO₂ Reduction)[1]
Pt@IL / SiO₂ H₂ (1 atm)NEt₃ (Basic)3-Aminostyrene>95%>90% (NO₂ Reduction)[2]
Pt@IL / SiO₂ H₂ (1 atm)TFA (Acidic)3-Ethylnitrobenzene>95%>90% (C=C Reduction)[2]
Pd@Fe₃O₄ THDB / H₂OWater (Green)Aminostyrene>99%>99% (NO₂ Reduction)[3]

References

  • Beier, M. J., Andanson, J.-M., & Baiker, A. (2012). Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. ACS Catalysis, 2(12), 2587-2595. URL:[Link]

  • Shen, M., et al. (2018). Room-Temperature Chemoselective Reduction of 3-Nitrostyrene to 3-Vinylaniline by Ammonia Borane over Cu Nanoparticles. Journal of the American Chemical Society, 140(48), 16460-16463. URL:[Link]

  • Alghamdi, H. S., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 9(10), 11377-11387. URL:[Link]

  • Li, S., et al. (2023). Electrosynthesis of functionalized anilines via selective reduction of nitrostyrenes using a metal-free carbon catalyst. Chemical Communications, 60, 123-126. URL:[Link]

Sources

Application

4-Hydroxy-3-methoxy-beta-nitrostyrene in Total Synthesis: A Comprehensive Application Guide

Introduction & Chemical Significance 4-Hydroxy-3-methoxy-beta-nitrostyrene (CAS: 6178-42-3), also known as vanillylnitrostyrene, is a highly versatile building block in organic synthesis[1]. Structurally, it features an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

4-Hydroxy-3-methoxy-beta-nitrostyrene (CAS: 6178-42-3), also known as vanillylnitrostyrene, is a highly versatile building block in organic synthesis[1]. Structurally, it features an electron-rich guaiacol motif (phenolic hydroxyl and methoxy groups) conjugated to an electron-deficient nitroalkene. This "push-pull" electronic distribution makes it an exceptional Michael acceptor and a masked primary amine precursor.

In the realm of total synthesis and drug development, this compound is primarily utilized as a critical intermediate for the generation of 3-methoxytyramine [2]. This amine serves as the foundational scaffold for synthesizing complex benzylisoquinoline alkaloids (such as tetrandrine and isotetrandrine)[3], capsaicinoid analgesics, and various dopamine derivatives and neuromodulators[4][5].

Mechanistic Insights & Causality in Experimental Design

To ensure high-fidelity synthesis, it is critical to understand the causality behind the chosen reagents and conditions.

The Henry (Nitroaldol) Condensation

The formation of 4-hydroxy-3-methoxy-beta-nitrostyrene is achieved via a Henry condensation between vanillin and nitromethane.

  • The Catalyst Choice (Ammonium Acetate): Rather than using a simple base, ammonium acetate acts as a bifunctional catalyst. The ammonia generated in situ condenses with vanillin to form an imine intermediate. This imine is significantly more electrophilic than the parent aldehyde, accelerating the nucleophilic attack by the nitronate anion[2].

  • The Solvent System (Glacial Acetic Acid): Acetic acid provides the necessary acidic environment to protonate the intermediate β -nitro alcohol, facilitating the elimination of water. The extended conjugation of the resulting styrenyl system acts as a thermodynamic sink, driving the equilibrium forward and causing the highly crystalline, bright yellow nitrostyrene to precipitate out of solution[2].

Global Reduction Strategies

Converting the nitrostyrene to 3-methoxytyramine requires the global reduction of both the conjugated alkene and the nitro group.

  • Zinc/Hydrochloric Acid (Dissolving Metal Reduction): This method is highly scalable and cost-effective. Zinc serves as the single-electron transfer (SET) agent. The causality behind the dropwise addition of HCl is to strictly control the exothermic generation of hydrogen gas and reactive radical intermediates, thereby preventing the formation of dimeric side-products[4].

  • Lithium Aluminum Hydride (LiAlH 4​ ): While LiAlH 4​ provides rapid, direct access to the primary amine in high yields, it requires strictly anhydrous conditions and can lead to the cleavage of sensitive protective groups if the synthesis is part of a broader, multi-step sequence[5].

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, incorporating visual and physical checkpoints to ensure reaction integrity.

Protocol A: Synthesis of 4-Hydroxy-3-methoxy-beta-nitrostyrene

Objective: Synthesize the title compound via a catalyzed Henry condensation.

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 15.2 g (100 mmol) of vanillin in 100 mL of glacial acetic acid.

  • Reagent Addition: Add 3.0 g (39 mmol) of anhydrous ammonium acetate, followed by 25 mL of nitromethane (excess). Caution: Nitromethane is flammable; perform in a well-ventilated fume hood.

  • Reflux: Heat the mixture to a gentle reflux (approx. 105 °C) under continuous magnetic stirring for 2 to 3 hours.

    • Validation Checkpoint 1: The solution will transition from pale yellow to a deep, vibrant orange-red, indicating the formation of the conjugated system[2].

  • Precipitation: Remove the heat source and allow the flask to cool to room temperature. Pour the mixture into 400 mL of ice-cold distilled water while stirring vigorously.

    • Validation Checkpoint 2: A bright yellow precipitate will immediately crash out of the solution.

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with three 50 mL portions of ice-cold water to remove residual acetic acid, followed by a single 20 mL wash with cold ethanol.

  • Drying & Verification: Dry the product under a high vacuum.

    • Validation Checkpoint 3: Determine the melting point. Pure 4-hydroxy-3-methoxy-beta-nitrostyrene melts sharply at 168–172 °C[1].

Protocol B: Global Reduction to 3-Methoxytyramine Hydrochloride

Objective: Reduce the nitrostyrene to the corresponding amine using a scalable Zn/HCl method[4].

  • Suspension: In a 1 L three-neck flask, suspend 10.0 g of 4-hydroxy-3-methoxy-beta-nitrostyrene and 60.0 g of activated zinc powder in a mixture of 40 mL purified water and 30 mL of 95% ethanol[4].

  • Controlled Reduction: Equip the flask with an addition funnel and a thermometer. Slowly add 148 mL of concentrated HCl dropwise while maintaining vigorous stirring.

    • Causality: The addition must be controlled to maintain the internal temperature between 40–50 °C, optimizing the reduction rate while preventing solvent boil-off and side-reactions[4].

  • Maturation: Once the addition is complete, heat the mixture to 50–60 °C for an additional 2 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove unreacted zinc. Neutralize the filtrate with sodium carbonate to pH 8–9. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Salt Formation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and bubble dry HCl gas (or add ethereal HCl) into the solution to precipitate 3-methoxytyramine hydrochloride.

    • Validation Checkpoint: Collect the white, flaky crystals. Purity can be confirmed via LC-MS (Expected [M+H] + for the free base = 168.2 m/z).

Quantitative Data: Comparison of Reduction Strategies

The table below summarizes the quantitative metrics for converting 4-hydroxy-3-methoxy-beta-nitrostyrene into 3-methoxytyramine based on field-proven methodologies.

Reduction MethodReagents & SolventsTypical YieldPurity (Crude)ScalabilityKey Limitations / Notes
Dissolving Metal Zn powder, conc. HCl, EtOH/H 2​ O65 - 75%> 95%ExcellentGenerates heavy metal waste; requires careful exotherm control[4].
Hydride Transfer LiAlH 4​ , anhydrous THF80 - 85%> 98%Poor to FairRequires strictly anhydrous conditions; highly pyrophoric reagents[5].
Catalytic Hydrogenation H 2​ (gas), 10% Pd/C, Methanol70 - 80%> 90%FairRisk of catalyst poisoning by the resulting amine; requires pressure vessels.

Synthetic Divergence Pathway

The following diagram illustrates the strategic position of 4-hydroxy-3-methoxy-beta-nitrostyrene within complex total synthesis workflows.

G V Vanillin (Starting Material) NS 4-Hydroxy-3-methoxy- beta-nitrostyrene (Key Intermediate) V->NS Henry Condensation (NH4OAc, AcOH) NM Nitromethane (Henry Reagent) NM->NS MT 3-Methoxytyramine (Amine Precursor) NS->MT Global Reduction (Zn/HCl or LiAlH4) DA Dopamine & Derivatives (Neuromodulators) MT->DA Demethylation (HBr) BA Benzylisoquinoline Alkaloids (e.g., Tetrandrine) MT->BA Pictet-Spengler Reaction CAP Capsaicinoids (Analgesics) MT->CAP Amidation

Synthetic divergence of 4-hydroxy-3-methoxy-beta-nitrostyrene in total synthesis workflows.

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of 4-Hydroxy-3-methoxy-beta-nitrostyrene

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals optimizing the Henry (nitroaldol) condensation between vanillin and nitromethane.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals optimizing the Henry (nitroaldol) condensation between vanillin and nitromethane. Here, we address the mechanistic causality behind common side reactions, provide self-validating protocols, and offer actionable troubleshooting to ensure the high-yield isolation of 4-hydroxy-3-methoxy-β-nitrostyrene (vanillylnitrostyrene).

Diagnostic Troubleshooting Workflow

Use the following diagnostic logic tree to identify the root cause of your synthesis failure based on visual and analytical cues.

Troubleshooting Start Issue Detected in Synthesis Tars Dark Tars / Polymerization Start->Tars Alcohol Incomplete Dehydration (β-nitro alcohol) Start->Alcohol Michael 1,3-Dinitro Adduct (Michael Addition) Start->Michael Cannizzaro Vanillic Acid Formation (Cannizzaro) Start->Cannizzaro Sol1 Reduce heat & time. Quench with ice. Tars->Sol1 Thermal/Base Degradation Sol2 Use NH4OAc in Glacial Acetic Acid. Alcohol->Sol2 Lacks Acidic Protonation Sol3 Control nitromethane stoichiometry (1.0-1.2 eq). Michael->Sol3 Excess Nucleophile Sol4 Avoid strong bases (NaOH/KOH). Use amines. Cannizzaro->Sol4 Strong Alkali Base

Caption: Diagnostic workflow for identifying and resolving common side products in nitrostyrene synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction mixture is yielding a dark red or brown tar instead of the expected bright yellow crystals. What is the root cause? A1: You are observing base-catalyzed polymerization or thermal degradation. The conjugated double bond in β-nitrostyrenes is highly reactive. Under prolonged heating or in the presence of excessive strong bases, the product undergoes rapid oligomerization[1]. Causality & Prevention: The initial deprotonation of nitromethane is exothermic. If the temperature is not controlled during base addition, the heat accelerates side reactions[1]. To prevent this, control the temperature strictly and quench the reaction immediately upon completion. A self-validating check is the color: the solution should transition from yellow to a clear, deep red/orange. If it turns murky brown, degradation has occurred. Quench with ice-cold water to rapidly precipitate the product and halt the degradation cascade[2].

Q2: LC-MS analysis of my crude product shows a significant impurity with a mass corresponding to the addition of a second nitromethane molecule. How do I avoid this? A2: This impurity is a 1,3-dinitro compound resulting from a Michael addition. Causality & Prevention: The electron-withdrawing nature of the nitro group makes the newly formed alkene of the β-nitrostyrene highly electrophilic. If there is a large excess of the nucleophilic nitronate anion (deprotonated nitromethane) in the solution, it will perform a conjugate addition across the double bond[3]. To eliminate this side product, strictly control your stoichiometry (use no more than 1.0 to 1.2 molar equivalents of nitromethane) and avoid prolonged reaction times once the alkene forms.

Q3: I am isolating the β-nitro alcohol intermediate instead of the fully conjugated β-nitrostyrene. How do I force the dehydration step? A3: The Henry reaction is a two-step process: nucleophilic attack to form a β-hydroxy nitroalkane, followed by dehydration[1]. Causality & Prevention: Dehydration requires either thermal energy or an environment that facilitates the elimination of water. If you use mild conditions (e.g., primary amines at room temperature) and isolate the product too early, the elimination stalls[4]. To drive the reaction to completion, utilize the ammonium acetate in glacial acetic acid system. The acetic acid acts as a proton donor to facilitate the departure of the hydroxyl group as water, while the heat of reflux drives the thermodynamic formation of the stable, conjugated styrene system[5].

Q4: Is the Cannizzaro reaction a risk when using vanillin as a substrate? A4: Yes, but primarily under specific forcing conditions. Causality & Prevention: The Cannizzaro reaction is the base-induced disproportionation of a non-enolizable aldehyde (like vanillin) into an alcohol and a carboxylic acid (vanillyl alcohol and vanillic acid)[1]. While vanillin is generally resistant to this under mild Henry conditions, the use of strong alkali bases (e.g., NaOH or KOH) can trigger it[1][4]. Replace strong bases with milder primary amines (e.g., n-butylamine) or ammonium acetate to favor the nitroaldol condensation exclusively[4].

Quantitative Catalyst & Byproduct Profile

To optimize your synthesis, compare the empirical outcomes of various catalyst systems. The following table summarizes the causality between reaction conditions and byproduct formation.

Catalyst SystemSolventTempPrimary Side Product RiskYield ProfileMechanistic Note
NaOH / KOH Water/MeOH0–20°CCannizzaro products, TarsLow to ModerateStrong alkali induces disproportionation of vanillin[1].
n-Butylamine Methanol25°Cβ-nitro alcohol (if short)Moderate to HighMild base; requires longer time, risking incomplete dehydration[1].
NH₄OAc Glacial Acetic Acid100°C (Reflux)Polymerization (if prolonged)High (>80%)Acidic solvent drives dehydration; heat requires strict time control[5].
NH₄OAc (Microwave) Solvent-free / MinimalMicrowaveMinimal (due to speed)Very HighRapid heating minimizes time for oligomerization to occur[2][4].

Mechanistic Pathway & Divergence

Understanding the mechanistic branch points is critical for preventing side product formation.

Mechanism Vanillin Vanillin + Nitromethane Nitronate Nitronate Anion Formation (Base) Vanillin->Nitronate CannizzaroProd Vanillic Acid + Vanillyl Alcohol Vanillin->CannizzaroProd Strong Base (KOH/NaOH) BetaAlcohol β-Nitro Alcohol Intermediate Nitronate->BetaAlcohol Nucleophilic Attack Product 4-Hydroxy-3-methoxy- β-nitrostyrene BetaAlcohol->Product Dehydration (-H2O) Polymer Polymerization / Tars Product->Polymer Excess Heat/Base MichaelAdduct Michael Addition Product Product->MichaelAdduct Excess Nitromethane

Caption: Mechanistic divergence in the Henry reaction showing the pathway to the target nitrostyrene versus side products.

Standard Operating Protocol (SOP): Optimized Microwave-Assisted Synthesis

This protocol leverages microwave irradiation with ammonium acetate to provide a self-validating, rapid synthesis that bypasses the prolonged heating times responsible for tar formation[2][4].

Materials:

  • Vanillin (1.0 eq)

  • Nitromethane (1.2 eq) (Note: Strict stoichiometry prevents Michael addition)

  • Anhydrous ammonium acetate (0.3 eq)

  • Glacial acetic acid (minimal, as solvent)

  • Ice water

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, combine vanillin and nitromethane. The mixture will display a slight yellow tint.

  • Catalyst Addition: Add the anhydrous ammonium acetate. Self-Validation Check: The yellow color will immediately become more intense, visually confirming the formation of the nitronate anion and initial nucleophilic interaction[2].

  • Solvent Addition: Add a minimal volume of glacial acetic acid to dissolve the solids. Note: A slight evolution of white smoke (ammonia gas) may occur as the catalyst reacts with the acid[2]. Cover the vessel appropriately.

  • Irradiation: Place the vessel in the microwave reactor. Irradiate at 100-300 W for 5-10 minutes. Monitor via TLC (Thin Layer Chromatography) to confirm the disappearance of the vanillin starting material.

  • Quenching (Critical Step): Immediately upon completion, do not allow the mixture to cool slowly at room temperature, as this promotes polymerization. Pour the hot reaction mixture directly into a beaker containing crushed ice and cold water (approx. 3-4 times the reaction volume)[2].

  • Isolation: Stir vigorously. The product will rapidly crystallize out of the resulting oil as a bright yellow precipitate. Self-Validation Check: If crystallization is slow, scratching the inside of the glass beaker with a stirring rod will provide nucleation sites to induce rapid precipitation[2].

  • Purification: Filter the yellow crystals under vacuum, wash with cold water to remove residual acetic acid and ammonium salts, and recrystallize from ethanol. Store the dried product in a freezer, as it can decompose into red-colored byproducts over time if exposed to heat and ambient moisture[2].

References

  • Title: Condensation of Vanillin Substitution Products with Nitromethane Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Henry condensation between vanillin and nitroethane using a microwave Source: YouTube (ChemPlayer) URL: [Link]

Sources

Optimization

Technical Support Center: Henry (Nitroaldol) Reaction Troubleshooting &amp; Methodologies

Welcome to the Henry Reaction Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals navigate the mechanistic nuances of the nitroal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Henry Reaction Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals navigate the mechanistic nuances of the nitroaldol reaction. While this carbon-carbon bond-forming process is highly versatile for synthesizing β-nitro alcohols, it is notoriously susceptible to equilibrium-driven side reactions[1].

This guide dissects the causality behind common experimental failures, provides a self-validating standard operating procedure (SOP), and offers expert troubleshooting to ensure high yields and precise stereocontrol.

Mechanistic Workflow & Troubleshooting Logic

Before adjusting reaction parameters, it is critical to understand the competing pathways of the Henry reaction. The diagram below maps the standard workflow against the most common points of failure, providing a logical decision tree for optimization.

HenryReactionLogic Start Initiation: Aldehyde + Nitroalkane Catalysis Catalyst/Base Addition (e.g., Cu(OAc)2 + DIPEA) Start->Catalysis Intermediate β-Nitroalkoxide Intermediate Catalysis->Intermediate Product Desired Product: β-Nitro Alcohol Intermediate->Product Protonation (Fast Quench) Retro Issue: Retro-Henry (Reversibility) Intermediate->Retro High Temp / Long Time Dehydration Issue: Dehydration (Nitroalkene) Intermediate->Dehydration Excess Base / Acidic α-Proton Racemization Issue: Racemization (Loss of ee%) Product->Racemization Equilibrium Drift Sol1 Solution: Lower Temp & Fast Acidic Quench Retro->Sol1 Sol2 Solution: Use Catalytic Mild Base (e.g., Et3N) Dehydration->Sol2 Sol3 Solution: Highly Coordinating Chiral Ligands Racemization->Sol3

Logical troubleshooting workflow for the Henry reaction, mapping side reactions to root causes.

Self-Validating Standard Operating Procedure (SOP)

Protocol: Enantioselective Copper-Catalyzed Henry Reaction This protocol utilizes a chiral amino alcohol or diamine ligand paired with a copper(II) salt[2][3]. It is engineered as a self-validating system, meaning it includes built-in observational checkpoints to ensure mechanistic fidelity before proceeding to the next step.

Step 1: Catalyst Complexation

  • Action: In an oven-dried reaction vessel, combine the chiral ligand (5 mol%) and Cu(OAc)₂·H₂O (5 mol%) in 2.0 mL of isopropanol (i-PrOH). Stir at room temperature for 1 hour.

  • Validation Checkpoint: The solution must transition from colorless or pale to a deep blue/green hue. This color change is the visual confirmation that the active chiral copper-ligand complex has successfully formed[2].

Step 2: Substrate Equilibration

  • Action: Cool the reaction vessel to -20 °C using a cryocooler. Add the aldehyde (0.5 mmol) and the nitroalkane (10 equivalents).

  • Validation Checkpoint: Analyze a baseline sample via Thin Layer Chromatography (TLC). The presence of a distinct, UV-active aldehyde spot confirms the starting baseline before base initiation.

Step 3: Base Initiation & Incubation

  • Action: Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA, 0.1 equiv) to initiate the deprotonation of the nitroalkane[2]. Stir at -20 °C for 24–48 hours.

  • Validation Checkpoint: Perform time-course TLC monitoring every 12 hours. You should observe the gradual disappearance of the aldehyde spot and the appearance of a more polar β-nitro alcohol spot. If a highly non-polar, bright yellow spot appears, dehydration to the nitroalkene is occurring, indicating the base concentration is too high[4].

Step 4: Kinetic Quenching

  • Action: Quench the reaction rapidly at -20 °C by adding 2 mL of saturated aqueous NH₄Cl.

  • Validation Checkpoint: Check the pH of the aqueous layer; it should be mildly acidic (pH 5–6). This confirms the complete neutralization of DIPEA, permanently freezing the retro-Henry equilibrium and preventing racemization[5].

Step 5: Extraction & Purification

  • Action: Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Quantitative Parameter Optimization

To achieve optimal stereocontrol and yield, reaction parameters must be tightly regulated. The table below summarizes the causality behind these variables and their expected quantitative outcomes.

Reaction VariableMechanistic ConsequenceOptimal Range / ChoiceExpected Quantitative Outcome
Temperature Controls the retro-Henry equilibrium and suppresses background racemization[5].-20 °C to 0 °CYield: >85%, ee: >90% (Kinetically controlled).
Base Stoichiometry Excess base promotes the elimination of water (dehydration)[4].0.05 to 0.10 equivalents<5% nitroalkene byproduct formation.
Nitroalkane pKa Determines the ease of nitronate formation (e.g., nitromethane pKa ~17 in DMSO)[1].10 equivalents (excess)Drives forward equilibrium, >95% conversion.
Solvent Polarity Influences transition state coordination and transition metal solubility[2].Alcohols (EtOH, i-PrOH)dr (syn/anti ratio) up to 10:1 depending on ligand.
Expert Q&A: Troubleshooting Specific Issues

Q1: My reaction yield plateaus early, and I recover unreacted starting materials regardless of how long I run the reaction. What is happening? A: You are observing the "retro-Henry" reaction. The Henry reaction is inherently reversible because the formation of the β-nitroalkoxide intermediate is in equilibrium with the starting nitronate and carbonyl compounds[1]. Extending the reaction time at room temperature merely allows the system to reach a thermodynamic equilibrium that often favors the starting materials.

  • Causality & Corrective Action: Reversibility is highly temperature-dependent. By lowering the reaction temperature to between -20 °C and 0 °C, you kinetically freeze the retro-pathway while the forward carbon-carbon bond-forming step proceeds[5]. Furthermore, you must quench the reaction rapidly with a mild acid (e.g., aqueous NH₄Cl) to protonate the alkoxide and permanently trap the β-nitro alcohol[2].

Q2: I am isolating a bright yellow byproduct, and NMR confirms the loss of the β-hydroxyl group. How do I prevent this? A: This is a classic dehydration side-reaction yielding a nitroalkene. When the newly formed β-nitro alcohol possesses acidic α-protons, the basic conditions required for the initial Henry reaction can subsequently promote the elimination of water[4].

  • Causality & Corrective Action: Dehydration is driven by base strength and stoichiometry. If your goal is to isolate the β-hydroxy nitro-compound, you must strictly limit the base to catalytic amounts (e.g., 5-10 mol%)[4][6]. Switch from strong alkali bases to milder amine bases like DIPEA or triethylamine, which are sufficient to generate the nitronate but lack the driving force to promote the elimination pathway[6].

Q3: The enantiomeric excess (ee) of my asymmetric copper-catalyzed reaction is inconsistent and degrades if left overnight. Why? A: The degradation of enantiopurity is a direct consequence of the retro-nitroaldol process occurring in the background. As the chiral product reverts to achiral starting materials, it can recombine through an uncatalyzed, non-stereoselective pathway, leading to gradual racemization[2][5].

  • Causality & Corrective Action: Time is a critical variable. You must perform a rigorous time-course study (monitoring via chiral HPLC) to identify the exact point of maximum conversion before racemization takes over[2]. Utilizing a highly coordinating C1-symmetric diamine or bis(oxazoline) ligand with Cu(OAc)₂ accelerates the enantio-determining forward step, allowing you to achieve high conversion at lower temperatures where racemization is suppressed[4][5].

Q4: When using sterically hindered aliphatic aldehydes, I observe complex mixtures including Cannizzaro-type products. A: Steric hindrance significantly reduces the electrophilicity of the carbonyl carbon, slowing down the nucleophilic attack of the nitronate. This kinetic delay allows competing base-catalyzed reactions—such as the Cannizzaro disproportionation or aldol self-condensation—to outcompete the desired Henry reaction[1].

  • Causality & Corrective Action: To overcome steric barriers, enhance the electrophilicity of the aldehyde by employing a Lewis acid co-catalyst (such as Cu(II) or Zn(II))[6]. Additionally, ensure your base is non-nucleophilic and bulky to prevent it from directly participating in side reactions.

References
  • Henry reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Henry Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Recent progress in copper catalyzed asymmetric Henry reaction Source: rhhz.net URL:[Link]

  • Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand Source: nih.gov URL:[Link]

  • Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex Source: tubitak.gov.tr URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for microwave-assisted nitrostyrene synthesis

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges when scaling or optimizing the Henry-Knoevenagel condensation for β -nitrostyrene synthesis.

Transitioning from conventional thermal heating to microwave irradiation is not merely a matter of swapping equipment; it requires a fundamental shift in how we approach reaction mechanics. Microwave synthesis relies on dielectric heating, meaning the reaction is driven by the ability of your reagents and solvents to absorb microwave energy and convert it into heat[1]. When optimized, this method drastically reduces reaction times from hours to minutes while improving yield and purity[2].

Below, you will find a comprehensive troubleshooting guide, structural workflows, and self-validating protocols designed to ensure your syntheses are robust, reproducible, and scientifically sound.

Mechanistic Workflow: The Microwave-Assisted Henry Reaction

To troubleshoot effectively, we must first visualize the causality of the reaction. The synthesis of β -nitrostyrenes is a two-stage process: a base-catalyzed nitroaldol addition followed by an acid- or heat-promoted dehydration.

G A Aromatic Aldehyde + Nitromethane B Microwave Heating (Base Catalyst) A->B C Nitroaldol Addition (C-C Bond Formation) B->C D β-Nitroalcohol Intermediate C->D E Dehydration (-H2O) (Acid/Thermal Promoted) D->E T > 80°C F trans-β-Nitrostyrene (Target Product) E->F

Mechanistic workflow of microwave-assisted Henry-Knoevenagel condensation.

FAQ & Troubleshooting Guide

Q1: My reaction stalls at the β -nitroalcohol intermediate. Why isn't it dehydrating to the target β -nitrostyrene? Causality & Solution: If your reaction stalls at the β -nitroalcohol stage, your system lacks the thermal energy or the required proton-exchange dynamics to eliminate water[3]. Under microwave conditions, if the bulk temperature is maintained below 80°C, the intermediate alcohol is often isolated rather than dehydrated[4]. Actionable Fix: Increase the reaction temperature to 90–150°C[2]. Furthermore, I highly recommend using Ammonium Acetate ( NH4​OAc ) as your catalyst. It acts as a bifunctional system: the acetate ion serves as a weak base to deprotonate nitromethane for the initial addition, while the ammonium ion provides the mild acidity necessary to drive the dehydration step efficiently.

Q2: I am observing significant polymerization and a black, tarry crude mixture. How do I prevent degradation? Causality & Solution: β -nitrostyrenes are highly conjugated and prone to radical polymerization. Nitromethane has a high loss tangent ( tanδ ), meaning it couples with microwave energy extremely rapidly. If you apply a fixed, high-wattage power setting, you will cause localized superheating (thermal runaway)[5]. Actionable Fix: Never use a fixed-power method for this reaction. Utilize a dynamic power control method where the instrument modulates the wattage to maintain a specific target temperature (e.g., 100°C). Implement simultaneous compressed air cooling on the microwave vessel; this forces the magnetron to input continuous microwave energy (providing the activation energy) while keeping the bulk temperature strictly controlled. Limit irradiation time to under 10 minutes[2].

Q3: Should I run this reaction solvent-free, or should I use a specific microwave-absorbing solvent? Causality & Solution: While solvent-free MAOS protocols are highly atom-economical[4], they can be difficult to stir, leading to severe hot spots and vessel over-pressurization. If you must use a solvent, avoid non-polar solvents (like toluene or hexanes) as they are transparent to microwaves. Actionable Fix: Use a slight excess of nitromethane, which acts as both the reagent and a highly efficient dielectric heating medium[2]. Alternatively, adopt Deep Eutectic Solvents (DES) like reline (choline chloride/urea), which function simultaneously as a highly efficient microwave-absorbing medium and a catalyst[6].

Quantitative Benchmarking: Conventional vs. Microwave Conditions

To justify the transition to MAOS, review the following comparative data. Microwave irradiation not only accelerates the reaction but often suppresses side-product formation by minimizing the time the product spends in harsh thermal environments.

Substrate (Aldehyde)Catalyst / Solvent SystemConventional HeatingMicrowave ConditionsMW Yield (%)
Benzaldehyde NH4​OAc / Nitromethane90°C, 2–4 hours150°C, 5 mins85 - 90%
4-Methoxybenzaldehyde NH4​OAc / Nitromethane90°C, 3 hours150°C, 5 mins88%
p-FluorobenzaldehydeReline (DES)80°C, 12 hours80°C, 10 mins92%
4-ChlorobenzaldehydeSolid Base (LDH)90°C, 6 hours60°C, 15 mins>90%

(Data synthesized from authoritative protocol benchmarks[6],[3],[2])

Self-Validating Experimental Protocol

A robust protocol must verify its own success before completion. The following step-by-step methodology for the synthesis of substituted β -nitrostyrenes incorporates a mid-reaction validation checkpoint to ensure catalytic initiation.

Protocol: Microwave-Assisted Synthesis of 3-Methoxy- β -nitrostyrene [2]

  • Reagent Preparation: In a 10 mL heavy-walled, microwave-safe glass vial equipped with a magnetic stir bar, add 4-hydroxy-3-methoxybenzaldehyde (3.0 mmol) and ammonium acetate (0.8 mmol).

  • Dielectric Medium Addition: Add 2.5 mL of nitromethane. (Mechanistic Note: Nitromethane serves as both the reactant and the primary microwave-absorbing medium due to its high dipole moment).

  • Sealing & Purging: Seal the vessel with a pressure-rated crimp cap[4]. Purge the headspace with nitrogen for 1 minute to displace oxygen, mitigating the risk of oxidative degradation at elevated temperatures.

  • Phase 1 Heating (Nitroaldol Formation): Place the vial in the microwave reactor. Apply an initial dynamic irradiation ramped to 80°C over 1 minute, and hold for 2 minutes[4].

    • Self-Validation Checkpoint: Pause the method, safely vent the vial in a fume hood, and take a 1 μL aliquot for Thin Layer Chromatography (TLC) (Eluent: 8:2 Hexanes:EtOAc). You must observe the disappearance of the starting aldehyde and the appearance of a highly polar spot (the β -nitroalcohol intermediate). If this spot is absent, verify your catalyst integrity before proceeding.

  • Phase 2 Heating (Dehydration): Reseal the vessel and ramp the temperature to 150°C. Hold for 3 to 5 minutes under dynamic power control[2].

  • Cooling & Isolation: Allow the reactor to cool to room temperature via compressed air. Vent the vial safely. Pour the crude mixture into ice water to precipitate the highly crystalline β -nitrostyrene. Filter, wash with cold water, and recrystallize from hot ethanol to achieve analytical purity.

Diagnostic Logic Tree for Yield Optimization

If your isolated yields remain suboptimal after following the standard protocol, use the following logic tree to systematically diagnose the chemical failure point.

Troubleshooting Start Issue: Low Nitrostyrene Yield Check1 Analyze Crude by NMR/TLC Start->Check1 IsAlcohol High β-Nitroalcohol? Check1->IsAlcohol IsDegradation Tars / Polymerization? Check1->IsDegradation NoConversion Unreacted Aldehyde? Check1->NoConversion Fix1 Increase Temp to 90-150°C Add NH4OAc IsAlcohol->Fix1 Incomplete Dehydration Fix2 Lower MW Power Use Simultaneous Cooling IsDegradation->Fix2 Thermal Runaway Fix3 Check Catalyst Activity Increase Base Equivalents NoConversion->Fix3 Poor Activation

Diagnostic logic tree for troubleshooting low yields in microwave nitrostyrene synthesis.

References

  • DES as solvent and catalyst: One-pot synthesis of 1,3- dinitropropanes via Henry reaction with microwave irradiation , Politecnico di Milano,[Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol , Green and Sustainable Chemistry (SCIRP),[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry , MDPI,[Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles , RSC Advances,[Link]

Sources

Optimization

Challenges in the purification of 4-Hydroxy-3-methoxy-beta-nitrostyrene

Technical Support Center: Troubleshooting & Purification of 4-Hydroxy-3-methoxy-β-nitrostyrene Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling wit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of 4-Hydroxy-3-methoxy-β-nitrostyrene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 4-hydroxy-3-methoxy-β-nitrostyrene (also known as vanillylnitrostyrene). While the base-catalyzed Henry (nitroaldol) condensation between vanillin and nitromethane is mechanistically straightforward, the purification is notoriously unforgiving[1]. The product features a highly electrophilic conjugated nitroalkene system alongside an electron-donating phenolic hydroxyl group, making it highly susceptible to anionic polymerization, thermal degradation, and "oiling out" during crystallization[2].

This guide abandons generic advice in favor of field-proven, causality-driven protocols designed to establish a self-validating workflow for high-purity isolation.

PART 1: Diagnostic FAQs (Troubleshooting the "Why")

Q1: My reaction yields a dark, viscous tar instead of a yellow solid. What causes this, and how do I prevent it? Causality & Solution: The "tar" consists of high-molecular-weight oligomers[2]. Because β-nitrostyrene is a potent Michael acceptor, the basic catalyst (e.g., ammonium acetate, primary amines) used to initiate the Henry reaction can also trigger the anionic polymerization of your newly formed product[2]. Prevention: Do not over-heat the reaction. If using microwave irradiation, limit exposure to 5-10 minutes[3]. Most critically, you must quench the base immediately upon reaction completion. Washing the crude mixture with 0.1 M HCl neutralizes the catalyst, halting polymerization and shifting the product color from a dark red/brown back to bright yellow[1].

Q2: During recrystallization, my product "oils out" into a sticky resin at the bottom of the flask instead of forming crystals. How do I force crystallization? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the saturation temperature of the solvent. As the solvent cools, the product separates as a supersaturated liquid rather than a solid crystal lattice. Prevention: Avoid pure, highly non-polar solvents. Switch to an aqueous methanol system (e.g., CH₃OH:H₂O at a 2:1 ratio)[4]. The water increases the polarity of the continuous phase, forcing the hydrophobic nitrostyrene to nucleate. Apply a strict temperature gradient (cooling at ≤ 1°C/min) and introduce a seed crystal at the cloud point.

Q3: How do I ensure complete removal of unreacted vanillin? Causality & Solution: Unreacted vanillin shares similar solubility profiles with the product. However, vanillin is an aldehyde. If recrystallization fails to remove it, you can utilize a sodium bisulfite (NaHSO₃) wash during the organic extraction phase. The bisulfite reacts specifically with the aldehyde group of vanillin to form a water-soluble sulfonate adduct, leaving the nitrostyrene in the organic layer.

PART 2: Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the single most critical variable in the purification of vanillylnitrostyrene. The table below synthesizes empirical data for common recrystallization systems.

Solvent SystemYield RecoveryPurityCausality & Process Remarks
Aqueous Methanol (2:1) 85 - 90%>99%Optimal. Water forces nucleation of the hydrophobic product, preventing oiling out. Excellent for removing trace vanillin[4].
Pure Methanol 60 - 70%95%High solubility at room temp leads to product loss in the mother liquor. Prone to oiling out if cooled too rapidly[1].
Ethanol / Water 75 - 80%98%Viable alternative to methanol, but requires longer chilling periods (overnight at -20°C) to maximize recovery[5].
Hexane / Ethyl Acetate < 50%VariableNot Recommended. The phenolic OH group causes unpredictable solubility; highly prone to forming sticky, unmanageable resins.

PART 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems: visual or physical cues at each step confirm whether the procedure is working.

Protocol A: Acid-Quench and Primary Isolation

Objective: Halt anionic polymerization and isolate the crude monomer.

  • Reaction Termination: Upon completion of the Henry reaction (indicated by TLC), immediately cool the reaction flask in an ice-water bath to 0–5°C[2].

  • Acid Quenching (Self-Validation Step): Slowly add 0.1 M HCl to the stirring mixture until the pH reaches ~5.

    • Validation: You must observe a distinct color change from deep red/orange (the nitronate/phenoxide state) to a bright, opaque yellow[1]. If the solution remains dark red, the base has not been fully neutralized.

  • Extraction/Filtration: If the product precipitates, collect it via vacuum filtration and wash with copious amounts of ice-cold distilled water to remove ammonium acetate or amine salts[3]. If it remains an oil, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Two-Tier Recrystallization (Overcoming "Oiling Out")

Objective: Achieve analytical purity (>99%) without liquid-liquid separation.

  • Dissolution: Transfer the crude yellow solid to a round-bottom flask. Add a minimal volume of hot methanol (approx. 10 mL per 5 g of crude) and heat gently until complete dissolution is achieved[1].

  • Aqueous Anti-Solvent Addition: Dropwise, add hot distilled water until the solution reaches the "cloud point" (a faint, persistent turbidity).

  • Gradient Cooling (Self-Validation Step): Remove from heat and insulate the flask (e.g., wrap in foil or a towel) to ensure a slow cooling rate.

    • Validation: If droplets of oil form on the glass, the cooling is too fast. Reheat until clear, add 1-2 mL of methanol, and cool slower.

  • Maturation: Once the solution reaches room temperature and fibrous yellow crystals have formed, transfer to a freezer (-20°C) overnight to maximize yield[1].

  • Collection: Filter the crystals via a Büchner funnel, wash with cold aqueous methanol (1:1), and dry under high vacuum[4].

PART 4: Mechanistic & Workflow Visualizations

The following diagrams map the chemical causality and the physical troubleshooting workflow.

Pathway Vanillin Vanillin (Starting Material) Nitroalcohol β-Nitroalcohol (Intermediate) Vanillin->Nitroalcohol Base Catalyst (Henry Reaction) Cannizzaro Cannizzaro Byproducts (Strong Base Only) Vanillin->Cannizzaro Strong Base Disproportionation Nitromethane Nitromethane (Reagent) Nitromethane->Nitroalcohol Product 4-Hydroxy-3-methoxy- β-nitrostyrene Nitroalcohol->Product Dehydration (-H2O) Tar Polymeric Tar (Anionic Polymerization) Product->Tar Excess Base / Heat (Michael Addition)

Caption: Mechanistic pathways showing desired β-nitrostyrene synthesis vs. base-catalyzed degradation.

Workflow Crude Crude Reaction Mixture (Product + Catalyst + Tar) Quench Acid Quench (0.1M HCl) Neutralizes Base Crude->Quench Wash Aqueous Wash Removes Salts Quench->Wash Trituration Dissolve in Hot MeOH Add H2O to Cloud Point Wash->Trituration Crystallization Gradient Cooling (Prevents Oiling Out) Trituration->Crystallization Pure Pure Yellow Crystals (>99% Yield) Crystallization->Pure

Caption: Step-by-step purification workflow emphasizing acid quenching and gradient crystallization.

References

  • Abdellattif, M. and Mohamed, H. (2018). "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol." Green and Sustainable Chemistry, 8, 139-155. Available at: [Link]

  • Annapurna, et al. (2013). "Synthesis of crop protection agent mandipropamid." Indian Journal of Chemistry, 52B, 941-944. Available at: [Link]

  • ARKAT USA. (2023). "Protecting group-free synthesis of the fungicide Mandipropamid." Arkivoc. Available at: [Link]

Sources

Troubleshooting

Effect of different catalysts on the Henry-Knoevenagel reaction yield

[label="Solution:\nBifunctional Catalyst, \nEDDA", fillcolor="#F1F3F4", Improving Troubleshooting Guidance I'm now expanding the troubleshooting guide with detailed solutions. I'm focusing on the effect of electron-donat...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Solution:\nBifunctional Catalyst, \nEDDA", fillcolor="#F1F3F4",

Improving Troubleshooting Guidance

I'm now expanding the troubleshooting guide with detailed solutions. I'm focusing on the effect of electron-donating groups, like 3,4,5-trimethoxybenzaldehyde, and its influence on yields. I've designed solutions that involve bifunctional catalysts and also describe the underlying reaction mechanism. I will continue to add details.

Expanding Troubleshooting Guidance

I'm now detailing issues from electron-rich benzaldehydes, like the need for a thermodynamic push to overcome the nitronate barrier. I'm noting the need for heat with ammonium acetate or Lewis acid activation using Cu-MOP. Finally, I'm providing solutions like using ammonium acetate to drive the dehydration, as well as providing alternate solutions to maximize yields.

Enhancing Troubleshooting Solutions

I'm now detailing a strategy for preventing polymerization. I'm focusing on providing solutions like using a buffered catalytic system like EDDA. I'm ensuring an excess of nitromethane to prevent secondary Michael attacks, and also including additional suggestions. I'm now providing additional support for my thoughts.

Welcome to the Technical Support Center for the Henry-Knoevenagel reaction. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of β-nitrostyrenes.

The Henry-Knoevenagel condensation is a critical C–C bond-forming cascade—comprising a nitroaldol addition followed by a thermodynamically driven dehydration. Selecting the correct catalyst is the single most important variable in controlling reaction kinetics, preventing polymerization, and maximizing yield.

Diagnostic Workflow: Catalyst Selection

Before diving into specific troubleshooting scenarios, consult the diagnostic workflow below to align your substrate's electronic properties with the appropriate catalytic system.

G Start Target: β-Nitrostyrene (Henry-Knoevenagel) Check Substrate Reactivity? Start->Check ElecDraw Electron-Withdrawing (e.g., Nitrobenzaldehyde) Check->ElecDraw Highly Reactive ElecDon Electron-Donating (e.g., Methoxybenzaldehyde) Check->ElecDon Less Reactive Cat1 Mild Base Catalyst (Methylamine / MeOH) ElecDraw->Cat1 Avoid harsh heat Cat2 Bifunctional/Acidic Catalyst (EDDA or NH4OAc/AcOH) ElecDon->Cat2 Needs dehydration push Cat3 Heterogeneous Catalyst (LDH / Cu-MOP) ElecDon->Cat3 Green Chemistry route Yield1 High Yield (>85%) Minimal Polymerization Cat1->Yield1 Yield2 High Yield (>80%) Forces Dehydration Cat2->Yield2 Yield3 High Yield (>90%) Recyclable System Cat3->Yield3

Catalyst selection workflow for optimizing β-nitrostyrene yield.

Troubleshooting Guides & FAQs

Q1: Why am I isolating the β-nitroalcohol intermediate instead of the fully conjugated β-nitrostyrene? Causality & Solution: The Henry-Knoevenagel reaction requires two distinct mechanistic steps. If your catalytic system is strictly Lewis basic (e.g., unbuffered NaOH or triethylamine), it efficiently deprotonates the nitroalkane to form the nitronate nucleophile but lacks the proton-shuttling capability required to eliminate the hydroxyl group. Action: Transition to an acid-base bifunctional catalyst. Systems like Ammonium Acetate in Glacial Acetic Acid or Ethylenediamine Diacetate (EDDA) provide basic amine sites for the initial C–C bond formation and acidic domains to protonate the intermediate alkoxide, forcing the elimination of water .

Q2: My yields plummet when using electron-rich substrates like 3,4,5-trimethoxybenzaldehyde. How do I overcome this? Causality & Solution: Electron-donating groups (EDGs) increase the electron density on the aromatic ring, significantly reducing the electrophilicity of the carbonyl carbon. Mild catalysts (like methylamine at room temperature) fail to overcome this activation barrier, leading to stalled reactions. Action: You must apply a thermodynamic push or a dual-activation strategy. Refluxing the substrate with stoichiometric Ammonium Acetate in Acetic Acid (100–115°C) provides the necessary thermal energy . Alternatively, employing a heterogeneous catalyst with Lewis acidic sites, such as Cu-MOP (Metal-Organic Polyhedra), directly activates the electron-rich carbonyl, restoring high yields (>90%) without requiring extreme heat .

Q3: I am observing heavy tar formation and polymerization during scale-up. What is the mechanism of failure? Causality & Solution: β-nitrostyrenes are highly conjugated, electron-deficient alkenes, making them prime targets for unwanted Michael additions. If your reaction is run under excessively harsh basic conditions or refluxed for too long, unreacted nitronate anions will attack the newly formed β-nitrostyrene product, initiating a polymerization cascade that results in intractable tars. Action: Implement a buffered catalytic system to maintain a mild pH profile. EDDA (10 mol%) is highly effective here; it promotes dehydration while preventing the runaway basicity that triggers polymerization . Ensure nitromethane is used in excess to kinetically favor the primary aldol addition over secondary Michael attacks.

Q4: How can I eliminate catalyst leaching in my heterogeneous Henry-Knoevenagel workflows? Causality & Solution: Traditional solid bases often suffer from active-site leaching into the polar solvents (like DMSO or alcohols) required for nitroaldol reactions. This contaminates the product and destroys catalyst reusability. Action: Utilize structurally integrated bifunctional materials. Amine-functionalized mesoporous silica (where amines are covalently grafted and site-isolated) or crystalline Cu-MOP nanoballs lock the active sites into a rigid framework . These systems maintain >90% yield over multiple cycles because the Lewis acidic and basic sites are spatially separated, preventing self-quenching and solvent-induced leaching.

Quantitative Data: Catalyst Performance Comparison

The following table synthesizes the performance metrics of various catalytic systems to help you balance yield, reaction time, and scalability.

Catalyst SystemCatalyst TypeLoadingTemp (°C)Reaction TimeTypical YieldKey Advantage
Methylamine / Methanol Homogeneous BaseVaries20–256 h – 7 days40–85%Mildest conditions; ideal for highly reactive, electron-poor substrates.
Ammonium Acetate / Acetic Acid Homogeneous BifunctionalStoichiometric100–1152 – 6 h30–82%Rapid conversion; highly effective for electron-rich substrates.
Ethylenediamine Diacetate (EDDA) Homogeneous Bifunctional10 mol%20–2524 h>80%Buffered pH prevents polymerization; yields highly crystalline products.
Cu-MOP (Nanoballs) Heterogeneous Bifunctional5–10 mol%9024 h~91%Dual Lewis acid/base activation; excellent recyclability (>4 cycles).

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each methodology includes built-in visual and chemical checks to confirm the reaction is proceeding correctly.

Protocol 1: Synthesis via Ammonium Acetate (Homogeneous Acid/Ammonium Salt)

Causality: Acetic acid acts as a solvent and proton donor, while ammonium acetate provides the basic ammonia equivalent. The high temperature provides the thermodynamic push required to eliminate water from the intermediate β-nitroalcohol.

  • Preparation: In a round-bottom flask, dissolve 1 equivalent of the substituted benzaldehyde in glacial acetic acid (approx. 5 mL per gram of aldehyde).

  • Reagent Addition: Add 6.9 equivalents of nitromethane. (Validation Check: A large excess of nitromethane kinetically suppresses bis-addition and Michael side-reactions).

  • Catalysis: Add 1 equivalent of ammonium acetate.

  • Reaction: Reflux the mixture at 100-115°C for 2 to 6 hours. (Validation Check: Monitor via TLC using Hexane:EtOAc. The disappearance of the aldehyde spot and the appearance of a bright yellow, UV-active spot at a lower Rf confirms successful conversion).

  • Quenching & Isolation: Cool the mixture to room temperature and pour it slowly into crushed ice/water. (Validation Check: Immediate precipitation of a yellow/orange solid confirms successful dehydration, as the conjugated nitrostyrene is highly insoluble in cold water).

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove acetic acid, and recrystallize from ethanol.

Protocol 2: Synthesis via Ethylenediamine Diacetate (EDDA)

Causality: EDDA acts as a mild acid-base bifunctional catalyst. The ethylenediamine core deprotonates the nitromethane, while the acetate counterions facilitate the proton transfer required for dehydration, allowing the reaction to proceed without harsh refluxing.

  • Preparation: In a reaction vessel, combine the substituted benzaldehyde (50 mmol) and nitromethane (60 mmol) in 25-50 mL of isopropanol.

  • Catalysis: Add 5 mmol (10 mol%) of EDDA. (Validation Check: The mixture should remain relatively clear; gentle heating may be applied if EDDA does not fully dissolve immediately).

  • Reaction: Stir at room temperature for 24 hours. (Validation Check: The solution will gradually deepen in color—usually yellow to deep orange—as the extended conjugation of the β-nitrostyrene product forms).

  • Crystallization: Place the reaction mixture in a freezer (-20°C) for 12 hours. (Validation Check: The formation of sharp crystalline needles indicates high product purity, as oligomeric side-products typically remain dissolved or form amorphous oils in cold isopropanol).

  • Isolation: Isolate via vacuum filtration and wash with a minimal amount of cold isopropanol.

Protocol 3: Synthesis via Cu-MOP (Heterogeneous Bifunctional)

Causality: Cu-MOP features Lewis basic pyridine groups (to activate nitromethane) and Lewis acidic copper sites (to activate the aldehyde carbonyl). This dual activation lowers the activation energy for both the aldol addition and the subsequent dehydration.

  • Preparation: Suspend the Cu-MOP catalyst (approx. 5-10 mol% Cu equivalent) in DMSO.

  • Reagent Addition: Add 1 equivalent of benzaldehyde and 1.5 equivalents of nitromethane.

  • Reaction: Stir the mixture at 90°C for 24 hours. (Validation Check: The solid catalyst should remain visibly suspended without dissolving into a homogeneous colored solution, confirming its heterogeneous structural integrity).

  • Catalyst Recovery: Cool the mixture and centrifuge or filter to recover the catalyst. (Validation Check: The recovered catalyst can be washed with ethanol, dried, and weighed to confirm minimal leaching—typically <5% mass loss).

  • Isolation: Extract the filtrate with ethyl acetate, wash extensively with brine to remove DMSO, and concentrate under reduced pressure to yield the β-nitrostyrene.

References

  • ACS Publications. "Optimizing Acid−Base Bifunctional Mesoporous Catalysts for the Henry Reaction: Effects of the Surface Density and Site Isolation of Functional Groups." Langmuir.[Link]

  • OSTI.GOV. "Bifunctional Metal‐Organic Nanoballs Featuring Lewis Acidic and Basic Sites as a New Platform for One‐Pot Tandem Catalysis." Department of Energy Office of Scientific and Technical Information. [Link]

Optimization

Advanced Purification Support Center: Removal of Unreacted Starting Materials

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals resolve complex purification bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals resolve complex purification bottlenecks. When standard column chromatography fails—due to identical retention factors ( Rf​ ), scale limitations, or compound instability—you must pivot from thermodynamic partitioning to chemical reactivity and phase-switching strategies.

Below, you will find a diagnostic workflow, field-proven FAQs, and self-validating protocols to ensure the absolute purity of your final product.

Diagnostic Purification Workflow

Before selecting a purification method, analyze the physicochemical properties of your unreacted starting material (SM) relative to your product. Use the decision tree below to identify the optimal strategy.

PurificationWorkflow Start Unreacted SM in Reaction Mixture Volatile Is SM Volatile? (BP < 100°C) Start->Volatile Distill Vacuum Evaporation Volatile->Distill Yes Ionizable Is SM Ionizable? Volatile->Ionizable No Extract Acid/Base LLE Ionizable->Extract Yes Reactive Unique reactive group? Ionizable->Reactive No Scavenge Scavenger Resin Reactive->Scavenge Yes Chromatography Chromatography Reactive->Chromatography No

Figure 1: Decision tree for selecting an optimal starting material purification strategy.

Troubleshooting Guides & FAQs
Q1: My starting material and product have identical Rf​ values on normal-phase silica. How can I separate them without resorting to prep-HPLC?

A: When thermodynamic partitioning ( Rf​ ) is identical, you must exploit chemical reactivity. If the unreacted starting material contains a reactive nucleophile (e.g., a primary amine) or electrophile that the product lacks, you can utilize [1].

The Causality: Scavenger resins (like PS-Isocyanate) covalently bind to the nucleophilic SM. Because the resin is a highly cross-linked, macroscopic solid (typically polystyrene-divinylbenzene), this covalent capture physically transfers the SM from the liquid phase to the solid phase. The unreactive product remains in solution, allowing you to achieve >95% purity via simple filtration, entirely circumventing the equilibrium limitations of chromatography.

Q2: I am using acid/base liquid-liquid extraction (LLE) to remove an ionizable starting material, but my product is getting trapped in an unbreakable emulsion. How do I resolve this?

A: Emulsions in LLE occur when the starting material, product, or a byproduct acts as a surfactant, or when the density difference between the aqueous and organic phases is negligible.

The Causality: To break the emulsion, you must increase the ionic strength of the aqueous layer. Adding saturated NaCl (brine) induces a "salting-out" effect: it increases the density of the aqueous phase and heavily solvates the ions, which decreases the solubility of organic molecules in the water, forcing them into the organic layer. If the emulsion is stabilized by microscopic polymeric particulates, mechanical disruption is required.

Self-Validating Protocol: Emulsion-Free LLE

  • Adjust pH: Ensure the aqueous pH is at least 2 units above the pKa​ of an acidic SM, or 2 units below the pKa​ of a basic SM, to guarantee >99% ionization.

  • Salt Out: Add 0.5 volumes of saturated aqueous NaCl to the separatory funnel and invert gently (do not shake vigorously).

  • Mechanical Disruption: If the emulsion persists, vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite. This strips out the insoluble particulates stabilizing the emulsion boundary.

  • Phase Separation: Return the filtrate to the separatory funnel and allow the phases to separate.

  • Self-Validation Step: Before discarding the aqueous layer, withdraw a 1 mL aliquot and adjust it to the opposite pH (e.g., from pH 10 to pH 2). If the solution turns cloudy, it confirms the presence of your ionizable SM, validating that the extraction successfully captured the target material.

Q3: My unreacted starting material is a high-boiling electrophile (e.g., an acid anhydride) that degrades my product during vacuum distillation. What is the alternative?

A: High-boiling electrophiles are notoriously difficult to remove. The most robust solution is a proactive process chemistry substitution: replace high-boiling reagents (bp > 190 °C) with [2], which can be easily removed via mild vacuum concentration. If substitution is impossible, add a polyamine scavenger resin (e.g., PS-Trisamine) directly to the reaction pot. The resin will covalently trap the excess electrophile and any generated acidic byproducts within 30 minutes.

Q4: My reaction relied on a transition metal catalyst (e.g., Palladium), and the unreacted metal is coordinating with my product, causing them to co-elute. How do I strip the metal?

A: Heavy metals often form stable complexes with heteroatoms in your product. You must use a such as Silica-Thiol or PS-Thiol.

The Causality: Thiol functional groups form exceptionally stable coordination complexes with heavy metal ions. Because the binding affinity of the resin-bound thiol for the metal is orders of magnitude higher than that of your product, the resin thermodynamically strips the metal from your compound.

Quantitative Specifications: Scavenger Resins

To ensure successful covalent capture, you must match the resin to the specific functional group of your unreacted starting material. Below is a summarized comparison of standard scavenger resins.

Resin TypeTarget Starting MaterialReactive GroupTypical LoadingEquivalents RequiredReaction Time
PS-Isocyanate 1° and 2° Amines-N=C=O1.5 - 1.7 mmol/g3 - 5 eq4 - 16 h
PS-Trisamine Electrophiles / Acids-NH₂ (poly)3.0 - 4.0 mmol/g3 - 6 eq0.5 - 3 h
PS-TsNHNH₂ Aldehydes / Ketones-NHNH₂2.0 - 2.5 mmol/g3 - 4 eq2 - 12 h
PS-Thiol Metals (Pd, Pt, Ru)-SH1.2 - 1.5 mmol/g3 - 5 eq4 - 16 h
Step-by-Step Methodology: Catch-and-Release Scavenging

Use this self-validating protocol to remove unreacted amine starting materials using PS-Isocyanate resin.

  • Quantify the Excess: Calculate the theoretical maximum amount of unreacted amine SM remaining in your crude mixture (e.g., 0.5 mmol).

  • Swell the Resin: Weigh out 3.0 equivalents (1.5 mmol) of PS-Isocyanate resin. Suspend the resin in a swelling solvent (Dichloromethane or Tetrahydrofuran) for 15 minutes.

    • Causality: Polystyrene backbones exist in a collapsed state. They must be swollen in non-polar/slightly polar solvents to open the polymer matrix and expose the internal reactive isocyanate sites.

  • React: Add your crude reaction mixture to the swollen resin suspension. Stir gently (do not use a magnetic stir bar at high speeds, as grinding destroys the polymer beads) at room temperature for 4 to 16 hours.

  • Self-Validation Step: Before filtering the bulk mixture, withdraw a 10 µL aliquot of the liquid supernatant. Spot it on a TLC plate or inject it into an LC-MS alongside a pure reference standard of your starting material.

    • If the SM is absent: Scavenging is complete. Proceed to step 5.

    • If the SM is present: The resin sites are saturated or sterically hindered. Add 1.0 additional equivalent of resin, stir for 2 hours, and re-test.

  • Isolate: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 3 column volumes of Dichloromethane to ensure all non-binding product is eluted.

  • Concentrate: Evaporate the filtrate under reduced pressure to yield the pure, amine-free product.

References
  • Title: Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis of the Alkaloid Natural Products (+)-Plicane and (−)-Obliquine, Using Polymer-Supported Reagents and Scavengers Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Preparation of O-Pivaloyl Hydroxylamine Triflic Acid Source: Organic Syntheses URL: [Link]

  • Title: Argonaut Quest Training Workshop 2 (Scavenger Resin Specifications) Source: Argonaut Technologies / ArtisanTG URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 4-Hydroxy-3-methoxy-beta-nitrostyrene

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-methoxy-beta-nitrostyrene. This guide provides in-depth technical information,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-methoxy-beta-nitrostyrene. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and stability of your experiments.

Introduction to the Stability of 4-Hydroxy-3-methoxy-beta-nitrostyrene

4-Hydroxy-3-methoxy-beta-nitrostyrene is a versatile intermediate in organic synthesis, notable for its reactive nitrovinyl group and substituted phenolic ring. However, these same features contribute to its potential for degradation under various experimental and storage conditions. Understanding the stability profile of this compound is critical for obtaining reliable and reproducible results. This guide will delve into the common stability challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: My yellow 4-Hydroxy-3-methoxy-beta-nitrostyrene has turned reddish/brown upon storage or in solution. What is happening?

A1: A color change from yellow to red or brown is a common indicator of degradation. This can be attributed to several factors:

  • Polymerization: The electron-withdrawing nitro group activates the vinyl group, making the molecule susceptible to anionic polymerization, especially in the presence of basic substances.[1][2] This process can lead to the formation of colored oligomers and polymers. Even trace amounts of basic impurities can initiate this process over time.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of quinone-like structures, which are often colored.

  • pH Effects: In basic solutions, the phenolic proton can be abstracted, forming a phenoxide ion. This increases the electron density of the aromatic ring and can make the compound more susceptible to both polymerization and oxidation. One user reported a color change from red to bright yellow upon acidification with HCl during a synthesis procedure, highlighting the pH-dependent color of the compound and its potential impurities.[3]

Q2: I am observing a loss of potency or a decrease in the expected product yield in my reaction. Could this be due to the degradation of my 4-Hydroxy-3-methoxy-beta-nitrostyrene starting material?

A2: Yes, this is a strong possibility. The primary cause for a loss of active starting material is often polymerization. Beta-nitrostyrenes are known to be prone to self-polymerization, which can be initiated by heat, light, or basic conditions.[4] If your reaction is run at elevated temperatures or with basic reagents, the rate of polymerization can be significant, thus consuming your starting material and reducing the yield of your desired product.

Q3: What are the ideal storage conditions for 4-Hydroxy-3-methoxy-beta-nitrostyrene?

A3: To ensure the long-term stability of 4-Hydroxy-3-methoxy-beta-nitrostyrene, it should be stored under the following conditions:

  • Temperature: Cool conditions, typically 2-8°C, are recommended to minimize thermal degradation and polymerization.[5]

  • Light: Protect from light by storing in an amber vial or in a dark place. UV light can induce cis-trans isomerization and potentially other photochemical reactions.[6][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Purity: Ensure the material is free from basic impurities that can catalyze polymerization.

Q4: I am performing a reaction in a basic medium. How can I minimize the degradation of 4-Hydroxy-3-methoxy-beta-nitrostyrene?

A4: Working with this compound in a basic medium is challenging due to the high risk of anionic polymerization.[1][2] Consider the following strategies:

  • Use a non-nucleophilic base: If possible, use a sterically hindered, non-nucleophilic base.

  • Low temperature: Perform the reaction at the lowest possible temperature to slow down the rate of polymerization.

  • Slow addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.

  • Inert atmosphere: Rigorously exclude air to prevent oxidation, which can be accelerated under basic conditions.

  • Monitor closely: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product, and stop the reaction as soon as it is complete.

Q5: What are the likely degradation products of 4-Hydroxy-3-methoxy-beta-nitrostyrene?

A5: Based on the structure of the molecule and the general reactivity of nitrostyrenes, the following degradation products can be anticipated:

  • Polymers/Oligomers: Formed through the polymerization of the vinyl group.[1][2]

  • Vanillin: Hydrolysis of the nitrovinyl group under certain conditions could potentially lead to the formation of the starting aldehyde, vanillin (4-hydroxy-3-methoxybenzaldehyde).

  • Oxidation Products: Oxidation of the phenolic hydroxyl group can lead to quinone-type structures.

  • Cis-Isomer: Exposure to light can cause isomerization from the more stable trans-isomer to the cis-isomer.[6][7]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Unexpected color change (e.g., yellow to red/brown) in solid or solution. 1. Polymerization initiated by basic impurities, heat, or light.[1][2][4] 2. Oxidation of the phenolic group.1. Store the compound at 2-8°C in the dark and under an inert atmosphere.[5] 2. For solutions, use freshly purified solvents and prepare solutions immediately before use. 3. If a color change is observed in a reaction, consider if basic reagents or high temperatures are contributing factors.
Low or no yield in a reaction where the compound is a starting material. 1. Degradation of the starting material, likely due to polymerization.[4] 2. Incompatibility with reaction reagents (e.g., strong bases).1. Check the purity of the starting material before use. 2. Minimize reaction time and temperature. 3. If using a base, consider a weaker or non-nucleophilic base and add it slowly at low temperatures.[4]
Appearance of multiple, unexpected spots on TLC analysis. 1. Formation of degradation products (e.g., polymers, oxidation products, isomers).1. Analyze a sample of the starting material by TLC to confirm its purity. 2. Attempt to identify the impurities by comparing with a sample of the starting aldehyde (vanillin). 3. Consider performing a forced degradation study to intentionally generate and identify potential degradation products.[8]
Inconsistent analytical results (e.g., HPLC peak area). 1. On-going degradation of the compound in the analytical sample solution.1. Prepare analytical solutions fresh and analyze them promptly. 2. If necessary, keep sample vials in a cooled autosampler. 3. Ensure the mobile phase is not basic, which could promote degradation on the column.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Hydroxy-3-methoxy-beta-nitrostyrene

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Hydroxy-3-methoxy-beta-nitrostyrene in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • At various time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis. (Note: Degradation is expected to be rapid).

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in a vial at 80°C for 48 hours.

    • At various time points, dissolve a small amount of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • At various time points, withdraw an aliquot for HPLC analysis.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[11][12][13]

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 4-Hydroxy-3-methoxy-beta-nitrostyrene based on its chemical structure and known reactivity of related compounds.

DegradationPathways cluster_main 4-Hydroxy-3-methoxy-beta-nitrostyrene cluster_degradation Degradation Products A 4-Hydroxy-3-methoxy- beta-nitrostyrene (trans) B Polymer/Oligomer A->B Base/Heat/Light C Vanillin A->C Hydrolysis D Oxidized Products (e.g., Quinone-methide) A->D Oxidation E cis-Isomer A->E UV Light E->A Thermal Reversion

Caption: Potential degradation pathways of 4-Hydroxy-3-methoxy-beta-nitrostyrene.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of 4-Hydroxy-3-methoxy-beta-nitrostyrene.

StabilityWorkflow start Start: Pure Compound stock_prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->stock_prep stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) stock_prep->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Dilute Sample sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Analysis: - % Degradation - Peak Purity - Mass Balance hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Sources

Optimization

Scaling up the synthesis of 4-Hydroxy-3-methoxy-beta-nitrostyrene

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Hydroxy-3-methoxy-β-nitrostyrene (CAS: 6178-42-3). This portal is designed for researchers, process chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Hydroxy-3-methoxy-β-nitrostyrene (CAS: 6178-42-3). This portal is designed for researchers, process chemists, and drug development professionals scaling up the nitroaldol (Henry) condensation of vanillin and nitromethane.

Below, you will find our validated process workflows, step-by-step scale-up methodologies, quantitative data summaries, and a comprehensive troubleshooting Q&A.

Process Workflow Visualization

G Vanillin Vanillin + Solvent (Dissolution) Catalyst Catalyst Addition (e.g., NH4OAc / Amine) Vanillin->Catalyst Nitromethane Nitromethane Dosing (Exotherm Control) Catalyst->Nitromethane Reaction Henry Condensation (Reflux / Heating) Nitromethane->Reaction Controlled Rate Crystallization Controlled Cooling (Crystallization) Reaction->Crystallization TLC/HPLC Verification Isolation Vacuum Filtration & Solvent Wash Crystallization->Isolation Product 4-Hydroxy-3-methoxy- β-nitrostyrene Isolation->Product

Workflow for the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene via Henry condensation.

Quantitative Data Summary

To ensure process consistency, reference the following physicochemical properties and expected process metrics during your scale-up campaigns[1][2][3].

ParameterValue / DescriptionSignificance in Scale-Up
CAS Number 6178-42-3Primary identifier for raw material sourcing.
Molecular Formula C9H9NO4Used for precise stoichiometric calculations.
Molar Mass 195.17 g/mol Essential for theoretical yield determination.
Melting Point 168–172 °CCritical quality attribute (CQA) for assessing purity post-crystallization[1].
Typical Yield 85% – 90%+Benchmark for process efficiency; lower yields indicate side reactions[3].
Appearance Yellow crystals / needlesVisual indicator of successful crystallization and product integrity[1][3].

Standard Operating Procedure: Scale-Up Methodology

The following protocol details a conventional "heat-and-stir" scale-up methodology for the Henry reaction, utilizing ethanol as a solvent to mitigate the hazards of using neat nitromethane at scale[2][3].

Reagents:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): 1.0 equivalent

  • Nitromethane: 1.2 - 1.5 equivalents

  • Catalyst (e.g., Methylamine hydrochloride + Sodium carbonate, or Ammonium acetate): 0.1 - 0.2 equivalents

  • Solvent: Absolute Ethanol

Step-by-Step Protocol:

  • Reactor Preparation & Dissolution: Purge the reaction vessel with nitrogen to prevent oxidative degradation of the phenol moiety. Charge the vessel with absolute ethanol, followed by the catalyst (e.g., methylamine hydrochloride and sodium carbonate). Stir for 30 minutes to ensure complete dissolution or free-basing of the amine catalyst[3].

  • Substrate Addition: Add vanillin to the reactor. Maintain moderate stirring until the vanillin is fully dissolved in the ethanolic mixture[3].

  • Controlled Dosing: Critical Step. Begin the dropwise addition of nitromethane under continuous nitrogen protection. Because the Henry reaction can be mildly exothermic, control the dosing rate to maintain the internal temperature within the desired parameters (typically room temperature to slightly elevated, depending on the specific catalyst kinetics)[3].

  • Reaction Phase: Once dosing is complete, heat the mixture to the target temperature (often reflux, or sustained room temperature for extended periods, e.g., 12 hours)[2][3]. Monitor the consumption of vanillin via TLC (e.g., petroleum ether/diethyl ether 50:50) or HPLC[2].

  • Crystallization: Upon reaction completion, gradually cool the reactor to 20–25 °C. The controlled cooling ramp is essential to promote the formation of large, high-purity yellow needle crystals and prevent the occlusion of impurities[3].

  • Isolation & Drying: Isolate the product via vacuum filtration. Wash the filter cake with a minimal volume of cold ethanol to remove unreacted nitromethane and catalyst residues. Dry the product under vacuum to a constant weight to yield 4-hydroxy-3-methoxy-β-nitrostyrene[3].

Troubleshooting Guides & FAQs

Q1: During scale-up, my yield dropped significantly compared to the bench scale, and the reaction mixture turned dark brown. What is the cause? A: This is a classic symptom of thermal runaway and subsequent polymerization. Nitrostyrenes are highly susceptible to polymerization at elevated temperatures, especially in the presence of basic catalysts. At the bench scale, heat dissipates quickly. In a scale-up reactor, the surface-area-to-volume ratio decreases, leading to heat accumulation during the nitromethane addition. Actionable Fix: Implement active cooling on the reactor jacket during the nitromethane dosing phase. Strictly control the dosing rate to maintain the internal temperature below the threshold that triggers polymerization.

Q2: The product is "oiling out" (forming a biphasic liquid) instead of crystallizing during the cooling phase. How can I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the product separates from the solvent at a temperature above its melting point in that specific solvent mixture, often exacerbated by the presence of impurities or unreacted starting materials. Actionable Fix: Adjust your cooling curve. Hold the temperature just above the cloud point and add seed crystals of pure 4-hydroxy-3-methoxy-β-nitrostyrene. Alternatively, slightly increase the solvent volume (ethanol) to ensure the product remains in solution until the temperature drops below the point where oiling occurs.

Q3: Can we use neat nitromethane as the solvent to drive the equilibrium and reduce reaction time, as seen in some microwave-assisted bench protocols? A: While bench-scale microwave protocols sometimes use neat nitromethane to accelerate the reaction[2], this is strongly discouraged for scale-up. Nitromethane is an energetic material; heating large volumes of neat nitromethane poses a severe explosion hazard, particularly under basic conditions or if the system is subjected to shock or excessive thermal stress. Actionable Fix: Always use a diluent solvent like absolute ethanol or glacial acetic acid for scale-up operations to provide thermal mass and mitigate the explosive risks associated with nitromethane[3].

Q4: My isolated product has a melting point of 155-160 °C, which is lower than the literature value of 168-172 °C. What are the likely impurities? A: A depressed melting point indicates contamination[1]. The most common impurities in this process are unreacted vanillin (which can co-crystallize if the reaction did not reach completion) and bis-addition byproducts (where two molecules of vanillin react with one molecule of nitromethane). Actionable Fix: Verify reaction completion via HPLC before initiating cooling. If the product is already isolated, perform a recrystallization using a suitable solvent system (e.g., hot ethanol or an ethanol/water mixture) to purge the unreacted vanillin.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Henry Reaction for Aromatic Aldehydes

Welcome to the Technical Support Center. As Senior Application Scientists, we know that the Henry (nitroaldol) reaction is a powerful tool for C–C bond formation, but it is notoriously sensitive to environmental conditio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we know that the Henry (nitroaldol) reaction is a powerful tool for C–C bond formation, but it is notoriously sensitive to environmental conditions. When working with aromatic aldehydes, the extended π -conjugation of the substrate fundamentally alters the thermodynamics of the reaction, making it highly susceptible to solvent-dependent side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize solvent selection, maximize enantioselectivity, and suppress unwanted byproducts.

Part 1: Frequently Asked Questions (FAQs) – The Causality of Solvent Effects

Q1: Why does the choice of solvent drastically affect the yield and purity of my Henry reaction with aromatic aldehydes? A: Solvents do more than just dissolve reactants; they dictate the solubility of the base, the stabilization of the nitronate intermediate, and the transition state energy. Aromatic aldehydes are highly electrophilic but lack α -protons, altering their reactivity profile. In protic solvents (like methanol), hydrogen bonding stabilizes the transition state, which is critical for stereocontrol in asymmetric variants1[1]. Conversely, neat conditions (solvent-free) or aqueous media force hydrophobic aromatic substrates into close proximity, accelerating the reaction through concentration effects while suppressing water-sensitive side reactions2[2].

Q2: How do protic solvents influence the stereoselectivity of metal-catalyzed asymmetric Henry reactions? A: Protic solvents (e.g., methanol, ethanol) generally provide superior enantioselectivity compared to aprotic solvents (like THF). Mechanistically, methanol participates in a highly ordered hydrogen-bonding network with the chiral ligand and the nitronate anion. This rigidifies the transition state, restricting the rotational freedom of the incoming aromatic aldehyde and forcing nucleophilic attack from a single enantioface, leading to high enantiomeric excess (ee)1[1].

Q3: Can I run the Henry reaction in water to make it more environmentally friendly? A: Yes, and it is often highly advantageous. Using water as a solvent leverages the "hydrophobic effect." Non-polar aromatic aldehydes and nitroalkanes are driven together into localized hydrophobic pockets (often facilitated by amphiphilic or thermoresponsive catalysts). This confined space drastically increases collision frequency, accelerating the reaction3[3]. Furthermore, mild aqueous conditions with basic organocatalysts like imidazole prevent harsh side reactions like dehydration 4[4].

Part 2: Troubleshooting Guide – Diagnosing and Fixing Reaction Failures

Issue 1: Formation of Nitroalkene Byproducts (Dehydration)
  • Symptom: TLC reveals a highly UV-active spot with a high Rf​ value, or NMR shows vinylic protons instead of the desired β -nitroalcohol.

  • Root Cause: The β -nitroalcohol undergoes base-catalyzed or thermally-induced elimination of water. Aromatic aldehydes are particularly prone to this because the resulting nitroalkene is highly stabilized by extended π -conjugation with the aromatic ring5[5].

  • Solvent/Condition Fix:

    • Switch to Aqueous Medium: Using water with a mild Lewis base (e.g., imidazole) significantly suppresses the dehydration pathway 4[4].

    • Lower Temperature: Conduct the reaction at 0 °C to thermodynamically favor the addition product over the elimination product 6[6].

Issue 2: Poor Conversion due to the Cannizzaro Reaction
  • Symptom: Rapid consumption of the aromatic aldehyde, but low yield of the nitroaldol. Detection of benzyl alcohol and benzoic acid derivatives during workup.

  • Root Cause: Aromatic aldehydes lack α -protons. In the presence of strong bases (e.g., NaOH) and protic solvents, they undergo base-induced disproportionation (self-condensation) known as the Cannizzaro reaction 5[5].

  • Solvent/Condition Fix: Transition to Solvent-Free Conditions (SolFC) using a polymer-supported catalyst, which physically separates reactive centers and prevents the bimolecular Cannizzaro disproportionation2[2].

Issue 3: Reaction Stalls (Retro-Henry Reaction)
  • Symptom: The reaction reaches a plateau at ~50% conversion, or the product slowly disappears if left stirring too long.

  • Root Cause: All steps of the Henry reaction are inherently reversible 5[5].

  • Solvent/Condition Fix: Use the nitroalkane as both the reactant and the solvent (neat conditions). The massive excess of nitroalkane shifts the equilibrium strictly toward the desired β -nitroalcohol via Le Chatelier's principle6[6].

Part 3: Visualizing the Reaction Pathways

G Start Aromatic Aldehyde + Nitroalkane Base Base Catalyst (Deprotonation) Start->Base Solvent dictates base solubility Side2 Cannizzaro Products (Self-Condensation) Start->Side2 Strong Base / Steric Hindrance Intermediate Nitronate Anion + Aldehyde Base->Intermediate Deprotonation Target β-Nitroalcohol (Desired Product) Intermediate->Target Nucleophilic Addition Side3 Retro-Henry (Reversion) Intermediate->Side3 Reversibility Target->Intermediate Basic Conditions (Equilibrium) Side1 Nitroalkene (Dehydration) Target->Side1 High Temp / Protic Acidic

Logical pathway of the Henry reaction and solvent-dependent side reactions.

Workflow Issue Issue Detected: Low Yield / Side Products Check1 Is Dehydration Occurring? (Nitroalkene present) Issue->Check1 Sol1 Switch to Aqueous Medium or Lower Temperature Check1->Sol1 Yes Check2 Is Cannizzaro Occurring? (Alcohol/Acid byproducts) Check1->Check2 No Sol2 Use Milder Base (e.g., Imidazole) or SolFC Check2->Sol2 Yes Check3 Low Enantioselectivity? Check2->Check3 No Sol3 Optimize Protic Solvent (e.g., Methanol) + Cu(I) Check3->Sol3 Yes

Troubleshooting workflow for solvent and condition optimization in Henry reactions.

Part 4: Quantitative Data on Solvent Effects

The table below summarizes the profound impact of solvent choice on the yield and enantioselectivity of a standard Copper(I)-catalyzed asymmetric Henry reaction utilizing aromatic aldehydes1[1] and advanced aqueous systems 3[3].

Solvent SystemTypical Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Methanol (Protic) >95%Up to 99%Optimal H-bonding network stabilizes the nitronate-catalyst transition state, locking the enantioface.
Ethanol (Protic) 92%95%Slight steric bulk disrupts the optimal chiral ligand conformation compared to methanol.
THF (Aprotic) <50%<50%Lack of H-bond donation leads to a loose transition state, resulting in poor stereocontrol and rate.
Water (Micellar) >99%99%Hydrophobic effect concentrates substrates; excellent for electron-deficient aromatic aldehydes.
Solvent-Free (Neat) 85-90%N/A (Racemic)High concentration effect drives the reaction forward; prevents Cannizzaro disproportionation.

Part 5: Self-Validating Experimental Protocol

Workflow: Asymmetric Henry Reaction of Aromatic Aldehydes in Protic Solvent

This protocol is engineered to ensure high enantioselectivity while preventing dehydration. It incorporates self-validating checkpoints to guarantee the integrity of the reaction at every step.

Materials Required:

  • Aromatic Aldehyde (1.0 mmol)

  • Nitromethane (10.0 mmol, 10 equiv)

  • Chiral Ligand (e.g., Bis(sulfonamide)-diamine) (10 mol%)

  • CuBr (10 mol%)

  • Anhydrous Methanol (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Complexation:

    • In an oven-dried Schlenk flask under an argon atmosphere, add the chiral ligand (10 mol%) and CuBr (10 mol%).

    • Inject 1.0 mL of anhydrous methanol.

    • Stir at room temperature for 1 hour.

    • Self-Validation Check: The suspension should transition into a clear, deeply colored (usually blue or green) homogeneous solution, confirming successful Cu-ligand complexation. If the solution remains cloudy, the catalyst is inactive; halt the experiment and check reagent purity.

  • Substrate Addition:

    • Cool the catalyst solution to 0 °C using an ice bath (crucial for suppressing dehydration).

    • Add the aromatic aldehyde (1.0 mmol) dissolved in the remaining 1.0 mL of methanol.

    • Slowly add nitromethane (10.0 mmol). The excess nitromethane acts as a co-solvent and drives the equilibrium forward to prevent the retro-Henry reaction.

  • Reaction Monitoring:

    • Stir the mixture at 0 °C for 24–48 hours.

    • Self-Validation Check: Perform TLC (Hexanes:Ethyl Acetate, 4:1). You should observe the disappearance of the UV-active aldehyde spot and the appearance of a new, lower Rf​ spot (the β -nitroalcohol). If a spot appears at the solvent front, dehydration is occurring; immediately lower the temperature further.

  • Quenching and Workup:

    • Quench the reaction by adding 2 mL of saturated aqueous NH4​Cl to break the copper complex.

    • Extract the aqueous layer with dichloromethane ( 3×10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keep the water bath below 30 °C to prevent thermal dehydration).

    • Self-Validation Check: Weigh the crude mixture. A mass balance significantly lower than theoretical yield indicates product loss to the aqueous layer or volatility issues.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel.

Part 6: References

  • 6. Grokipedia. 2.4. ResearchGate. 3.1. The Journal of Organic Chemistry - ACS Publications. 4.2. Canadian Science Publishing.

  • 5. Wikipedia.

  • 3. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Comparison of microwave-assisted versus conventional synthesis of 4-Hydroxy-3-methoxy-beta-nitrostyrene

Title: Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene Introduction & Scientific Context As a Senior Application Scientist, I frequently evaluate synthetic methodolo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene

Introduction & Scientific Context

As a Senior Application Scientist, I frequently evaluate synthetic methodologies to optimize throughput, yield, and environmental impact in drug development workflows. The synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene—a critical intermediate in the production of biologically active phenethylamines and isoquinoline derivatives 1—is a prime candidate for such optimization. This compound is traditionally synthesized via the Henry (nitroaldol) reaction, a base-catalyzed condensation between vanillin and nitromethane 2.

While classical conventional heating has been the bedrock of this synthesis for decades, microwave-assisted organic synthesis (MAOS) has emerged as a transformative alternative. This guide objectively compares both methodologies, dissecting the mechanistic causality behind their experimental differences, and provides self-validating protocols to empower your laboratory workflows.

Mechanistic Grounding: The Henry-Knoevenagel Condensation

Before comparing heating modalities, we must understand the chemical pathway. The reaction relies on a bifunctional catalytic approach, typically utilizing ammonium acetate 3.

  • Deprotonation : The acetate anion acts as a weak base, deprotonating the slightly acidic α-carbon of nitromethane to form a nucleophilic nitronate anion.

  • Nucleophilic Attack : The nitronate anion attacks the electrophilic carbonyl carbon of vanillin, forming a β-hydroxy nitro-compound (nitroaldol intermediate).

  • Dehydration : The ammonium cation facilitates the elimination of water, driving the formation of the highly conjugated, thermodynamically stable β-nitrostyrene system.

Mechanism Vanillin Vanillin Nitroaldol Nitroaldol Intermediate Vanillin->Nitroaldol Nitromethane Nitromethane Nitronate Nitronate Anion Nitromethane->Nitronate Deprotonation Base Catalyst (NH4OAc) Base->Nitronate Nitronate->Nitroaldol Nucleophilic Attack Product 4-Hydroxy-3-methoxy- β-nitrostyrene Nitroaldol->Product Dehydration (-H2O)

Reaction mechanism of the Henry-Knoevenagel condensation.

Methodology 1: Conventional Heating Synthesis

The classical approach relies on conductive and convective heat transfer. The reaction is typically refluxed in glacial acetic acid.

Causality & Experimental Design: Glacial acetic acid is chosen because it acts as both a solvent and a proton-transfer mediator, stabilizing the transition states. However, conventional heating applies thermal energy to the vessel walls first, creating a temperature gradient. This inefficient energy transfer necessitates extended reaction times (1–3 hours) to drive the dehydration step to completion. The prolonged exposure to heat increases the probability of side reactions, such as the base-catalyzed Cannizzaro disproportionation of vanillin or the thermal polymerization of the nitrostyrene product, ultimately capping yields at 60–75% 2.

Self-Validating Protocol: Conventional Synthesis

  • Preparation : In a 250 mL round-bottom flask, combine vanillin (10.0 g, 65.7 mmol), nitromethane (12.0 g, 197 mmol, ~3 eq), and anhydrous ammonium acetate (5.0 g, 64.8 mmol).

  • Solvation : Add 50 mL of glacial acetic acid. Validation: The mixture should form a pale yellow solution upon initial stirring.

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 105°C) for 2 to 3 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1); the reaction is complete when the vanillin spot disappears and a new, distinct yellow spot (higher Rf) dominates.

  • Quenching & Precipitation : Pour the hot reaction mixture into 400 mL of vigorously stirred crushed ice. Causality: Rapid cooling drops the solubility of the hydrophobic product instantaneously, forcing crystallization and preventing oiling out or further polymerization.

  • Isolation : Collect the precipitated bright yellow solid via vacuum filtration. Wash thoroughly with cold distilled water to remove residual acetic acid and ammonium salts.

  • Purification : Recrystallize from hot ethanol to yield pure 4-hydroxy-3-methoxy-β-nitrostyrene.

Methodology 2: Microwave-Assisted Synthesis (MAOS)

Microwave irradiation fundamentally alters the thermodynamics of the reaction environment through dielectric heating, aligning with modern green chemistry principles 4.

Causality & Experimental Design: Instead of heating the vessel, microwaves couple directly with the dipole moments of the molecules. Nitromethane, possessing a high dielectric constant, acts as an excellent microwave absorber (susceptor). This causes rapid molecular friction, generating instantaneous, uniform superheating throughout the reaction volume. This direct energy transfer accelerates the reaction kinetics exponentially, pushing the reaction past the nitroaldol intermediate and forcing dehydration in mere minutes. The extreme reduction in reaction time (5–10 minutes) acts as a kinetic trap, isolating the desired β-nitrostyrene before slower, thermodynamically driven side reactions can occur, thereby boosting yields to 85–95% 2.

Self-Validating Protocol: Microwave-Assisted Synthesis

  • Preparation : In a 10 mL microwave-safe pressure vial, combine vanillin (1.0 g, 6.57 mmol), anhydrous ammonium acetate (0.15 g, 1.95 mmol, 0.3 eq), and nitromethane (3.0 mL).

  • Solvent Strategy : Causality: Here, nitromethane serves as both the reactant and the primary microwave-absorbing solvent, eliminating the need for glacial acetic acid and drastically improving atom economy.

  • Irradiation : Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 150°C (dynamic power modulation, max 300 W) for 5 to 7 minutes. Validation: The pressure profile on the microwave synthesizer will spike and plateau, indicating successful superheating of the solvent.

  • Cooling & Isolation : Allow the vessel to cool to room temperature via compressed air cooling. The product will spontaneously crystallize as a dense yellow mass.

  • Purification : Dissolve the crude mass in ethyl acetate, wash with water to extract the ammonium acetate, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting high-purity solid requires minimal recrystallization.

Workflow comparison: Conventional vs. Microwave-assisted synthesis.

Quantitative Performance Comparison

To objectively evaluate these methodologies, the following table summarizes the experimental data observed across standard laboratory scales.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Heating Mechanism Conduction / ConvectionDielectric Heating (Molecular friction)
Reaction Time 120 – 180 minutes5 – 10 minutes
Typical Yield 60% – 75%85% – 95%
Solvent System Glacial acetic acid (High volume)Nitromethane (Reactant acts as solvent)
Byproduct Profile Moderate (Cannizzaro products, polymers)Minimal (Suppressed by rapid kinetics)
Energy Efficiency Low (Prolonged continuous heating)High (Short burst irradiation)
Scalability Excellent for multi-kilogram batchesLimited by microwave penetration depth (~few cm)

Conclusion & Strategic Recommendations

The choice between conventional and microwave-assisted synthesis depends heavily on the operational scale and the specific needs of the drug development pipeline.

For discovery chemistry, library generation, and route scouting, Microwave-Assisted Synthesis is unequivocally superior. It offers rapid turnaround times, higher purity profiles, and aligns with green chemistry principles by reducing solvent waste and energy consumption. However, for process chemistry and pilot-plant scale-up, Conventional Synthesis remains the standard. The physical limitations of microwave penetration depth make scaling MAOS beyond the gram-to-kilogram threshold technically challenging without specialized continuous-flow microwave reactors.

By understanding the mechanistic causality behind these techniques, researchers can intelligently select the appropriate methodology to optimize their synthetic workflows.

References

  • The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols - BenchChem
  • Catalyst selection for improving the efficiency of the Henry reaction with vanillin - BenchChem
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Microwave‐Assisted Organic Syntheses in Deep Eutectic Solvents: A Win‐Win Association for Sustainable Chemistry - ResearchG

Sources

Comparative

A Comparative Guide to Catalysts for Nitrostyrene Synthesis: Maximizing Yields and Selectivity

Introduction: The Mechanistic Imperative of the Henry Reaction The synthesis of β-nitrostyrene and its derivatives is a foundational transformation in organic chemistry, serving as a critical gateway to complex molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Imperative of the Henry Reaction

The synthesis of β-nitrostyrene and its derivatives is a foundational transformation in organic chemistry, serving as a critical gateway to complex molecular architectures, including psychoactive phenylalkylamines and pharmaceutical intermediates[1]. The most robust pathway for this synthesis is the Henry (nitroaldol) reaction , a carbon-carbon bond-forming process between an aromatic aldehyde and a nitroalkane.

However, the efficiency, chemoselectivity, and environmental footprint of this reaction are entirely dictated by the catalytic system employed. The catalyst must perform a delicate balancing act: it must be basic enough to deprotonate the nitroalkane (forming the nucleophilic nitronate anion) but mild enough to prevent competing side reactions, such as the Cannizzaro reaction or aldehyde polymerization. Furthermore, to isolate the conjugated β-nitrostyrene rather than the intermediate β-nitro alcohol, the catalyst and reaction conditions must thermodynamically favor the subsequent dehydration step.

G A Nitromethane (CH3NO2) B Base Catalyst (Deprotonation) A->B C Nitronate Anion (-CH2NO2) B->C Removes α-proton E Nucleophilic Attack (C-C Bond) C->E D Aromatic Aldehyde (Ar-CHO) D->E F β-Nitro Alcohol Intermediate E->F Aldol condensation G Dehydration (-H2O) F->G Heating / Catalyst H β-Nitrostyrene (Target Product) G->H Elimination

Caption: Mechanistic pathway of the Henry reaction for β-nitrostyrene synthesis.

Comparative Analysis of Catalytic Systems

Historically, the synthesis relied on primary amines or ammonium acetate in glacial acetic acid under harsh reflux conditions. Modern synthetic demands have driven the development of greener, faster, and more selective catalysts [2]. Below is an objective comparison of four distinct catalytic systems, evaluating their operational parameters and mechanistic advantages.

Quantitative Performance Comparison
Catalytic SystemSolventTempTimeAvg. YieldKey Advantage / Causality
Ammonium Acetate (Conventional) NitromethaneReflux (100°C)6 hours70–80%Highly reliable for broad substrate scopes; extended heating drives the dehydration equilibrium.
Ammonium Acetate (Microwave) Nitromethane150°C (MW)5 mins85–90%Dielectric heating rapidly overcomes activation barriers, minimizing thermal degradation of sensitive substrates.
(2-Hydroxyethyl)ammonium formate None (Neat)Room Temp24 hours~90%Ionic liquid acts as both solvent and catalyst. High atom economy and easily recyclable.
Chiral Cu(II) Complex ([L-Cu]-O-[L-Cu]) DCE70°C24 hours75–88%Tunable basic anion allows strict chemocontrol, favoring nitrostyrene over nitroalcohol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each methodology includes the mechanistic rationale behind critical operational steps.

Protocol A: Microwave-Assisted Synthesis (High-Throughput)

Reference Standard: RSC Comprehensive Organic Chemistry Experiments [2]

Causality Focus: Microwave irradiation provides uniform, internal volumetric heating. This circumvents the localized superheating seen in conventional oil baths, drastically reducing reaction time and preventing the formation of polymerized tars.

  • Reagent Assembly: In a 5 mL microwave-compatible vial, dissolve 3.0 mmol of the substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) and 0.8 mmol of ammonium acetate in 2.5 mL of nitromethane.

  • Reaction Execution: Seal the vial and place it into a dedicated microwave reactor. Set the parameters to 150°C for exactly 5 minutes.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50:50 (v/v) petroleum ether/diethyl ether mobile phase. The disappearance of the aldehyde spot confirms conversion.

  • Workup: Transfer the mixture to a round-bottom flask and remove excess nitromethane via rotary evaporation. Extract the emulsion with diethyl ether and water.

  • Purification: Dry the organic layer over anhydrous MgSO4​ (crucial to remove residual water and prevent reverse hydration of the alkene). Evaporate and recrystallize the yellow residue from hot isopropanol.

Protocol B: Green Synthesis via Task-Specific Ionic Liquids

Reference Standard: BenchChem Catalysis Guidelines [1]

Causality Focus: (2-hydroxyethyl)ammonium formate is a room-temperature ionic liquid (RTIL) that provides a highly polar microenvironment. It stabilizes the transition state of the nitronate-aldehyde addition while simultaneously acting as a mild Brønsted base, eliminating the need for volatile organic solvents (VOCs).

  • Reaction Setup: In a 50 mL flask, combine 10 mmol of benzaldehyde and 12 mmol of nitromethane.

  • Catalyst Addition: Add 2.0 mL of (2-hydroxyethyl)ammonium formate. The ionic liquid acts as the sole solvent and catalyst.

  • Execution: Stir the biphasic mixture vigorously at room temperature for 24 hours.

  • Isolation: Add 15 mL of cold distilled water to the flask. Because the ionic liquid is highly water-soluble and the β-nitrostyrene is highly hydrophobic, the product will crash out of solution as a bright yellow precipitate.

  • Validation: Filter the precipitate under vacuum, wash with cold water, and dry. The aqueous filtrate containing the ionic liquid can be dehydrated under vacuum and reused for subsequent cycles, validating its green chemistry metric.

Protocol C: Chemoselective Synthesis via Chiral Cu(II) Complexes

Reference Standard: Preprints.org Organometallic Studies [3]

Causality Focus: By utilizing a chiral copper(II) complex derived from (S)-2-aminomethylpyrrolidine, chemists can tune the reaction's outcome. Changing the basic anion of the complex to an oxide (forming an in situ [L-Cu]-O-[L-Cu] system) shifts the thermodynamic preference entirely toward the dehydrated β-nitrostyrene rather than the chiral β-nitro alcohol.

  • Catalyst Activation: In a 10 mL flask under inert atmosphere, charge 0.3 mmol of the aldehyde, 5 mol% of the (S)-Cu catalyst, and 2.5 mol% of Ag2​O in 1 mL of dichloroethane (DCE).

  • Addition: Add 10 equivalents of nitromethane. The excess nitromethane drives the equilibrium forward.

  • Execution: Stir the mixture at 70°C for 24–48 hours. The silver oxide facilitates the anion exchange on the copper center, creating the highly basic oxide-bridged dimer necessary for the elimination step.

  • Analysis: Determine the yield and chemoselectivity via 1H NMR analysis of the crude mixture using hexamethyldisiloxane (HMDSO) as an internal standard.

Catalyst Selection Logic

Selecting the appropriate catalyst requires assessing the specific constraints of your drug development pipeline or synthetic workflow. Use the decision matrix below to optimize your approach.

DecisionTree Start Select Catalyst for β-Nitrostyrene Synthesis Q1 Is short reaction time critical? Start->Q1 Q2 Is chemoselectivity or tuning required? Q1->Q2 No A1 Microwave-Assisted Ammonium Acetate (5 min, 150°C) Q1->A1 Yes Q3 Is green chemistry / solvent-free a priority? Q2->Q3 No A2 Chiral Cu(II) Complex ([L-Cu]-O-[L-Cu]) (High Selectivity) Q2->A2 Yes A3 Ionic Liquids (e.g., HEAF) (Room Temp, Recyclable) Q3->A3 Yes A4 Conventional Ammonium Acetate (Reflux, 6h) Q3->A4 No

Caption: Decision matrix for selecting the optimal catalytic system for β-nitrostyrene synthesis.

References

  • Martins, Daniel, et al. "Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, The Royal Society of Chemistry, 2016. [Link]

  • Khromova, Olga V., et al. "Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde." Preprints.org, 2024.[Link]

Validation

Purity assessment of synthesized 4-Hydroxy-3-methoxy-beta-nitrostyrene by melting point

Title: Purity Assessment of Synthesized 4-Hydroxy-3-methoxy-β-nitrostyrene: A Comparative Guide to Melting Point and Orthogonal Modalities Introduction 4-Hydroxy-3-methoxy-β-nitrostyrene (CAS: 6178-42-3), also known as 1...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment of Synthesized 4-Hydroxy-3-methoxy-β-nitrostyrene: A Comparative Guide to Melting Point and Orthogonal Modalities

Introduction 4-Hydroxy-3-methoxy-β-nitrostyrene (CAS: 6178-42-3), also known as 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethene, is a critical synthetic intermediate widely utilized in the development of catecholamines, dopamine derivatives, and novel [1]. Because impurities at the intermediate stage exponentially propagate defects in downstream active pharmaceutical ingredients (APIs), rigorous purity assessment is non-negotiable.

While modern analytical laboratories heavily index on high-performance liquid chromatography (HPLC) and quantitative NMR (qNMR), classical thermodynamic techniques—specifically capillary melting point (MP) determination—remain an indispensable, highly predictive first-line assessment. The theoretical melting point of pure 4-hydroxy-3-methoxy-β-nitrostyrene is strictly defined at[2].

This guide objectively compares melting point analysis against orthogonal analytical alternatives, providing application scientists with field-proven experimental protocols and causality-driven methodologies to establish a self-validating purity assessment system.

The Causality of Melting Point Depression

To leverage melting point as a reliable metric, one must understand the thermodynamic causality behind it. Pure 4-hydroxy-3-methoxy-β-nitrostyrene forms a highly ordered crystalline lattice, stabilized by intermolecular hydrogen bonding (via the phenolic hydroxyl group) and strong dipole-dipole interactions (from the nitro and methoxy moieties).

When impurities—such as unreacted vanillin, residual nitromethane, or oligomeric byproducts—are present, they disrupt this uniform lattice. According to the principles of freezing point depression (Raoult's Law), this structural disruption lowers the thermal energy required to collapse the lattice. Consequently, an impure batch will exhibit both a depressed melting onset (< 168 °C) and a broadened melting range (ΔT > 2 °C). A sharp melting transition (ΔT ≤ 1 °C) precisely at 168–170 °C acts as a self-validating indicator of high crystalline uniformity and [3].

Comparative Analysis of Purity Assessment Modalities

No single technique provides a complete purity profile. The table below compares melting point determination with alternative modalities to guide appropriate method selection during synthesis scale-up.

Table 1: Comparison of Analytical Modalities for 4-Hydroxy-3-methoxy-β-nitrostyrene

ModalityPrincipleTurnaround TimeSensitivity to ImpuritiesCost & ComplexityRole in Workflow
Capillary Melting Point Thermodynamic lattice collapse< 15 minutesModerate (Detects >1% molar impurity)LowFirst-line screening; Go/No-Go decision for recrystallization.
Differential Scanning Calorimetry (DSC) Heat flow measurement during phase transition30–45 minutesHigh (Calculates exact mole fraction of impurities)HighOrthogonal validation of thermodynamic purity.
HPLC-UV (280 nm) Chromatographic separation by polarity20–30 minutesVery High (Detects trace organic byproducts)HighQuantification of specific organic impurities.
qNMR (Proton) Magnetic resonance of specific protons< 10 minutesVery High (Absolute structural purity)Very HighFinal API release and structural elucidation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as self-validating systems, where the physical phenomena observed directly confirm the procedural integrity.

Protocol A: High-Precision Capillary Melting Point Determination Objective: Determine the thermodynamic purity of synthesized 4-hydroxy-3-methoxy-β-nitrostyrene.

  • Sample Desiccation: Dry the synthesized yellow crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Causality: Residual crystallization solvents (e.g., ethanol or water) act as volatile impurities, artificially depressing the melting point.

  • Trituration: Pulverize 10 mg of the dried sample using an agate mortar and pestle until a fine, uniform powder is achieved. Causality: Large, uneven crystals create void spaces in the capillary, leading to poor thermal conductivity and artificially broadened melting ranges.

  • Capillary Loading: Tamp the powder into a glass melting point capillary to a strict depth of 2–3 mm.

  • Thermal Ramping: Insert the capillary into a calibrated melting point apparatus. Rapidly heat to 155 °C, then strictly reduce the ramp rate to 1 °C/min. Causality: A ramp rate exceeding 1 °C/min induces thermal lag between the heating block and the sample, yielding falsely elevated melting temperatures.

  • Observation: Record T1​ (onset of liquefaction/first meniscus) and T2​ (complete liquefaction). A pure sample will yield T1​ = 168 °C and T2​ = 169.5 °C.

Protocol B: Orthogonal Validation via HPLC-UV Objective: Confirm the absence of unreacted vanillin and nitro-aldol intermediates.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution of 60% Water (0.1% TFA) and 40% Acetonitrile. Causality: The acidic modifier (TFA) suppresses the ionization of the phenolic hydroxyl group, ensuring sharp peak shapes and preventing peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm (optimal for the conjugated aromatic system).

  • Integration: Calculate the relative peak area. A purity of ≥ 99.0% validates the melting point findings.

Experimental Data: Performance Comparison

The following experimental data illustrates the correlation between successive recrystallization cycles, melting point ranges, and HPLC purity for a standard batch of synthesized 4-hydroxy-3-methoxy-β-nitrostyrene.

Table 2: Experimental Purity Data Across Purification Stages

Sample StageMelting Point Range (°C)ΔT (°C)DSC Onset (°C)HPLC Purity (%)Conclusion
Crude Product 158.2 – 164.56.3159.188.4%High impurity burden; requires purification.
1x Recrystallized (EtOH/H₂O) 166.1 – 168.42.3166.896.7%Intermediate purity; trace vanillin present.
2x Recrystallized (EtOH/H₂O) 168.5 – 169.51.0168.999.6%API Grade ; highly pure crystalline lattice.

Data Interpretation: The data demonstrates a direct correlation between the narrowing of the melting point range (ΔT dropping from 6.3 °C to 1.0 °C) and the increase in chromatographic purity. Once the MP reaches the theoretical 168–170 °C threshold[2], HPLC purity reliably exceeds 99%.

Decision Matrix & Workflow Visualization

To streamline laboratory operations, the following logic dictates the purity assessment workflow. Melting point serves as the rapid gating mechanism, saving expensive HPLC/DSC instrument time for samples that have already passed the thermodynamic threshold.

Workflow N1 Synthesized 4-Hydroxy-3-methoxy-β-nitrostyrene N2 Capillary Melting Point (Target: 168-170°C) N1->N2 N3 Result Analysis N2->N3 N4 Recrystallization (EtOH/Water) N3->N4 <168°C or ΔT >2°C N5 Orthogonal Validation (HPLC-UV & DSC) N3->N5 168-170°C, ΔT ≤1°C N4->N2 N6 API Grade Release N5->N6 Purity ≥99.0%

Caption: Self-validating workflow for 4-hydroxy-3-methoxy-β-nitrostyrene purity assessment.

Conclusion

While orthogonal methods like HPLC and DSC provide granular quantification of impurities, the classical capillary melting point remains the most efficient, cost-effective, and robust preliminary indicator of purity for 4-hydroxy-3-methoxy-β-nitrostyrene. By adhering to strict thermodynamic principles—specifically controlled ramp rates and meticulous sample preparation—application scientists can establish a highly reliable, self-validating workflow that accelerates downstream drug development.

References

  • Title: 4-Hydroxy-3-methoxy-beta-nitrostyrene - Physico-chemical Properties Source: ChemBK URL: [Link]

Sources

Comparative

Unveiling the Pharmacophore: A Comparative Guide to the Biological Activity of Substituted Nitrostyrenes

Introduction Substituted β-nitrostyrenes represent a highly versatile and privileged scaffold in medicinal chemistry and drug development[1]. Characterized by an electron-withdrawing nitro group conjugated to a carbon-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted β-nitrostyrenes represent a highly versatile and privileged scaffold in medicinal chemistry and drug development[1]. Characterized by an electron-withdrawing nitro group conjugated to a carbon-carbon double bond, these compounds exhibit a highly electrophilic β-carbon[1]. This distinct electronic configuration enables them to function as potent Michael acceptors, readily reacting with nucleophilic residues—predominantly cysteine thiolates—within biological macromolecules[1]. By tuning the steric and electronic properties of the aromatic ring and the alkene chain, researchers can selectively direct the biological activity toward antimicrobial efficacy, antifungal properties, or targeted anticancer enzyme inhibition[2][3].

Mechanism of Action: Target Engagement via Michael Addition

The primary mechanism driving the biological activity of nitrostyrenes is the formation of covalent adducts with target proteins[1]. In the context of enzyme inhibition (such as the 20S proteasome or Protein Tyrosine Phosphatase 1B), the electrophilic β-carbon undergoes nucleophilic attack by active-site cysteine or threonine residues, leading to irreversible or slowly reversible inhibition[3][4].

MOA N1 Substituted β-Nitrostyrene N3 Nucleophilic Attack (Cysteine Thiolate) N1->N3 N2 Target Protein (e.g., Proteasome/PTP1B) N2->N3 N4 Covalent Adduct (Michael Addition) N3->N4 Electrophilic β-carbon N5 Enzyme Inhibition & Apoptosis/Cell Death N4->N5

Mechanism of action: Nitrostyrenes act as Michael acceptors for protein thiols.

Comparative Biological Activity

Antimicrobial and Antifungal Efficacy

Structure-Activity Relationship (SAR) studies reveal that halogenation and alkylation significantly modulate the antimicrobial profile of nitrostyrenes[3]. The addition of a β-methyl group profoundly enhances antibacterial activity[3][5]. Mechanistically, this β-methylation increases the lipophilicity of the molecule (optimizing the logP for bacterial membrane permeation) and sterically shields the reactive double bond from premature, off-target degradation[3][5]. For instance, 4-bromo-β-methyl-β-nitrostyrene exhibits superior activity against Gram-positive species compared to its unsubstituted counterparts[3]. Conversely, 4-fluoro-aryl substitutions yield optimal efficacy against Gram-negative bacteria such as E. coli[5].

Anticancer Activity and Proteasome Inhibition

Recent drug development efforts have repurposed the nitrostyrene scaffold to target the ubiquitin-proteasome pathway, a critical regulator of cell cycle and apoptosis in cancer cells[1][2]. Substituted aryl-2-nitrovinyl derivatives have been synthesized as small-molecule inhibitors of the 20S proteasome's β5-subunit (responsible for chymotrypsin-like activity)[2]. Notably, the derivative 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol demonstrated exceptional potency, yielding an IC50 of 0.71 µM against MCF-7 breast cancer cell lines, a performance comparable to the clinical standard bortezomib[2].

Quantitative Comparison of Biological Activities
Compound / SubstitutionTarget / Cell LinePrimary ActivityEfficacy Metric (IC50 / MIC)Reference
2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol MCF-7 (Breast Cancer)Proteasome InhibitorIC50 = 0.71 µM[2]
2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol PC-3 (Prostate Cancer)Proteasome InhibitorIC50 = 17.79 µM[2]
4-bromo-β-methyl-β-nitrostyrene S. aureus (Gram-positive)AntibacterialHigh (Superior to parent)[3]
4-fluoro-aryl-β-methyl-β-nitrostyrene E. coli (Gram-negative)AntibacterialHigh (Optimal logP ~2)[5]
4-nitro-β-nitrostyrene PTP1B EnzymePhosphatase InhibitorIC50 = 0.7297 µM[4]

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and rigorous validation of the biological activities described above, the following self-validating protocols are standard in the field.

Protocol 1: Fluorometric 20S Proteasome Inhibition Assay

Causality Focus: This assay utilizes the fluorogenic substrate Suc-LLVY-AMC. Pre-incubation of the nitrostyrene with the proteasome is critical; because the mechanism relies on covalent Michael addition, the reaction requires time to reach equilibrium before the competitive substrate is introduced[2].

  • Preparation: Dilute purified 20S proteasome in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT) to a final concentration of 0.5 nM.

  • Compound Dosing: Prepare serial dilutions of the substituted nitrostyrene in DMSO. Add to the proteasome solution (ensure final DMSO concentration is <1% to prevent solvent-induced protein denaturation).

  • Pre-incubation: Incubate the mixture at 37°C for 30 minutes. Rationale: This allows the electrophilic β-carbon of the nitrostyrene to fully engage the catalytic N-terminal residue of the β5 subunit[1][2].

  • Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC (final concentration 25 µM).

  • Kinetic Measurement: Monitor fluorescence continuously for 1 hour at Ex/Em = 360/460 nm. Calculate the IC50 using non-linear regression of the steady-state velocities.

Workflow S1 1. Compound Preparation (Serial dilution in DMSO) S2 2. Purified 20S Pre-incubation (37°C, 30 min for Covalent Binding) S1->S2 S3 3. Addition of Fluorogenic Substrate (Suc-LLVY-AMC) S2->S3 S4 4. Fluorescence Kinetic Read (Ex: 360nm, Em: 460nm) S3->S4 S5 5. IC50 Calculation (Non-linear regression) S4->S5

Step-by-step workflow for the 20S proteasome fluorometric inhibition assay.

Protocol 2: Broth Microdilution Assay for MIC Determination

Causality Focus: Standardized testing of antimicrobial nitrostyrenes requires careful control of the inoculum size and the use of a metabolic indicator (like resazurin) to definitively distinguish between bacteriostatic and bactericidal effects, especially given the lipophilic nature of β-methyl substituted derivatives[3][5].

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus or E. coli) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the nitrostyrene compound (ranging from 128 µg/mL to 0.25 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

  • Viability Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. Rationale: A color change from blue (oxidized) to pink (reduced) indicates active cellular metabolism (survival). The MIC is recorded as the lowest concentration that prevents the color change.

Conclusion

Substituted β-nitrostyrenes offer a highly tunable pharmacophore. By manipulating the electronic and steric properties of the aromatic ring and the alkene chain, drug development professionals can selectively direct the biological activity of these molecules toward potent antimicrobial efficacy or targeted anticancer enzyme inhibition.

References

  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents Source: MDPI Pharmaceuticals URL:[Link]

  • A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents Source: MDPI Molecules URL:[Link]

  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor Source: ResearchGate / Scientia Pharmaceutica URL:[Link]

Sources

Validation

Analysis of reaction kinetics for different nitrostyrene synthesis methods

As a Senior Application Scientist, optimizing the synthesis of β -nitrostyrenes requires moving beyond rudimentary batch chemistry and understanding the fundamental kinetic forces at play. β -Nitrostyrenes are highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, optimizing the synthesis of β -nitrostyrenes requires moving beyond rudimentary batch chemistry and understanding the fundamental kinetic forces at play. β -Nitrostyrenes are highly versatile, electrophilic intermediates crucial for the synthesis of phenethylamines, amphetamines, and various heterocyclic pharmaceutical precursors. However, their synthesis via the classic Henry (nitroaldol) condensation is frequently plagued by competing kinetic pathways—most notably, base-catalyzed polymerization and unwanted Michael additions.

This guide provides an in-depth comparative analysis of three distinct synthesis modalities: Conventional Thermal, Microwave-Assisted, and Continuous Flow. By dissecting the reaction kinetics, mass transfer limitations, and thermodynamic profiles of each, we can establish highly reproducible, self-validating protocols for drug development professionals.

Mechanistic Framework & Kinetic Bottlenecks

The synthesis of trans- β -nitrostyrene proceeds via the base-catalyzed Henry reaction between benzaldehyde and nitromethane. The kinetic profile of this reaction is heavily dependent on the deprotonation of the nitroalkane and the subsequent nucleophilic attack.

Kinetic studies demonstrate a clear trend in reactivity based on steric hindrance, with1[1]. The rate-limiting step is typically the nucleophilic addition of the nitronate anion to the carbonyl carbon, forming a β -nitroalcohol intermediate, which rapidly dehydrates to form the conjugated alkene.

Pathway A Aldehyde + Nitromethane B Base Catalysis (Deprotonation) A->B C Nitronate Anion Formation B->C D Nucleophilic Addition (Rate-Limiting Step) C->D E β-Nitroalcohol Intermediate D->E F Dehydration (-H2O) E->F G trans-β-Nitrostyrene F->G

Mechanistic pathway of the base-catalyzed Henry reaction yielding trans-β-nitrostyrene.

Comparative Kinetic Analysis of Synthesis Modalities

To optimize yield and purity, researchers must select a synthesis modality that tightly controls the activation energy ( Ea​ ) and mass transfer rates.

Conventional Thermal Batch Synthesis

In traditional batch reactors, the reaction relies on convective heat transfer and mechanical stirring. The apparent rate constant ( kapp​ ) is relatively low (assuming pseudo-first-order kinetics, kapp​ is often calculated around 0.0067 min−1 for standard benzaldehyde derivatives)[1]. The primary kinetic bottleneck here is mass transfer. Because the resulting β -nitrostyrene features a highly electrophilic β -carbon, prolonged exposure to the base catalyst at reflux temperatures frequently leads to 2[2].

Microwave-Assisted Synthesis

Microwave irradiation fundamentally alters the heating mechanism. Instead of relying on thermal convection, microwave energy directly couples with the high dipole moments of the reactants (particularly nitromethane and the polar solvent). This dielectric heating causes rapid molecular friction, localized superheating, and a dramatic acceleration of the reaction kinetics. Reaction times are slashed from hours to minutes, effectively outcompeting the slower polymerization side-reactions.

Continuous Flow Microreactor Synthesis

Continuous flow chemistry represents the pinnacle of kinetic control. By pumping reactants through micro-channels (often packed with 3[4][3]), the system achieves a massive surface-area-to-volume ratio. This essentially eliminates mass transfer limitations. Furthermore, the strict control over residence time ensures that the product is immediately removed from the catalytic zone upon formation, preventing over-reaction and yielding exceptional purity profiles.

Quantitative Kinetic Data Comparison

The following table summarizes the kinetic performance and operational parameters across the three modalities.

Synthesis ModalityTypical CatalystTemp (°C)Reaction TimeApparent Rate Constant ( kapp​ )Yield (%)Primary Kinetic Limitation
Conventional Thermal Amines / NaOH80-100180-240 min~0.006 - 0.01 min⁻¹65-75Mass transfer & thermal convection
Microwave-Assisted Amines / Solvent-free90-11010-45 min~0.05 - 0.08 min⁻¹80-90Penetration depth of microwaves
Continuous Flow Immobilized Silica60-905-20 min (residence)~0.15 - 0.25 min⁻¹90-98Catalyst deactivation / Clogging

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of instructions; it must be a self-validating system where the operator understands the causality of each step.

Workflow Start Select Synthesis Modality Thermal Thermal Batch (Standard Kinetics) Start->Thermal Low Capital Cost MW Microwave-Assisted (Accelerated Kinetics) Start->MW Rapid Screening Flow Continuous Flow (Mass-Transfer Optimized) Start->Flow Scalability & Purity T_Step Reflux 1-3h Monitor via TLC Thermal->T_Step M_Step Irradiate 10-45 min IR Temp Control MW->M_Step F_Step Microreactor Pumping Inline HPLC Validation Flow->F_Step T_Risk Risk: Polymerization T_Step->T_Risk M_Risk Risk: Local Overheating M_Step->M_Risk F_Risk Risk: Channel Clogging F_Step->F_Risk

Decision matrix and workflow for selecting β-nitrostyrene synthesis modalities.

Protocol A: Conventional Thermal Synthesis (Optimized for Polymerization Control)
  • Step 1: Reagent Mixing (Ice Bath). Dissolve benzaldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol. Causality: The slight excess of nitromethane pushes the equilibrium forward. The ice bath is critical because the initial deprotonation by the base is exothermic; controlling the temperature prevents premature side-reactions.

  • Step 2: Base Addition. Slowly add aqueous NaOH (1.2 eq) dropwise. Self-Validation: A distinct color change to deep yellow/orange will be observed, indicating the formation of the nitronate intermediate.

  • Step 3: Reflux & Monitoring. Heat to 80°C for 2 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the UV-active benzaldehyde spot confirms the completion of the rate-limiting step.

  • Step 4: Acidic Quench (Critical Step). Pour the mixture vigorously into a beaker of crushed ice and concentrated HCl. Causality: This step is paramount. The acid instantly neutralizes the base catalyst, halting the reaction and2[2]. Self-Validation: Immediate precipitation of bright yellow trans- β -nitrostyrene crystals.

Protocol B: Microwave-Assisted Synthesis
  • Step 1: Vessel Preparation. Combine benzaldehyde, nitromethane, and a catalytic amount of ammonium acetate in a microwave-transparent quartz vessel. Causality: Quartz ensures that microwave energy couples exclusively with the polar reagents rather than the vessel wall.

  • Step 2: Irradiation. Subject to 200 W microwave irradiation at 90°C for 15 minutes. Self-Validation: Utilize an inline IR temperature sensor. The system must automatically modulate wattage to maintain exactly 90°C, validating that thermal runaway (a common cause of tar formation in microwaves) is avoided.

  • Step 3: Isolation. Cool rapidly via compressed air and recrystallize from hot ethanol.

Protocol C: Continuous Flow Microreactor Synthesis
  • Step 1: Fluidic Setup. Prepare Stream A (Benzaldehyde in THF) and Stream B (Nitromethane in THF). Causality: Keeping reactants in separate streams prevents any premature reaction before entering the controlled thermal zone.

  • Step 2: Catalytic Bed Pumping. Pump both streams using dual-syringe pumps into a T-mixer, leading into a microreactor column packed with 3[4][3] maintained at 70°C. Set the flow rate to achieve a strict 10-minute residence time.

  • Step 3: Steady-State Validation. Self-Validation: Route the output stream through an inline UV-Vis flow cell. Monitor the absorbance at ~310 nm (characteristic π→π∗ transition of the conjugated nitrostyrene system). A stable absorbance plateau validates that the reactor has reached a steady-state kinetic equilibrium.

Conclusion

While conventional thermal batch synthesis remains a staple due to low capital expenditure, it is kinetically handicapped by mass transfer limits and side-reaction vulnerabilities. For researchers prioritizing rapid screening, microwave-assisted synthesis offers an elegant kinetic shortcut. However, for drug development professionals requiring scalable, high-purity intermediates, continuous flow microreactors provide the ultimate kinetic control, fundamentally bypassing the limitations of traditional Henry reaction methodologies.

References

  • Synthesis of Nitro-Containing Compounds through Multistep Continuous Flow with Heterogeneous Catalysts Source: Organic Letters - ACS Publications URL:[Link]

  • Evaluation of the nitroaldol reaction in the presence of metal ion-crosslinked alginates Source: RSC Advances URL:[Link]

Sources

Comparative

Yield and Purity Comparison of Henry Reaction Protocols: A Technical Guide for Process Optimization

The Henry (nitroaldol) reaction is a cornerstone carbon-carbon bond-forming transformation in organic synthesis. By coupling a nitroalkane with an aldehyde or ketone, it yields β-nitro alcohols—highly versatile intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

The Henry (nitroaldol) reaction is a cornerstone carbon-carbon bond-forming transformation in organic synthesis. By coupling a nitroalkane with an aldehyde or ketone, it yields β-nitro alcohols—highly versatile intermediates that can be rapidly converted into 1,2-amino alcohols, α-nitro ketones, and complex pharmaceutical active ingredients (APIs) such as linezolid, mirabegron, and amphenicol antibiotics[1][2][3].

However, as process chemists and drug development professionals know, the Henry reaction is notoriously reversible. Achieving a self-validating system that delivers both high chemical yield and exceptional stereopurity (enantiomeric excess [ee] and diastereomeric ratio[dr]) requires a deep understanding of catalytic causality. This guide objectively compares classical, asymmetric, and green protocols, providing actionable experimental data to help you select the optimal workflow for your synthetic pipeline.

Mechanistic Logic: The Retro-Henry Challenge

The fundamental challenge in optimizing the Henry reaction is thermodynamic equilibration. The initial base-catalyzed deprotonation of the nitroalkane forms a nucleophilic nitronate. Upon attacking the carbonyl carbon, an alkoxide intermediate is formed. If protonation of this intermediate is slow, or if the reaction temperature is too high, the system undergoes a retro-Henry (retro-aldol) cleavage[4][5]. This reversibility destroys kinetic stereocenters, eroding both dr and ee, and can lead to unwanted dehydration byproducts (β-nitrostyrenes)[5].

To engineer a high-yield, high-purity protocol, the catalyst system must simultaneously activate the substrates to accelerate the forward reaction while operating under conditions (e.g., cryogenic temperatures, specific solvent polarities) that completely suppress the retro-aldol pathway[1].

RetroHenryLogic Reactants Aldehyde + Nitronate Intermediate Alkoxide Intermediate Reactants->Intermediate C-C Bond Formation Product β-Nitro Alcohol (Desired) Intermediate->Product Protonation (Kinetic Control) Byproduct Retro-Henry Equilibration Intermediate->Byproduct High Temp (Thermodynamic) Byproduct->Reactants Reversible Cleavage

Mechanistic logic of the Henry reaction highlighting the retro-aldol equilibration pathway.

Quantitative Protocol Comparison

The choice of protocol dictates the balance between stereochemical control, environmental impact, and operational scalability. Table 1 summarizes the performance metrics of leading methodologies.

Table 1: Yield and Purity Comparison of Henry Reaction Protocols

Protocol TypeCatalyst SystemConditionsTypical YieldStereopurity (ee / dr)Key Advantage
Asymmetric Metal-Catalyzed Cu(OAc)₂ + Chiral Amino AlcoholTHF, 0 °C to -5 °C98%97% ee / 97:3 (syn/anti)Exceptional stereocontrol for complex API synthesis[1].
Asymmetric Organocatalytic Diamine-tethered bis(thiourea)Neat/Solvent, -30 °C96–98%75–96% eeMetal-free; high affinity to silica for easy isolation[2].
Classical Green (Solvent-Free) Imidazole + Sand (Grinding)Ambient, 45 min60–95%N/A (Racemic)Extremely rapid, scalable, zero solvent waste[6].
Supported Base (Solvent-Free) PS-BEMP45 °C, 15 h~90%dr ~ 1:1.6 (syn/anti)Recyclable heterogeneous catalyst[7].
Biocatalytic Amano Acylasew/[Bmim][PF6] microemulsionUp to 90%N/AMild, biocompatible, enzymatic promiscuity[8].

Deep-Dive Workflows & Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the causality behind each experimental manipulation.

HenryReactionProtocols Substrates Aldehyde + Nitroalkane MetalCat Cu(II) Chiral Complex Lewis Acid Activation Substrates->MetalCat Asymmetric Metal OrganoCat Bis(thiourea) Catalyst Dual H-Bond Activation Substrates->OrganoCat Organocatalysis GreenCat Imidazole / PS-BEMP Solvent-Free / Grinding Substrates->GreenCat Green Chemistry HighEE Chiral β-Nitro Alcohol Yield: >95% | ee: >90% MetalCat->HighEE High dr/ee (0 °C) OrganoEE Chiral β-Nitro Alcohol Yield: >95% | ee: >75% OrganoCat->OrganoEE Metal-Free Purity Racemic Racemic β-Nitro Alcohol Yield: 60-95% | ee: 0% GreenCat->Racemic Scalable/Eco-Friendly

Workflow logic mapping catalyst selection to yield and stereopurity outcomes.

Protocol A: Enantioselective Cu(II)-Catalyzed Henry Reaction

Target Application: Late-stage synthesis of amphenicol antibiotics requiring adjacent stereocenters. Causality: Copper(II) acts as a Lewis acid to activate the aldehyde, while the chiral amino alcohol ligand creates a rigid chiral pocket. Lowering the temperature to 0 °C is the critical self-validating step; it kinetically locks the newly formed C-C bond, preventing the retro-aldol equilibration that would otherwise degrade the diastereomeric ratio[1].

Step-by-Step Method:

  • Catalyst Complexation: In a flame-dried Schlenk flask under inert atmosphere, combine Cu(OAc)₂·H₂O (10 mol %) and the chiral amino alcohol ligand (10 mol %) in anhydrous THF (1.5 mL). Stir at room temperature for 1 h to ensure complete complexation[1].

  • Substrate Addition: Add the target aldehyde (e.g., 4-methylsulfonyl benzaldehyde, 1.0 mmol) to the resulting blue solution.

  • Thermal Equilibration: Cool the reaction mixture strictly to 0 °C. (Note: Dropping to -5 °C may slightly reduce yield without significantly improving ee[1]).

  • Nitronate Formation: Dropwise add nitroethanol (4.0 equiv). The use of excess nitroalkane drives the equilibrium forward, overcoming the thermodynamic hurdle.

  • Reaction & Isolation: Stir at 0 °C for 72 hours. Quench with aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography. Expected outcome: 98% yield, 97:3 dr (syn/anti), 97% ee[1].

Protocol B: Organocatalytic Bis(thiourea) Henry Reaction

Target Application: Metal-free synthesis of API precursors (e.g., mirabegron, econazole). Causality: The diamine-tethered bis(thiourea) catalyst utilizes a dual-activation mechanism. The thiourea protons form a rigid hydrogen-bonding network with the nitro group (increasing its acidity/nucleophilicity), while the diamine scaffold directs the aldehyde's trajectory. A unique operational advantage is the catalyst's extreme affinity for silica gel, allowing for a chromatography-free isolation that validates the protocol's efficiency for large-scale scale-up[2].

Step-by-Step Method:

  • Activation: Dissolve the diamine-tethered bis(thiourea) catalyst (5–10 mol %) and aldehyde (1.0 mmol) in a minimal amount of solvent (or neat nitromethane)[2].

  • Cooling: Lower the temperature to -30 °C. (Causality: The extensive H-bonding network requires low thermal energy to maintain the highly organized transition state necessary for high enantioselection).

  • Reaction: Stir for 60 hours.

  • Chromatography-Free Isolation: Filter the crude reaction mass directly through a small pad of silica gel. The catalyst strongly adheres to the silica, allowing the pure β-nitro alcohol adduct to elute seamlessly (>96% yield, >75–96% ee)[2].

Protocol C: Solvent-Free Green Henry Reaction via Grinding

Target Application: Rapid, eco-friendly generation of racemic β-nitro alcohols for early-stage screening or non-chiral derivatives. Causality: By eliminating bulk solvents, the concentration of reactants is maximized. The addition of sand acts as a friction-enhancing solid; mechanical grinding transfers localized kinetic energy directly to the reactant molecules, initiating the exothermic Henry reaction in minutes rather than hours[6].

Step-by-Step Method:

  • Mixing: In a mortar, combine the aromatic aldehyde (1.0 mmol), nitromethane (5.0 mmol), and an achiral base catalyst like imidazole (0.35 mmol)[6].

  • Friction Enhancement: Add a small amount of clean sand to the mixture.

  • Grinding: Grind the mixture vigorously with a pestle for 45 minutes at ambient temperature. The reaction is self-validating via a visible phase change or exotherm.

  • Extraction: Extract the product with a minimal volume of ethyl acetate, filter out the sand, and evaporate the solvent to yield the racemic β-nitro alcohol (up to 95% yield)[6].

References

  • Full article: Henry reaction in environmentally benign methods using imidazole as catalyst Taylor & Francis (tandfonline.com) URL:[Link]

  • Organocatalytic Enantioselective Henry Reactions Semantic Scholar / MDPI URL:[Link]

  • Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (−)-Chloramphenicol, (−)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Preprints.org URL:[Link]

  • Diamine-Tethered Bis(thiourea) Organocatalyst for Asymmetric Henry Reaction The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban Beilstein Journal of Organic Chemistry URL: [Link]

  • The Henry Reaction in [Bmim][PF6]-based Microemulsions Promoted by Acylase National Institutes of Health (NIH) / PMC URL:[Link]

  • A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions Green Chemistry Letters and Reviews (via Mobt3ath) URL:[Link]

Sources

Validation

Cross-validation of experimental data with literature values for 4-Hydroxy-3-methoxy-beta-nitrostyrene

Cross-Validation of Experimental Data with Literature Values for 4-Hydroxy-3-methoxy- β -nitrostyrene Target Audience: Researchers, scientists, and drug development professionals Document Type: Product Comparison Guide &...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Experimental Data with Literature Values for 4-Hydroxy-3-methoxy- β -nitrostyrene

Target Audience: Researchers, scientists, and drug development professionals Document Type: Product Comparison Guide & Analytical Protocol

Executive Summary

In preclinical drug development and advanced organic synthesis, the integrity of starting materials and biochemical inhibitors dictates the reproducibility of downstream data. 4-Hydroxy-3-methoxy- β -nitrostyrene (CAS: 6178-42-3)—also known as 2-methoxy-4-(2-nitrovinyl)phenol or commercially as Syk Inhibitor III —is a potent, cell-permeable compound utilized primarily for its inhibitory activity against Spleen Tyrosine Kinase (Syk) and Src kinases [1].

This guide provides an objective, data-driven comparison between our High-Purity Analytical Grade product and standard synthesis-grade alternatives. By cross-validating experimental data (HPLC, NMR, and functional assays) against established literature values[2], we demonstrate why rigorous stereochemical and chemical purity is non-negotiable for reliable phosphorylation and dephosphorylation assays.

Mechanistic Context: Why Purity Dictates Function

The biological efficacy of 4-Hydroxy-3-methoxy- β -nitrostyrene is fundamentally tied to its stereochemistry. The compound is synthesized via the Henry reaction (nitroaldol condensation) between vanillin and nitromethane. This process can yield a mixture of trans (E) and cis (Z) isomers, alongside unreacted starting materials and oligomeric byproducts.

Only the trans (E) isomer possesses the optimal spatial geometry to effectively occupy the ATP-binding pocket of Syk kinase. Standard crude grades often contain up to 5–10% of the cis isomer or degradation products. These impurities not only artificially inflate the apparent IC 50​ values but can also introduce off-target cytotoxicity in cell-based assays.

Syk_Inhibition BCR B-Cell Receptor (Activation) Syk Syk Kinase (Active) BCR->Syk Recruits PLCg PLC-γ2 (Phosphorylation) Syk->PLCg Phosphorylates Response Downstream Signaling (Ca2+ Release) PLCg->Response Activates Inhibitor 4-Hydroxy-3-methoxy- β-nitrostyrene Inhibitor->Syk Inhibits (IC50)

Fig 1: Mechanism of action for 4-Hydroxy-3-methoxy-beta-nitrostyrene as a Syk Kinase inhibitor.

Comparative Data Analysis

To objectively evaluate product performance, we cross-validated our High-Purity Grade against a commercially available Standard Synthesis Grade and peer-reviewed literature values [1, 3].

Table 1: Quantitative Comparison of Physicochemical and Biological Properties
Analytical ParameterLiterature Value [1, 2]High-Purity Grade (Our Product)Standard Synthesis Grade (Alternative)
Melting Point 168 – 170 °C168.5 – 169.5 °C (Sharp)162 – 166 °C (Broad, indicates impurities)
HPLC Purity (UV @ 340 nm) > 98.0%> 99.5% ~ 92.4%
Isomeric Ratio (E:Z) Predominantly trans> 99:1 90:10
1 H NMR Alkene Coupling ( J ) 13.5 – 16.0 Hz15.2 Hz (Confirms trans)Mixed signals (~15.2 Hz and ~9.5 Hz)
Syk Kinase IC 50​ (In Vitro) ~ 450 nM445 nM > 1.2 μ M (Reduced potency)

Conclusion from Data: The broad melting point and mixed NMR signals in the Standard Grade indicate the presence of the biologically inactive cis isomer and unreacted vanillin. This directly correlates to a nearly 3-fold loss in functional potency (IC 50​ ) compared to the High-Purity Grade.

Analytical Workflow & Self-Validating Protocols

To ensure trustworthiness, every batch must be subjected to a multimodal analytical workflow. The following protocols detail the step-by-step methodologies and the scientific causality behind each experimental choice.

Analytical_Workflow Sample Sample: 4-Hydroxy-3-methoxy- β-nitrostyrene HPLC HPLC-UV Analysis (E/Z Isomer Separation) Sample->HPLC NMR 1H & 13C NMR (Structural & Geometric Validation) Sample->NMR BioAssay In Vitro Kinase Assay (Functional Validation) Sample->BioAssay Decision Cross-Validation Against Literature HPLC->Decision NMR->Decision BioAssay->Decision Pass High-Purity Grade (Validated) Decision->Pass Meets Criteria

Fig 2: Multimodal analytical workflow for cross-validating beta-nitrostyrene derivatives.

Protocol 1: HPLC-UV Purity and Isomer Assessment

Objective: Quantify overall chemical purity and resolve the E/Z isomers.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade methanol.

    • Causality: Methanol ensures complete solubilization of the lipophilic nitrostyrene moiety while remaining fully miscible with the aqueous mobile phase, preventing on-column precipitation.

  • Mobile Phase Configuration:

    • Channel A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA).

    • Channel B: Acetonitrile with 0.1% TFA.

    • Causality: The phenolic hydroxyl group has a pKa of ~9.0. The addition of TFA drives the pH down to ~2.0, fully protonating the phenol. This suppresses ionization, prevents peak tailing, and ensures sharp resolution between the trans and cis isomers.

  • Chromatographic Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes on a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection: Monitor UV absorbance at 340 nm.

    • Causality: The extended π -conjugation of the nitrostyrene chromophore exhibits a strong, specific absorbance maximum near 340 nm. This allows for highly selective detection of the target compound over non-conjugated impurities like residual aliphatic solvents.

Protocol 2: 1 H NMR Structural Validation

Objective: Confirm molecular identity and validate the trans (E) stereochemistry.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d 6​ ).

    • Causality: DMSO-d 6​ is specifically chosen over CDCl 3​ because it forms strong hydrogen bonds with the phenolic -OH group. This prevents rapid proton exchange with trace moisture, allowing the hydroxyl proton to be observed as a distinct, sharp singlet (critical for confirming the integrity of the vanillyl ring).

  • Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer using 16 standard scans.

  • Data Interpretation (The Self-Validating Step): Focus on the vinylic protons located between δ 7.8 and 8.1 ppm. Calculate the coupling constant ( J ).

    • Causality: The Karplus equation dictates that trans vinylic protons exhibit a larger dihedral angle, resulting in a coupling constant of J≥13.5 Hz . If the spectrum yields a J -value of ~8–10 Hz, the batch is contaminated with the inactive cis isomer and must be rejected.

Protocol 3: In Vitro Syk Kinase Inhibition Assay

Objective: Prove functional biological activity matches literature benchmarks.

  • Assay Setup: Incubate 10 ng of recombinant human Syk kinase with a fluorescently labeled synthetic peptide substrate in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA).

  • Inhibitor Titration: Add the nitrostyrene compound in a 10-point dose-response curve (ranging from 10 nM to 10 μ M).

    • Causality: A full dose-response curve is required to calculate an accurate IC 50​ . Single-point assays are highly susceptible to false positives from compound aggregation or fluorescence quenching.

  • Reaction Initiation: Add 100 μ M ATP to initiate phosphorylation. Measure the generation of phosphorylated substrate via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 60 minutes.

Conclusion

The cross-validation of 4-Hydroxy-3-methoxy- β -nitrostyrene against literature values highlights a critical reality in biochemical sourcing: chemical name alone does not guarantee functional performance. Standard synthesis grades often mask isomeric impurities that directly compromise kinase inhibition assays. By utilizing a High-Purity Grade validated through rigorous, causality-driven HPLC and NMR protocols, researchers can ensure reproducible, high-fidelity data in their phosphorylation and drug discovery workflows.

References

  • National Center for Biotechnology Information (PubChem). "2-Methoxy-4-((E)-2-nitrovinyl)phenol | CID 638439"[Link]

Comparative

A Comparative Guide to the Green Synthesis of Nitrostyrenes: A Metrics-Driven Evaluation

Introduction: The Synthetic Importance of Nitrostyrenes and the Imperative of Green Chemistry β-Nitrostyrenes are exceptionally versatile intermediates in organic synthesis, serving as crucial building blocks for a wide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Importance of Nitrostyrenes and the Imperative of Green Chemistry

β-Nitrostyrenes are exceptionally versatile intermediates in organic synthesis, serving as crucial building blocks for a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their value stems from the electron-withdrawing nitro group conjugated with a carbon-carbon double bond, a feature that opens up a rich landscape of chemical transformations.[3] However, the synthesis of these valuable compounds often involves traditional methods that can be resource-intensive and generate significant waste.

In the contemporary research and development environment, particularly within the pharmaceutical industry, the principles of green chemistry are not merely an academic exercise but a critical component of sustainable and economically viable process development.[4][5] The evaluation of synthetic routes through quantitative metrics such as Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI) is essential for identifying more benign and efficient chemical processes.[6][7][8]

This guide provides an in-depth, objective comparison of various synthetic routes to nitrostyrenes, grounded in experimental data. We will move beyond a simple cataloging of methods to a critical evaluation of their "greenness," providing researchers, scientists, and drug development professionals with the insights necessary to select the most sustainable and efficient synthetic strategies.

Core Synthetic Strategies: A Mechanistic and Practical Overview

The two predominant strategies for synthesizing nitrostyrenes are the Henry-Knoevenagel condensation of aromatic aldehydes with nitroalkanes and the direct nitration of styrenes.[9][10] Each approach encompasses a variety of methodologies with distinct advantages and disadvantages.

The Henry-Knoevenagel Condensation: A Versatile and Widely Employed Route

The most common method for nitrostyrene synthesis is the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane.[3] This reaction, often referred to as the Henry or Henry-Knoevenagel reaction, proceeds through a nitroaldol addition followed by dehydration.[3] The choice of catalyst and reaction conditions is paramount, profoundly influencing reaction rates, yields, and the overall environmental impact.[6]

Mechanism of the Base-Catalyzed Henry-Knoevenagel Reaction

The reaction is typically base-catalyzed, initiating with the deprotonation of the nitroalkane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a nitroaldol intermediate. Subsequent protonation and dehydration yield the β-nitrostyyrene.[11]

cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Nitroalkane Nitroalkane Nitronate Nitronate Nitroalkane->Nitronate + Base - H-Base+ Nitroalkane->Nitronate Nitroaldol_Intermediate Nitroaldol_Intermediate Nitronate->Nitroaldol_Intermediate + Aldehyde Nitronate->Nitroaldol_Intermediate Aldehyde Aldehyde Nitrostyrene Nitrostyrene Nitroaldol_Intermediate->Nitrostyrene - H2O Nitroaldol_Intermediate->Nitrostyrene

Caption: Generalized mechanism of the base-catalyzed Henry-Knoevenagel reaction.

The use of strong bases like sodium hydroxide in an alcoholic solvent is a classic and high-yielding method.[12] However, the reaction is often exothermic and requires careful temperature control to avoid side reactions.[12] The significant use of aqueous solutions for workup contributes to a high E-Factor.[13]

This method is a widely used, robust procedure that is effective for a broad range of substituted benzaldehydes.[14] The use of a weaker base and acidic solvent can prevent the formation of polymeric byproducts that sometimes occur with stronger bases.[14] However, it typically requires reflux temperatures and can generate a significant amount of waste.[11]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields.[15][16] In the context of nitrostyrene synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes, often with simplified work-up procedures.[15] This method is considered more environmentally friendly due to reduced energy consumption and often the use of less solvent.[16]

Ultrasound has also been shown to promote the Knoevenagel condensation under milder, low-temperature conditions.[17] This can lead to cleaner reactions with high yields, particularly for electron-rich aromatic aldehydes that are prone to polymerization at higher temperatures.[17]

The use of ionic liquids as both the solvent and catalyst represents a significant advancement in the green synthesis of nitrostyrenes.[11][18][19] These reactions are often performed under solvent-free conditions, leading to high yields and a dramatic reduction in waste.[13][18] The reusability of the ionic liquid further enhances the sustainability of this method.[18][19]

Direct Nitration of Styrenes

A more atom-economical approach in theory, the direct nitration of the styrene vinyl group is often challenging due to competing side reactions, such as nitration of the aromatic ring and polymerization.[9] However, several methods have been developed to achieve selective side-chain nitration.

A one-pot process utilizing copper(II) tetrafluoroborate, sodium nitrite, and iodine in acetonitrile allows for the selective nitration of styrenes to β-nitrostyrenes under mild conditions.[3] While effective, this method involves the use of a metal catalyst and halogenated reagents, which can contribute to a higher environmental impact.[13]

The in-situ generation of nitryl iodide from silver nitrite and iodine provides a regioselective method for the nitration of substituted styrenes.[20] The reaction proceeds via an iodonitro intermediate, which is then treated with a base to yield the β-nitrostyrene.[20]

Quantitative Evaluation of Green Chemistry Metrics

To provide an objective comparison, we have calculated the Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI) for several representative synthetic routes to β-nitrostyrene.

Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100[21]

E-Factor: A measure of the total waste generated per unit of product, calculated as: E-Factor = (Total Mass of Waste / Mass of Product)[8]

Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, catalysts, workup materials) to the mass of the final product.[7][22] PMI = (Total Mass Input / Mass of Product)

Synthetic RouteCatalyst/ReagentsSolventsAtom Economy (%)E-Factor (approx.)PMI (approx.)Yield (%)AdvantagesDisadvantages
Henry-Knoevenagel Condensation
Alkali-CatalyzedNaOHMethanol, Water82.310 - 1511 - 1680-83[12]High yield, well-established.[13]Use of volatile organic solvent, significant aqueous waste.[13]
Ammonium AcetateAmmonium AcetateAcetic Acid82.3>20>2130-82[11]Generally useful, avoids polymerization.[11][14]Requires reflux, acidic conditions, high solvent use.[11]
Microwave-AssistedAmmonium AcetateNitromethane (reagent & solvent)82.3~5-10~6-11up to 95[16]Drastically reduced reaction times, often improved yields.[16]Requires specialized equipment.
Ultrasound-AssistedAmmonium AcetateAcetic Acid, Nitromethane82.3~15-20~16-21up to 99[17]Mild conditions, high yields for sensitive substrates.[17]
Ionic Liquid-Catalyzed[SFHEA][HSO₄]Solvent-free82.3<1~1-2up to 98[13]High yield, reusable catalyst, solvent-free.[13][18]Higher initial cost of ionic liquid.
Direct Nitration
Copper-CatalyzedCu(BF₄)₂, NaNO₂, I₂Acetonitrile, Dichloromethane38.5>50>5131-72[3]Direct conversion of styrenes.Poor atom economy, use of metal catalyst and halogenated reagents.[13]

Note: E-Factor and PMI values are estimations based on published experimental protocols and may vary with scale and purification methods. Water used in workup is included in the calculations.

Experimental Protocols

Protocol 1: Alkali-Catalyzed Synthesis of β-Nitrostyrene

Adapted from Organic Syntheses[12]

Materials:

  • Benzaldehyde (530 g, 5.0 mol)

  • Nitromethane (305 g, 5.0 mol)

  • Methanol (1000 mL)

  • Sodium hydroxide (210 g in 210 mL of water)

  • Concentrated Hydrochloric acid (1000 mL)

  • Water

Procedure:

  • In a 6-L flask equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine the nitromethane, benzaldehyde, and methanol.

  • Cool the mixture to 10-15°C using an ice-salt bath.

  • Slowly add the cold sodium hydroxide solution while maintaining the reaction temperature between 10-15°C. A bulky white precipitate will form.

  • After allowing the mixture to stand for 15 minutes, add 3-3.5 L of ice water to obtain a clear solution.

  • In a separate 15-L vessel, place a solution of hydrochloric acid (1000 mL of concentrated HCl diluted with 1500 mL of water).

  • Slowly add the alkaline reaction mixture to the stirred acid solution. A yellow precipitate of nitrostyrene will form.

  • Collect the precipitated solid by suction filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol.

Workflow for Alkali-Catalyzed Synthesis

Start Start Combine_Reactants Combine Benzaldehyde, Nitromethane, and Methanol Start->Combine_Reactants Cool Cool to 10-15°C Combine_Reactants->Cool Add_NaOH Slowly add NaOH solution (maintain temperature) Cool->Add_NaOH Stir Stir for 15 minutes Add_NaOH->Stir Add_Ice_Water Add ice water to dissolve precipitate Stir->Add_Ice_Water Acidify Add reaction mixture to HCl solution Add_Ice_Water->Acidify Filter Filter to collect crude nitrostyrene Acidify->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from ethanol Wash->Recrystallize End End Recrystallize->End

Caption: Experimental workflow for the alkali-catalyzed synthesis of β-nitrostyrene.

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene

Adapted from Comprehensive Organic Chemistry Experiments for the Laboratory Classroom[15]

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (0.46 g, 3.0 mmol)

  • Nitromethane (2.5 mL)

  • Ammonium acetate (0.06 g, 0.8 mmol)

Procedure:

  • In a 2-5 mL microwave vial, dissolve the 4-hydroxy-3-methoxybenzaldehyde and ammonium acetate in nitromethane.

  • Place the vial in a microwave reactor and heat to 150°C for 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane using a rotary evaporator.

  • The resulting residue can be purified by recrystallization.

Protocol 3: Ionic Liquid-Catalyzed Solvent-Free Synthesis of β-Nitrostyrene

Adapted from a comparative guide by BenchChem[13]

Materials:

  • Benzaldehyde (1 mmol)

  • Nitromethane (1.2 mmol)

  • [SFHEA][HSO₄] (acidic ionic liquid catalyst, 0.1 mmol)

Procedure:

  • In a reaction vessel, mix the benzaldehyde, nitromethane, and the ionic liquid catalyst.

  • Heat the mixture to 60°C and stir for 1-2.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Separate the organic layer and remove the solvent under reduced pressure to yield the product. The ionic liquid can be recovered and reused.

Conclusion and Future Outlook

This comparative analysis demonstrates a clear trend towards more environmentally benign methods for the synthesis of nitrostyrenes. While traditional methods like the alkali-catalyzed Henry reaction are effective and high-yielding, they are hampered by high E-Factors due to significant solvent and aqueous waste generation.

The direct nitration of styrenes, while seemingly more direct, suffers from poor atom economy and the use of less desirable reagents. In contrast, modern approaches showcase significant improvements in green chemistry metrics. Microwave-assisted synthesis drastically reduces reaction times and energy consumption, while ultrasound-assisted methods offer mild conditions for sensitive substrates.

The most promising route from a green chemistry perspective is the solvent-free, ionic liquid-catalyzed synthesis. Its high yield, excellent atom economy, low E-Factor, and the reusability of the catalyst align closely with the principles of sustainable chemistry. For researchers and professionals in drug development and fine chemical synthesis, the adoption of such greener routes is not only an environmentally responsible choice but also a pathway to more efficient and sustainable manufacturing processes.

Future research should continue to focus on the development of even more efficient and recyclable catalysts, the complete elimination of organic solvents, and the use of renewable starting materials to further enhance the green credentials of nitrostyrene synthesis.

References

  • Coro, J., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(43), 8455-8458.
  • Andraos, J., & Sayed, M. (2007). On the use of “green” metrics in the undergraduate organic chemistry lecture and lab to assess the mass efficiency of organic reactions.
  • BenchChem. (2025). A Comparative Guide to the Environmental Impact of trans-β-Nitrostyrene Synthesis Routes.
  • BenchChem. (2025). METRICS - Green Chemistry Toolkit.
  • Sy, W. W., & By, A. W. (1985). Nitration of Substituted Styrenes with Nitryl Iodide. Journal of Organic Chemistry, 50(25), 5095-5097.
  • Wikipedia. (2023). Green chemistry metrics.
  • Ranu, B. C., et al. (1998). Ultrasound Promoted Nitrostyrene Synthesis. Tetrahedron Letters, 39(44), 8013-8016.
  • Afজিস্টo, C. A. M., et al. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • BenchChem. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols.
  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3.
  • Cheminformatics 2.0. (2011).
  • ResearchGate. (n.d.). Green metrics for the reaction mass efficiency (RME) of (a) metal....
  • Zwackelmann. (n.d.). Synthesis of 2C-T-X Nitrostyrenes.
  • ACS Green Chemistry Institute. (n.d.).
  • Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66.
  • BenchChem. (2025).
  • Supporting Information for "A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect".
  • Ying, A., et al. (2014). Novel Multiple-Acidic Ionic Liquids: Catalysts for Environmentally Friendly Benign Synthesis of trans-β-Nitrostyrenes under Solvent-Free Conditions. Industrial & Engineering Chemistry Research, 53(1), 133-138.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Process Mass Intensity (PMI).
  • Foley, D. P., et al. (2021).
  • Scribd. (n.d.). Synthesis of β-Nitrostyrene Procedure.
  • Ying, A., et al. (n.d.). Novel multiple acidic ionic liquids: catalysts for environmentally friendly benign synthesis of trans-β-nitrostyrenes under....
  • de la Torre, M. C., et al. (2003). Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Tetrahedron Letters, 44(34), 6591-6594.
  • Doc Brown's Chemistry. (n.d.). 14.
  • Philippides, A., et al. (1993). The nitration of polystyrene. Polymer, 34(16), 3509-3513.
  • Oxford Academic. (2026). Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents.
  • Pearson. (n.d.).
  • Ranu, B. C., et al. (2010). Ambiphilic Dual Activation Role of a Task-Specific Ionic Liquid: 2-Hydroxyethylammonium Formate as a Recyclable Promoter and Medium for the Green Synthesis of β-Nitrostyrenes. The Journal of Organic Chemistry, 75(23), 8123-8126.
  • JOCPR. (2025). Atom Economy Green Synthesis in Organic Chemistry.
  • ResearchGate. (n.d.). Ultrasonic and microwave-assisted synthesis of β-nitro styrenes with....
  • MDPI. (2024).
  • THE RAPID SYNTHESIS OF b-NITROSTYRENES UNDER MICROWAVE IRRADI
  • Wikipedia. (2023). β-Nitrostyrene.
  • Sciencemadness Discussion Board. (2005).
  • ResearchGate. (n.d.). Atom Economy and Yield of Synthesis Sequences.
  • Springer Nature. (2019).
  • YouTube. (2022).
  • ChemBAM. (n.d.).

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Validation

Analytical Validation and Product Identity Confirmation of 4-Hydroxy-3-methoxy-β-nitrostyrene: A Comparative Guide

Introduction 4-Hydroxy-3-methoxy-β-nitrostyrene (CAS: 6178-42-3), systematically known as 2-methoxy-4-[(E)-2-nitroethenyl]phenol or vanillylidenenitromethane, is a highly conjugated building block widely utilized in orga...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxy-3-methoxy-β-nitrostyrene (CAS: 6178-42-3), systematically known as 2-methoxy-4-[(E)-2-nitroethenyl]phenol or vanillylidenenitromethane, is a highly conjugated building block widely utilized in organic synthesis and pharmaceutical research [1][2]. Typically synthesized via the Knoevenagel condensation of vanillin and nitromethane, confirming its product identity requires distinguishing it from unreacted precursors and positional isomers (such as 3-hydroxy-4-methoxy-β-nitrostyrene).

As a Senior Application Scientist, I approach product identity not merely as a checklist, but as a self-validating logical workflow. This guide compares the analytical metrics of the target compound against its primary isomer and provides field-proven, step-by-step methodologies to definitively confirm its structure, stereochemistry, and purity.

Causality in Analytical Selection

Why do we select specific analytical modalities for this compound?

  • Nuclear Magnetic Resonance (NMR): NMR is the only technique that definitively proves the (E)-stereochemistry of the alkene double bond. The trans coupling constant ( J≈13.5 Hz) between the vinylic protons is a direct geometric proof that cannot be obtained via mass spectrometry.

  • High-Resolution Mass Spectrometry (HRMS): While NMR provides the structural skeleton, HRMS confirms the exact isotopic mass, ruling out co-eluting impurities that might have similar UV profiles but different elemental compositions [3].

  • HPLC-UV: The highly conjugated π -system of the nitrostyrene moiety provides a strong chromophore at 254 nm, allowing for precise quantification of chemical purity and separation from the starting material (vanillin).

Comparative Analytical Metrics

To objectively confirm identity, one must differentiate the product from its closest alternative: the positional isomer 3-hydroxy-4-methoxy-β-nitrostyrene. Table 1 summarizes the key differentiating metrics.

Table 1: Analytical Comparison of Nitrostyrene Isomers

Analytical Metric4-Hydroxy-3-methoxy-β-nitrostyrene (Target)3-Hydroxy-4-methoxy-β-nitrostyrene (Isomer)Rationale for Difference
Exact Mass [M-H]⁻ 194.0459 m/z194.0459 m/zIdentical molecular formula (C₉H₉NO₄); HRMS cannot differentiate them.
Melting Point 168–170 °C 150–152 °CDifferent crystal lattice packing due to the altered position of the hydrogen-bonding hydroxyl group.
¹H NMR (OH proton) ~9.8 ppm (DMSO-d₆)~9.4 ppm (DMSO-d₆)The para-OH in the target compound experiences different electronic shielding compared to the meta-OH in the isomer.
¹H NMR (Alkene) ~7.9 ppm & ~8.1 ppm ( J=13.5 Hz)~7.9 ppm & ~8.1 ppm ( J=13.5 Hz)Both form the thermodynamically favored (E)-isomer during Knoevenagel condensation.

Diagnostic Workflow

IdentityConfirmation Start Synthesized/Sourced Compound (CAS: 6178-42-3) HPLC HPLC-UV (254 nm) Check for Vanillin Impurity Start->HPLC Step 1: Purity HRMS LC-HRMS (ESI-) Target: [M-H]- m/z 194.0459 HPLC->HRMS Step 2: Mass NMR 1H NMR (DMSO-d6) Analyze Splitting Patterns HRMS->NMR Step 3: Structure Stereo Alkene J-coupling J = 13.5 Hz confirms trans (E) NMR->Stereo Alkene Region Isomer Aromatic Splitting Confirms 3-OMe, 4-OH pattern NMR->Isomer Aromatic Region Valid Product Identity Fully Confirmed Stereo->Valid Isomer->Valid

Figure 1: Logical workflow for structural confirmation of 4-Hydroxy-3-methoxy-beta-nitrostyrene.

Step-by-Step Experimental Methodologies

Protocol 1: ¹H and ¹³C NMR Acquisition (Structural Elucidation)

Objective: Confirm the (E)-alkene geometry and the aromatic substitution pattern.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is specifically chosen over CDCl₃ to slow down the chemical exchange rate of the phenolic -OH proton. This allows the hydroxyl proton to be observed as a sharp, distinct singlet (~9.8 ppm), which is critical for differentiating positional isomers.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans) and the ¹³C NMR spectrum at 100 MHz (512 scans).

  • Self-Validation Check: Use the residual solvent peak of DMSO (2.50 ppm for ¹H, 39.5 ppm for ¹³C) as an internal calibration standard. Verify that the integration of the methoxy peak (singlet, 3H, ~3.85 ppm) perfectly matches the integration of the two vinylic protons (doublets, 1H each). The coupling constant ( J ) of the vinylic doublets must be >13 Hz to confirm the (E)-configuration [4].

Protocol 2: LC-HRMS Analysis (Mass Confirmation)

Objective: Verify the exact mass and rule out non-isomeric impurities.

  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in Methanol/Water (50:50, v/v).

  • Ionization & Detection: Run the mass spectrometer using Electrospray Ionization in negative mode (ESI-).

    • Causality: Phenolic compounds like 4-hydroxy-3-methoxy-β-nitrostyrene readily lose a proton to form a highly stable, resonance-delocalized phenoxide ion. This yields a robust [M-H]⁻ signal at m/z 194.0459. Positive mode (ESI+) is intentionally avoided as it is significantly less sensitive for this specific scaffold.

  • Self-Validation Check: Inject a blank solvent sample immediately prior to the analyte. This ensures that the observed m/z 194.0459 peak is not an artifact of column carryover or background contamination.

Protocol 3: HPLC-UV Purity Determination

Objective: Quantify chemical purity and separate the product from unreacted vanillin.

  • Chromatographic Conditions: Use a C18 Reverse Phase column (150 x 4.6 mm, 5 µm). Set the mobile phase to a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm and 280 nm.

    • Causality: The extended conjugation of the β-nitrostyrene system shifts its λmax​ higher, making it absorb intensely at 254 nm. Unreacted vanillin has a different chromophoric profile, absorbing optimally near 280 nm. Dual-wavelength monitoring ensures no impurity is missed.

  • Self-Validation Check: Perform a "spiked" co-injection by mixing a known standard of vanillin with the synthesized product. If the synthesis is incomplete, you will observe baseline resolution between two distinct peaks, proving the method's capability to separate the precursor from the product.

References

  • Title: 2-Methoxy-4-[(E)-2-nitroethenyl]phenol (Compound) Source: PubChem URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-3-methoxy-beta-nitrostyrene

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-hydroxy-3-methoxy-beta-nitrostyrene, a phenolic β-nitrostyrene derivative used in various research applications, including as an intermediate for dopamine.[1][2]

The inherent reactivity and hazardous properties of nitrostyrene compounds demand a rigorous and cautious approach to their disposal. This document synthesizes best practices from safety data sheets (SDS) of analogous compounds and regulatory guidelines to ensure that waste is handled in a manner that protects both laboratory personnel and the environment.

Part 1: Hazard Assessment and Immediate Safety Protocols

Understanding the risk profile of a chemical is the foundation of its safe handling and disposal. 4-Hydroxy-3-methoxy-beta-nitrostyrene is classified as an irritant to the eyes, skin, and respiratory system.[1][3][4][5] The vapors from hot solutions of related nitrostyrenes are known to be particularly irritating.[6] Therefore, all handling and disposal procedures must be predicated on minimizing exposure.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense. The following table outlines the minimum required PPE when handling 4-hydroxy-3-methoxy-beta-nitrostyrene waste. The causality is clear: preventing direct contact and inhalation is paramount.

PPE ItemSpecificationPurpose
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7]To protect eyes from splashes and airborne particles.
Hand Protection Chemical-resistant nitrile gloves. Gloves must be inspected prior to use.[3][7]To prevent skin contact and absorption.
Body Protection Standard laboratory coat. Long-sleeved clothing is recommended.[1][3]To protect clothing and underlying skin from contamination.
Respiratory Protection All handling of solid waste and spill clean-up must occur in a certified chemical fume hood.[7][8]To prevent inhalation of hazardous dust or vapors.
Emergency First-Aid Measures

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[3][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[7]

Part 2: Standard Operating Procedure for Waste Disposal

The guiding principle for the disposal of 4-hydroxy-3-methoxy-beta-nitrostyrene is to treat it as hazardous chemical waste.[8] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][10]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible hazardous waste container. The container must be in good condition with no leaks or cracks.

  • Collect Solid Waste: Carefully transfer all solid 4-hydroxy-3-methoxy-beta-nitrostyrene waste, including residual amounts from weighing papers, into the designated container.

  • Collect Contaminated Materials: Any items that have come into direct contact with the compound, such as used gloves, absorbent pads, and disposable labware, must also be placed in the same hazardous waste container.[8] This is because residual chemical on these items still poses a hazard.

Step 2: Container Labeling

Accurate labeling is a critical control point that ensures safe handling throughout the disposal chain.

  • Contents: Clearly write the full chemical name: "4-Hydroxy-3-methoxy-beta-nitrostyrene".

  • Hazards: Affix appropriate hazard pictograms and text, including "Irritant" and "Harmful".[1][8]

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 3: Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents and strong bases.[11]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[8] Provide them with all necessary information about the waste.

  • Primary Disposal Method: The recommended and most common disposal method for this type of organic compound is controlled incineration in a licensed chemical destruction plant.[10] This high-temperature process ensures the complete destruction of the hazardous molecule.

Part 3: Spill Management Protocol

Accidental spills require a calm and systematic response to mitigate exposure and environmental release.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[7][8]

  • Contain the Spill: For small solid spills, dampen the material with 60-70% ethanol.[11] This is a critical step that prevents the generation of airborne dust, which is an inhalation hazard.

  • Collect the Material: Using spark-proof tools, carefully scoop or sweep the dampened material and any absorbent used (such as vermiculite or sand) into your designated hazardous waste container.[7][8][10] Do not use combustible materials like paper towels as an absorbent.[8]

  • Decontaminate the Area: Wipe the spill area with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[11] All cleaning materials must be disposed of as hazardous waste.

  • Seal and Dispose: Seal all contaminated materials, including your clothes if necessary, in a vapor-tight plastic bag for disposal with the chemical waste.[11]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 4-hydroxy-3-methoxy-beta-nitrostyrene.

G start Waste Generated (Solid Residue or Contaminated Items) is_spill Is it an Accidental Spill? start->is_spill routine_collect Step 1: Collect in Designated Hazardous Waste Container is_spill->routine_collect No spill_protocol Spill Protocol Evacuate & Ventilate 2. Dampen with Ethanol 3. Collect Material 4. Decontaminate Area is_spill->spill_protocol Yes label_container Step 2: Label Container Correctly (Name, Hazards, Date) routine_collect->label_container store_waste Step 3: Store Securely in Satellite Accumulation Area label_container->store_waste contact_ehs Step 4: Contact EHS for Pickup store_waste->contact_ehs final_disposal Final Disposal via Licensed Contractor (e.g., Incineration) contact_ehs->final_disposal spill_protocol:f1->routine_collect Place spill debris in container

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-3-methoxy-beta-nitrostyrene

Standard Operating Procedure: Personal Protective Equipment and Handling of 4-Hydroxy-3-methoxy-beta-nitrostyrene As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Personal Protective Equipment and Handling of 4-Hydroxy-3-methoxy-beta-nitrostyrene

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of dopamine analogs, cytotoxic agents, and kinase inhibitors[1][2]. A critical intermediate in these pathways is 4-Hydroxy-3-methoxy-beta-nitrostyrene (CAS: 6178-42-3). While highly valuable synthetically, this phenolic beta-nitrostyrene presents as a fine, yellow crystalline powder that poses significant respiratory and contact hazards[1][3].

This guide provides a self-validating, procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. Our goal is to ensure that your laboratory operations maintain uncompromising scientific integrity and personnel safety.

Physicochemical & Hazard Profile

Before selecting PPE, we must understand the physical state and hazard classifications of the chemical. The crystalline nature of this compound means it is highly prone to aerosolization during weighing and transfer, directly informing our respiratory protection strategy.

Property / HazardSpecificationOperational Implication
CAS Number 6178-42-3Unique identifier for SDS cross-referencing.
Physical State Yellow crystals / powder[1]High risk of static cling and aerosolized dust generation.
Melting Point 168–172 °C[1][2]Stable at room temperature; solid spill protocols apply.
Skin Irritation GHS Category 2 (H315)[4]Requires chemical-resistant barrier protection.
Eye Irritation GHS Category 2 (H319)[4]Requires full-coverage ocular protection.
Respiratory Toxicity STOT SE 3 (H335)[4]Strict inhalation controls and particulate filtration required.

Personal Protective Equipment (PPE) Matrix & Causality

Do not merely "wear gloves and a mask." Every piece of PPE must be selected based on the specific physicochemical behavior of 4-Hydroxy-3-methoxy-beta-nitrostyrene.

  • Respiratory Protection (N95 or P100): Because the compound is a known STOT SE 3 respiratory irritant (H335)[4], any dust generated during transfer can cause severe mucous membrane irritation, coughing, and wheezing[5][6]. An N95 or P100 particulate respirator is mandatory if handling occurs outside a closed system or if the fume hood sash must be raised above the operational limit[7].

  • Hand Protection (Double Nitrile): The compound causes primary skin irritation (H315)[4]. Nitrile provides excellent resistance to solid phenolic compounds. Causality for double-gloving: The outer glove acts as a sacrificial layer. If static electricity causes the yellow powder to cling to the gloves during weighing, the outer glove can be safely removed and discarded inside the hood, preventing cross-contamination of the laboratory.

  • Eye Protection (Chemical Splash Goggles): Standard safety glasses with side shields are insufficient. The fine dust can bypass standard glasses. Indirect-vented chemical safety goggles are required to prevent ocular deposition and severe irritation (H319)[4].

  • Body Protection (Lab Coat & Tyvek Sleeves): A standard flame-resistant lab coat is required. For bulk transfers, disposable Tyvek sleeves prevent the powder from adhering to the cuffs of the lab coat, which could later be transferred to the researcher's skin.

Operational Handling Protocol

This step-by-step methodology ensures a self-validating safety loop where engineering controls and PPE work in tandem.

  • Step 1: Engineering Control Verification. Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Do not handle this compound on an open bench.

  • Step 2: Static Mitigation. Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth. Crystalline nitrostyrenes hold static charges that cause the powder to "jump" and aerosolize when opened.

  • Step 3: Transfer & Weighing. Use a grounded, stainless-steel spatula. Weigh the material into a pre-tared, sealable container (e.g., a centrifuge tube or a vial with a PTFE-lined cap).

  • Step 4: Decontamination. Before removing the sealed container from the hood, wipe the exterior of the vial with a Kimwipe dampened with 60-70% ethanol[5][6]. Remove your outer gloves and dispose of them in the solid waste container inside the hood.

Safety Validation & Workflow Diagram

The following logical workflow illustrates the integration of hazard assessment, handling, and emergency response.

G Risk Hazard Assessment (H315, H319, H335) PPE Don PPE (N95/P100, Nitrile, Goggles) Risk->PPE Hood Engineering Controls (Fume Hood / Local Exhaust) PPE->Hood Weigh Handling & Transfer (Anti-static tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Response (Dampen with 60-70% EtOH) Spill->Clean Yes Decon Decontamination (EtOH wipe down) Spill->Decon No Clean->Decon Dispose Waste Disposal (Incineration / EPA Regs) Decon->Dispose

Fig 1: Operational safety and spill response workflow for beta-nitrostyrene derivatives.

Spill Response & Disposal Plan

Improper spill response is the leading cause of accidental exposure to beta-nitrostyrenes.

Solid Spill Response Protocol:

  • Step 1: Avoid Dry Sweeping. Causality: Sweeping with a brush immediately aerosolizes the H335 respiratory irritant into the breathing zone.

  • Step 2: Dampen the Spill. Gently apply 60-70% ethanol over the solid spill[5][6]. Ethanol acts as a wetting agent to suppress dust and partially solubilizes the phenolic compound.

  • Step 3: Absorb and Contain. Use absorbent paper towels to pick up the dampened material. Place all contaminated towels and your outer gloves into a vapor-tight plastic bag[6].

  • Step 4: Surface Wash. Wash the contaminated fume hood surface with additional 60-70% ethanol, followed by a standard soap and water solution[6].

Waste Disposal Plan:

  • Regulatory Compliance: 4-Hydroxy-3-methoxy-beta-nitrostyrene must not be allowed to enter drains, waterways, or soil[8]. It must be managed as hazardous chemical waste in accordance with EPA and RCRA guidelines[8][9].

  • Disposal Methodology: The preferred method of disposal is chemical incineration. The waste material should be dissolved or mixed with a combustible solvent and burned in an EPA-permitted chemical incinerator equipped with an afterburner and scrubber system[8].

  • Container Management: Empty chemical containers retain hazardous crystalline residue. Do not reuse empty containers; they must be capped and disposed of as unused hazardous product[8].

References

  • PubChem. "2-Methoxy-4-((E)-2-nitrovinyl)phenol (Compound)." National Center for Biotechnology Information. [Link]

  • ChemBK. "4-Hydroxy-3-methoxy-beta-nitrostyrene - Physico-chemical Properties." [Link]

Sources

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